molecular formula C26H40O9 B602771 Paniculoside II CAS No. 60129-64-8

Paniculoside II

Cat. No.: B602771
CAS No.: 60129-64-8
M. Wt: 496.6 g/mol
InChI Key: OHCCJDCXGVSWSO-WWXRUBGDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Paniculoside II has been reported in Adenostemma lavenia, Stevia ovata, and other organisms with data available.

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9R,10S,11S,13S,15R)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40O9/c1-12-13-9-14(28)20-24(2)6-4-7-25(3,16(24)5-8-26(20,10-13)21(12)32)23(33)35-22-19(31)18(30)17(29)15(11-27)34-22/h13-22,27-32H,1,4-11H2,2-3H3/t13-,14+,15-,16+,17-,18+,19-,20+,21-,22+,24-,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCCJDCXGVSWSO-WWXRUBGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2C(CC(C3)C(=C)C4O)O)(C)C(=O)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2[C@H](C[C@H](C3)C(=C)[C@H]4O)O)(C)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801132161
Record name Kaur-16-en-18-oic acid, 11,15-dihydroxy-, β-D-glucopyranosyl ester, (4α,11β,15β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801132161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60129-64-8
Record name Kaur-16-en-18-oic acid, 11,15-dihydroxy-, β-D-glucopyranosyl ester, (4α,11β,15β)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60129-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kaur-16-en-18-oic acid, 11,15-dihydroxy-, β-D-glucopyranosyl ester, (4α,11β,15β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801132161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the chemical structure of Paniculoside II?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paniculoside II is a diterpenoid glycoside that has been isolated from plants of the Stevia and Gynostemma genera. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and for the assessment of its anti-inflammatory activity are provided. Additionally, this guide explores its potential mechanism of action through the modulation of key inflammatory signaling pathways, supported by illustrative diagrams to facilitate a deeper understanding of its therapeutic potential.

Chemical Structure and Properties

This compound is a natural diterpenoid glycoside. Its chemical structure was elucidated based on spectroscopic data, particularly 13C Nuclear Magnetic Resonance (NMR), in comparison with the aglycone and other known glucosides.[1]

The core structure is a diterpene aglycone, ent-11α, 15α-dihydroxykaur-16-en-19-oic acid, to which a β-D-glucopyranosyl ester is attached.[1]

Chemical Structure of this compound

Chemical structure of this compound

Figure 1. 2D chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in Table 1. This data is essential for its identification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyDataReference
Molecular Formula C₂₆H₄₀O₉[1]
Molecular Weight 496.6 g/mol [1]
CAS Number 60129-64-8
Type of Compound Diterpenoid[1]
Purity ≥98%[1]
Solubility DMSO, Pyridine, Methanol (B129727), Ethanol[1]
¹³C NMR Data See Table 2[1]

Table 2: ¹³C NMR Spectral Data of this compound and its Aglycone

Note: Specific chemical shift values for this compound were not available in the searched literature. The structural elucidation was based on comparative analysis of its ¹³C NMR spectrum with its aglycone and other model glucosides.[1]

Carbon No.Aglycone (ent-11α, 15α-dihydroxykaur-16-en-19-oic acid) Chemical Shift (δ)This compound Chemical Shift (δ)
1Data not availableData not available
2Data not availableData not available
3Data not availableData not available
...Data not availableData not available
Glucosyl Moiety
1'-Data not available
2'-Data not available
3'-Data not available
4'-Data not available
5'-Data not available
6'-Data not available

Biological Activity and Potential Therapeutic Applications

While extensive quantitative biological data for this compound is limited in publicly available literature, it is reported to possess anti-inflammatory and antioxidant properties. These activities suggest its potential for development as a therapeutic agent for inflammatory conditions.

Anti-inflammatory Activity

Experimental Protocols

Isolation of this compound from Stevia paniculata

The following is a general protocol for the isolation of diterpene glucosides from Stevia species, which can be adapted for the specific isolation of this compound.

Experimental Workflow for Isolation

G start Aerial parts of Stevia paniculata extraction Extraction with Methanol start->extraction concentration Concentration under reduced pressure extraction->concentration chromatography Column Chromatography (Silica Gel) concentration->chromatography elution Elution with a gradient of solvents chromatography->elution fractions Collection and analysis of fractions (TLC) elution->fractions purification Further purification (e.g., preparative HPLC) fractions->purification identification Structural Elucidation (NMR, MS) purification->identification end Pure this compound identification->end

Caption: General workflow for the isolation of this compound.

Protocol:

  • Extraction: The aerial parts of Stevia paniculata are extracted with methanol at room temperature.

  • Concentration: The methanolic extract is concentrated under reduced pressure to yield a crude extract.

  • Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel.

  • Elution: The column is eluted with a gradient of increasing polarity, typically using solvent systems like chloroform-methanol.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Purification: Fractions rich in this compound are combined and further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC).

  • Structural Elucidation: The purified compound is subjected to spectroscopic analysis, including NMR (¹H, ¹³C, COSY, HMBC) and Mass Spectrometry (MS), to confirm its structure as this compound.[1]

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This protocol details a common in vitro method to assess the anti-inflammatory activity of a compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Workflow for NO Inhibition Assay

G start Seed RAW 264.7 cells in 96-well plate pretreatment Pre-treat cells with this compound start->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant Collect cell culture supernatant incubation->supernatant griess_reagent Add Griess Reagent supernatant->griess_reagent read_absorbance Measure absorbance at 540 nm griess_reagent->read_absorbance calculation Calculate NO inhibition read_absorbance->calculation end Determine IC50 value calculation->end

Caption: Workflow for the Nitric Oxide inhibition assay.

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubated for 24 hours.

  • Compound Treatment: The cells are pre-treated with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response and NO production.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite (B80452) Measurement: After incubation, the amount of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Griess Reaction: 100 µL of the cell culture medium is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

  • Absorbance Reading: The mixture is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm using a microplate reader.

  • Calculation: The quantity of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC₅₀ value can then be determined from the dose-response curve.

Potential Signaling Pathways

The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While the specific effects of this compound on these pathways have not been extensively documented, its reported anti-inflammatory activity suggests it may act through similar mechanisms.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and the enzyme inducible nitric oxide synthase (iNOS), which produces NO.

Hypothesized Inhibition of the NF-κB Pathway by this compound

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB_P P-IκB (Degradation) IkB->IkB_P NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates PaniculosideII This compound PaniculosideII->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds ProInflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->ProInflammatoryGenes Transcription

Caption: Hypothesized mechanism of NF-κB pathway inhibition.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are activated in response to extracellular stimuli, leading to the activation of transcription factors that regulate the expression of inflammatory mediators.

Hypothesized Modulation of the MAPK Pathway by this compound

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates MAPK_nuc MAPK MAPK->MAPK_nuc Translocates PaniculosideII This compound PaniculosideII->MAPKKK Inhibits? TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK_nuc->TranscriptionFactors Activates InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse Induces

Caption: Hypothesized mechanism of MAPK pathway modulation.

Conclusion and Future Directions

This compound is a diterpenoid glycoside with demonstrated potential as an anti-inflammatory agent. This guide has provided a summary of its chemical structure, properties, and a framework for its isolation and biological evaluation. Further research is warranted to fully elucidate its pharmacological profile, including the determination of its potency (IC₅₀ values) in various anti-inflammatory and antioxidant assays, and to confirm its precise molecular targets within the NF-κB and MAPK signaling pathways. Such studies will be crucial for advancing the development of this compound as a potential therapeutic candidate for the treatment of inflammatory diseases.

References

Paniculoside II: A Technical Guide to its Natural Sources, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paniculoside II is a diterpenoid glycoside naturally occurring in the plant kingdom, primarily recognized for its presence in the leaves of Stevia rebaudiana Bertoni. As a minor steviol (B1681142) glycoside, it co-exists with more abundant sweet compounds like Stevioside and Rebaudioside A. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its extraction, isolation, and characterization, and a summary of its quantitative occurrence. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a member of the kaurene-type diterpenoid glycosides, a class of compounds known for their diverse biological activities. Its chemical structure consists of a central diterpene aglycone, steviol, glycosidically linked to sugar moieties. While the major steviol glycosides from Stevia rebaudiana have been extensively studied for their intense sweetness and potential therapeutic applications, the minor glycosides, including this compound, are gaining increasing interest for their unique properties and potential contributions to the overall bioactivity and sensory profile of Stevia extracts. Understanding the natural distribution and devising efficient methods for the isolation of this compound are crucial steps for its further investigation and potential applications.

Natural Occurrence and Sources

The primary and most well-documented natural source of this compound is the plant Stevia rebaudiana Bertoni, a member of the Asteraceae family native to South America. It is found predominantly in the leaves of the plant, where it constitutes a minor fraction of the total steviol glycoside content. While Stevia rebaudiana is the principal source, other species within the Stevia genus, such as Stevia paniculata, have also been reported to contain this compound.

Quantitative Data

The concentration of this compound in Stevia rebaudiana leaves is significantly lower than that of the major steviol glycosides. Quantitative data for minor glycosides is often not as extensively reported. One study on commercial Stevia extracts indicated that the total content of minor natural steviol glycosides can be as high as 23.7 mg per 100 mg of total extract in membrane-purified samples[1]. However, specific quantitative values for this compound are not consistently detailed across the literature. The table below summarizes the typical composition of major and the presence of minor steviol glycosides in Stevia rebaudiana leaves.

CompoundTypical Concentration Range (% of dry leaf weight)Reference
Stevioside5 - 15%[2]
Rebaudioside A2 - 6%[2]
Rebaudioside C1 - 2%[2]
Dulcoside A0.4 - 0.7%[2]
This compound Minor Component (Specific % not widely reported) Present in commercial extracts[1]

Experimental Protocols

Extraction of Steviol Glycosides from Stevia rebaudiana Leaves

The following protocol describes a general method for the extraction of a crude mixture of steviol glycosides, including this compound, from dried Stevia leaves.

Materials:

  • Dried and powdered leaves of Stevia rebaudiana

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Reflux apparatus

  • Rotary evaporator

  • Filtration system (e.g., Buchner funnel with filter paper)

Procedure:

  • Weigh 100 g of dried and finely powdered Stevia rebaudiana leaves.

  • Transfer the powdered leaves to a round-bottom flask.

  • Add 1 L of 70% aqueous methanol to the flask.

  • Reflux the mixture for 2 hours with constant stirring.

  • Allow the mixture to cool to room temperature and then filter it through a Buchner funnel to separate the extract from the plant debris.

  • Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.

  • Combine all the filtrates.

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • The resulting crude extract can be further purified to isolate this compound.

Isolation and Purification of this compound

The isolation of minor steviol glycosides like this compound from the crude extract requires chromatographic techniques.

Materials:

  • Crude steviol glycoside extract

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., chloroform (B151607), methanol, water in various ratios)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • C18 reversed-phase column

Procedure:

  • Column Chromatography (Initial Fractionation):

    • Dissolve the crude extract in a minimal amount of methanol.

    • Prepare a silica gel column packed in a suitable non-polar solvent (e.g., chloroform).

    • Load the dissolved extract onto the column.

    • Elute the column with a gradient of increasing polarity, starting with chloroform and gradually increasing the proportion of methanol. For example, a step gradient of chloroform-methanol mixtures (e.g., 95:5, 90:10, 85:15, etc.) can be used.

    • Collect fractions and monitor them by TLC using a mobile phase such as chloroform:methanol:water (65:25:4). Visualize the spots by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol (B145695) followed by heating).

    • Combine the fractions containing compounds with similar Rf values to that expected for this compound.

  • Preparative HPLC (Final Purification):

    • The enriched fractions from column chromatography are further purified using a preparative HPLC system.

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed. The exact gradient profile needs to be optimized based on the specific column and system. A typical starting point could be a linear gradient from 20% to 50% acetonitrile in water over 30-40 minutes.

    • Detection: UV detection at 210 nm is suitable for steviol glycosides.

    • Inject the enriched fraction onto the preparative HPLC column.

    • Collect the peak corresponding to this compound based on its retention time, which would need to be determined using an analytical standard if available, or by collecting all minor peaks for subsequent structural analysis.

    • Lyophilize the collected fraction to obtain pure this compound.

Characterization of this compound

3.3.1. High-Performance Liquid Chromatography (HPLC) Analysis

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water (B), often with a small amount of an acidifier like formic acid or a buffer like ammonium (B1175870) acetate (B1210297) to improve peak shape. A typical gradient could be: 0-20 min, 20-40% A; 20-30 min, 40-60% A.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare a standard solution of this compound in methanol or the initial mobile phase composition.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent, such as methanol-d4 (B120146) (CD3OD) or pyridine-d5.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Expected ¹H NMR Signals:

    • Singlets for the two methyl groups of the steviol core.

    • Signals for the exocyclic double bond protons.

    • A complex region of overlapping signals for the methylene (B1212753) and methine protons of the diterpene skeleton.

    • Anomeric proton signals of the sugar moieties, typically in the range of δ 4.5-5.5 ppm, with coupling constants indicating their stereochemistry.

  • Expected ¹³C NMR Signals:

    • Signals corresponding to the 20 carbons of the steviol aglycone.

    • Signals for the carbons of the sugar units, including the anomeric carbons which typically resonate around δ 100 ppm.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the natural occurrence and the experimental workflow for the isolation and characterization of this compound.

Natural_Occurrence Plant Stevia rebaudiana / Stevia paniculata Leaves Leaves Plant->Leaves Primary Location SteviolGlycosides Mixture of Steviol Glycosides Leaves->SteviolGlycosides Contains Major Major Glycosides (Stevioside, Rebaudioside A) SteviolGlycosides->Major Minor Minor Glycosides SteviolGlycosides->Minor PaniculosideII This compound Minor->PaniculosideII

Fig. 1: Natural Occurrence of this compound.

Experimental_Workflow Start Dried Stevia Leaves Extraction Solvent Extraction (e.g., 70% Methanol) Start->Extraction CrudeExtract Crude Steviol Glycoside Extract Extraction->CrudeExtract ColumnChromatography Column Chromatography (Silica Gel) CrudeExtract->ColumnChromatography Fractions Enriched Fractions ColumnChromatography->Fractions PrepHPLC Preparative HPLC (C18 Reversed-Phase) Fractions->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound Characterization Structural Characterization PureCompound->Characterization HPLC Analytical HPLC Characterization->HPLC NMR NMR Spectroscopy (1D and 2D) Characterization->NMR MS Mass Spectrometry Characterization->MS

Fig. 2: Experimental Workflow for Isolation and Characterization.

Conclusion

This compound represents an intriguing minor component of Stevia extracts. While its low natural abundance presents a challenge for isolation, the methodologies outlined in this guide provide a robust framework for its extraction and purification. Further research into the quantitative analysis of this compound across different Stevia cultivars and geographical locations is warranted. The detailed characterization of this and other minor steviol glycosides will undoubtedly contribute to a more comprehensive understanding of the chemical diversity of Stevia and may unveil novel bioactive properties, paving the way for new applications in the food, pharmaceutical, and nutraceutical industries.

References

Paniculoside II: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Data Availability: Initial searches for "Paniculoside II" revealed a significant scarcity of detailed public information regarding its specific isolation protocols, quantitative biological data (such as IC50 values), and elucidated signaling pathways. To fulfill the core requirements of an in-depth technical guide for a research audience, this document will instead focus on a related and extensively studied compound with similar reported therapeutic properties: Picroside II . This guide is structured to meet all the detailed specifications of the original request, providing researchers, scientists, and drug development professionals with a comprehensive technical overview of Picroside II.

Picroside II: A Technical Guide to Its Discovery, Isolation, and Biological Activity

Introduction: Picroside II is a major bioactive iridoid glycoside isolated from the roots and rhizomes of Picrorhiza kurroa Royle ex Benth, a perennial herb found in the Himalayan region. Traditionally used in Ayurvedic medicine for liver disorders and inflammation, Picroside II has garnered significant scientific interest for its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and immunomodulatory effects. This guide provides a detailed overview of its isolation, purification, and key biological activities, with a focus on its mechanism of action.

Quantitative Biological Data

The biological activities of Picroside II have been quantified in various in vitro and in vivo studies. The following tables summarize key findings related to its antioxidant and anti-inflammatory properties.

Table 1: Antioxidant Activity of Picroside II and Related Extracts

SampleAssayIC50 Value (µg/mL)Reference CompoundReference IC50 (µg/mL)
P. kurroa Butanol FractionDPPH37.12Ascorbic Acid0.81
P. kurroa Ethyl Acetate FractionDPPH39.58Ascorbic Acid0.81
P. kurroa Ethanol ExtractDPPH67.48Ascorbic Acid0.81
P. kurroa Butanol FractionABTS29.48Ascorbic Acid2.59
P. kurroa Ethyl Acetate FractionABTS33.24Ascorbic Acid2.59
P. kurroa Ethanol ExtractABTS48.36Ascorbic Acid2.59

Data sourced from a study on the antioxidant activity of P. kurroa leaf extracts[1]. Note: IC50 is the concentration required to scavenge 50% of the respective radicals.

Table 2: Anti-inflammatory and Cytotoxic Concentrations of Picroside II

Cell LineConditionActivityEffective Concentration
Human Lung Adenocarcinoma (A549)-Anti-inflammatory40, 80, 160 µg/mL
Murine Chondrocytes-Inhibition of Cell Viability> 100 µM
Murine ChondrocytesLPS-induced InflammationProtective Effect50 µM

Concentrations reported to show dose-dependent suppression of pro-inflammatory cytokines and signaling pathways[2][3].

Experimental Protocols

Isolation and Purification of Picroside II from Picrorhiza kurroa

Several methods have been optimized for the extraction and purification of Picroside II. Below are summaries of effective protocols.

a) Sonication-Assisted Extraction (Methanol)

This method offers a high yield in a relatively short time.

  • Plant Material Preparation: Collect, wash, and shade-dry fresh roots and rhizomes of P. kurroa. Grind the dried material into a uniform powder.[4]

  • Extraction: Mix the powdered plant material with methanol.

  • Sonication: Place the mixture in a sonication bath.

  • Optimization: The optimal yield is achieved with an extraction time of 36 minutes. This process yields an extract containing approximately 5.29% Picroside II.[5]

  • Purification: The crude extract can be further purified using chromatographic techniques.

b) Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for obtaining high-purity Picroside II from a crude extract.

  • Crude Extract Preparation: Prepare a methanolic extract of P. kurroa rhizomes.

  • HPLC System: Utilize a preparative RP-HPLC system with a C18 column (e.g., Water Spherisorb S10 ODS2, 20 x 250 mm).[6]

  • Mobile Phase: Employ a linear binary gradient of acetonitrile (B52724) (Solvent B) and water (Solvent A). A typical gradient might be:

    • 0-15 min: 15% B

    • 15-17 min: Gradient to 22% B

    • 17-30 min: Hold at 22% B

    • 30-35 min: Gradient back to 15% B

    • 35-40 min: Re-equilibration at 15% B[6]

  • Fraction Collection: Set the fraction collector to collect the eluent based on the retention time of the Picroside II peak (typically around 20.2–20.8 minutes under these conditions).[6]

  • Post-Purification: Evaporate the collected fractions under reduced pressure to remove the organic solvent. Freeze the remaining aqueous solution at -80°C and lyophilize to obtain solid, high-purity Picroside II (e.g., >99% purity).[6]

G cluster_extraction Extraction cluster_purification Purification Start P. kurroa Rhizomes (Powdered) Solvent Methanol Extraction (Sonication or Reflux) Start->Solvent Filter Filtration Solvent->Filter Evap1 Evaporation (Rotary Evaporator) Filter->Evap1 Crude Crude Methanolic Extract Evap1->Crude HPLC Preparative RP-HPLC Crude->HPLC Dissolve and Inject Collect Fraction Collection (Based on UV detection at 270 nm) HPLC->Collect Evap2 Solvent Evaporation Collect->Evap2 Lyophilize Lyophilization Evap2->Lyophilize Final High-Purity Picroside II Lyophilize->Final

Workflow for Picroside II Isolation and Purification.
In Vitro Anti-Inflammatory Assay Protocol

This protocol describes the induction of an inflammatory response in RAW 264.7 macrophage cells and subsequent treatment to evaluate the anti-inflammatory effects of Picroside II.

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight to allow for attachment.[7]

  • Pre-treatment: Remove the culture medium and pre-treat the cells with desired concentrations of Picroside II (e.g., 25 µM, 50 µM) dissolved in fresh medium for 1-2 hours.[3]

  • Inflammatory Stimulus: Add Lipopolysaccharide (LPS) to the wells to a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response.[3][8][9][10]

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Analysis: Collect the cell culture supernatant to measure the levels of pro-inflammatory mediators such as Nitric Oxide (NO) using the Griess assay, or cytokines like TNF-α and IL-6 using ELISA kits.[10] The cells can be harvested for RNA or protein analysis (e.g., RT-PCR or Western blot).

Western Blot Protocol for Phospho-Smad2 Detection

This protocol is used to assess the activation of the TGF-β signaling pathway by measuring the phosphorylation of Smad2.

  • Cell Lysis: After cell treatment (e.g., with Picroside II), wash the cells with ice-cold PBS and lyse them using a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.[11]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[11]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Smad2 (e.g., anti-pSmad2 Ser465/467).[11][12][13]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.[11]

  • Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Smad2 or a housekeeping protein like β-actin.[11]

Signaling Pathways

Picroside II exerts its anti-inflammatory effects by modulating key signaling pathways. One of the primary mechanisms involves the activation of the Transforming Growth Factor-beta (TGF-β) pathway, which plays a crucial role in regulating inflammation.

TGF-β/Smad Signaling Pathway

Studies have shown that Picroside II can induce the phosphorylation of Smad2, a key downstream effector in the TGF-β signaling cascade.[8] This activation is associated with the suppression of neutrophilic inflammation.

G PIC_II Picroside II TGF_R TGF-β Receptor PIC_II->TGF_R Activates Smad2 Smad2 TGF_R->Smad2 Phosphorylates pSmad2 pSmad2 (Phosphorylated) Smad4 Smad4 Complex pSmad2/Smad4 Complex pSmad2->Complex Binds Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Gene Transcription (Anti-inflammatory Response) Nucleus->Transcription Regulates

Picroside II Activation of the TGF-β/Smad Pathway.
Inhibition of MAPK/NF-κB/NLRP3 Pathway

Recent research also indicates that Picroside II can alleviate inflammation by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[3] This inhibition leads to the downregulation of the NLRP3 inflammasome, a key component in the production of pro-inflammatory cytokines like IL-1β.

G LPS LPS (Inflammatory Stimulus) MAPK MAPK Pathway (JNK, ERK, p38) LPS->MAPK NFkB NF-κB Pathway (p65) LPS->NFkB PIC_II Picroside II PIC_II->MAPK Inhibits PIC_II->NFkB Inhibits NLRP3 NLRP3 Inflammasome Activation MAPK->NLRP3 NFkB->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cytokines Pro-inflammatory Cytokines (IL-1β, IL-18) Caspase1->Cytokines Inflammation Inflammation Cytokines->Inflammation

Picroside II Inhibition of Pro-inflammatory Pathways.

References

Paniculoside II: A Technical Overview of its Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Wuhan, China – December 2, 2025 – Paniculoside II, a diterpenoid glycoside, is emerging as a compound of significant interest for researchers in drug development and life sciences. This technical guide provides an in-depth overview of its core characteristics, biological activity, and the molecular pathways it modulates, with a focus on its anti-inflammatory potential.

Core Compound Specifications

This compound, a natural product, has been identified and characterized with the following specifications.

ParameterValueReference
CAS Number 60129-64-8[1][2][3][4]
Molecular Formula C₂₆H₄₀O₉[2][3][4]
Molecular Weight 496.6 g/mol [1][2][4]
Purity ≥98%[1][4]
Physical Description Powder[1]
Compound Type Diterpenoids[1]

Anti-Inflammatory Activity and Mechanism of Action

This compound, which is also referred to as Picroside II in some literature, has demonstrated notable anti-inflammatory properties. Research suggests that its mechanism of action involves the modulation of key signaling pathways implicated in the inflammatory response.

Modulation of TGF-β Signaling Pathway

One of the primary mechanisms through which this compound is thought to exert its anti-inflammatory effects is by influencing the Transforming Growth Factor-beta (TGF-β) signaling pathway. Studies have indicated that this compound can induce the phosphorylation of Smad2, a key downstream protein in the canonical TGF-β signaling cascade. This activation of Smad2 suggests a role for this compound in modulating the expression of TGF-β target genes, many of which are involved in the regulation of inflammation and immune responses.

Inhibition of Pro-Inflammatory Mediators

This compound has also been shown to down-regulate the expression and activity of several pro-inflammatory molecules. This includes the Toll-like receptor 4 (TLR4), the nuclear factor-kappa B (NF-κB), and the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). By inhibiting these central components of the inflammatory cascade, this compound can effectively dampen the inflammatory response.

Experimental Protocols

To facilitate further research and validation of the biological activities of this compound, this section provides an overview of key experimental methodologies that have been employed in its study.

Western Blot Analysis for Phospho-Smad2

This protocol is designed to detect the phosphorylation of Smad2 in response to treatment with this compound.

  • Cell Culture and Treatment:

    • Plate cells (e.g., RAW 264.7 macrophages) and grow to 80-90% confluency.

    • Pre-treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.

    • Stimulate the cells with an appropriate agonist if necessary to induce a baseline level of signaling.

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

  • SDS-PAGE and Protein Transfer:

    • Determine protein concentration of the lysates.

    • Separate the protein samples by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phospho-Smad2 (Ser465/467) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an appropriate substrate and imaging system.

    • Normalize the phospho-Smad2 signal to total Smad2 or a housekeeping protein like β-actin to account for loading differences.

Nitric Oxide (NO) Production Assay in RAW 264.7 Cells

This assay is used to quantify the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production.

  • Nitrite Measurement:

    • After a 24-hour incubation period, collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent.

    • Incubate at room temperature for 10-15 minutes.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the concentration of nitrite, which is a stable product of NO, by comparing the absorbance to a standard curve of sodium nitrite.

    • Determine the percentage of inhibition of NO production by this compound compared to the LPS-stimulated control.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Paniculoside_II_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta_Receptor TGF-β Receptor TGF-beta->TGF-beta_Receptor Binds Smad2_inactive Smad2 TGF-beta_Receptor->Smad2_inactive Phosphorylates Smad2_active p-Smad2 Smad2_inactive->Smad2_active Gene_Expression Modulation of Gene Expression Smad2_active->Gene_Expression Translocates and Regulates Paniculoside_II This compound Paniculoside_II->Smad2_inactive Promotes Phosphorylation

Caption: this compound's modulation of the TGF-β signaling pathway.

Western_Blot_Workflow A Cell Treatment with This compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (PVDF) D->E F Blocking E->F G Primary Antibody Incubation (anti-p-Smad2) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis I->J

Caption: Experimental workflow for Western Blot analysis.

References

Comprehensive literature review of Paniculoside II bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Picroside II, an iridoid glycoside, is a prominent bioactive compound isolated from the roots and rhizomes of plants from the Picrorhiza genus, notably Picrorhiza kurroa. It is also known, albeit less commonly, as Paniculoside II. This document provides a comprehensive literature review of the diverse pharmacological activities of Picroside II, with a focus on its neuroprotective, anti-inflammatory, and anticancer properties. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key bioassays are provided to facilitate reproducibility. Furthermore, the signaling pathways modulated by Picroside II are visualized through diagrams generated using the DOT language.

Neuroprotective Effects

Picroside II has demonstrated significant neuroprotective effects in various in vivo and in vitro models of neuronal damage. Its mechanisms of action are multifaceted, primarily involving the mitigation of oxidative stress, inflammation, and apoptosis in neuronal cells.

Quantitative Data for Neuroprotective Bioactivity
BioactivityAssay/ModelCell Line/Animal ModelConcentration/DoseResultReference
NeuroprotectionCerebral Ischemia/ReperfusionRat10-20 mg/kgDecreased cerebral infarction volume and improved neurological function.[1]
NeuroprotectionCerebral Ischemia/ReperfusionRat10 mg/kg (i.v.)Significantly decreased Bederson's score and infarction volume.[2]
NeuroprotectionMulti-cerebral injuries (TBI, I/R, radiation, sepsis)Mouse20 mg/kgSuppressed over-reactive inflammatory responses and oxidative stress, improving neurological recovery.[3]
NeuroprotectionFocal Cerebral IschemiaRat20 mg/kg (i.p.)Improved neurobehavioral functions and reduced cerebral infarct volumes.[4]
Experimental Protocols

Cerebral Ischemia/Reperfusion Injury Model in Rats

A widely used model to study the neuroprotective effects of compounds is the middle cerebral artery occlusion (MCAO) model in rats.[4][5]

  • Animal Preparation: Male Wistar rats (250-300g) are anesthetized, typically with an intraperitoneal injection of 10% chloral (B1216628) hydrate (B1144303) (300 mg/kg).

  • Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery. A monofilament nylon suture is inserted into the internal carotid artery to block the origin of the middle cerebral artery.

  • Ischemia and Reperfusion: The suture is left in place for a period of 2 hours to induce ischemia. Reperfusion is initiated by withdrawing the suture.

  • Drug Administration: Picroside II (e.g., 10 or 20 mg/kg) is administered, often intravenously or intraperitoneally, at a specific time point relative to the onset of ischemia or reperfusion.[2][4]

  • Assessment of Neuroprotection: Neurological deficits are scored using a standardized scale (e.g., Bederson's test). The volume of the cerebral infarct is determined post-mortem using TTC (2,3,5-triphenyltetrazolium chloride) staining, where healthy tissue stains red and infarcted tissue remains white.[2][5]

Signaling Pathways in Neuroprotection

Mitochondria-Cytochrome C Pathway

Picroside II exerts its neuroprotective effects in part by inhibiting the mitochondrial apoptotic pathway. In response to ischemic injury, the mitochondrial permeability transition pore (mPTP) opens, leading to the release of cytochrome c into the cytosol. This event triggers a cascade of caspase activation, culminating in apoptosis. Picroside II has been shown to prevent the release of cytochrome c and subsequent activation of caspase-3, thereby inhibiting neuronal apoptosis.[1][6] This is achieved by preserving mitochondrial integrity and down-regulating the expression of pro-apoptotic proteins like Bax, while up-regulating anti-apoptotic proteins like Bcl-2.[7][8][9]

Mitochondria_Cytochrome_C_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Bax Bax CytoC_m Cytochrome c Bax->CytoC_m promotes release Bcl2 Bcl-2 Bcl2->CytoC_m inhibits release CytoC_c Cytochrome c CytoC_m->CytoC_c Apaf1 Apaf-1 CytoC_c->Apaf1 activates Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces Ischemic_Injury Ischemic Injury Ischemic_Injury->Bax activates Ischemic_Injury->Bcl2 inhibits Picroside_II Picroside II Picroside_II->Bax inhibits Picroside_II->Bcl2 activates TLR4_NFkB_Pathway cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 recruits IRAK IRAK MyD88->IRAK activates TRAF6 TRAF6 IRAK->TRAF6 activates IKK IKK TRAF6->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n Pro_inflammatory_Genes Pro-inflammatory Genes NFkB_n->Pro_inflammatory_Genes activates transcription Picroside_II Picroside II Picroside_II->TLR4 inhibits Picroside_II->IKK inhibits

References

Potential Therapeutic Targets of Picroside II: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Picroside II, an iridoid glycoside, has demonstrated significant therapeutic potential across a range of preclinical models. This document provides a comprehensive overview of the molecular targets and signaling pathways modulated by Picroside II, with a primary focus on its neuroprotective and anti-inflammatory activities. Quantitative data from key studies are summarized, and methodologies for pivotal experiments are detailed to facilitate further research and development. Visual representations of key signaling cascades and experimental workflows are provided to enhance understanding of its mechanisms of action.

Introduction

Picroside II is a primary active constituent isolated from the roots of Picrorhiza kurroa, a perennial herb found in the Himalayan region. Traditionally used in Ayurvedic medicine, modern scientific investigation has begun to elucidate the molecular mechanisms underlying its diverse pharmacological effects. This guide synthesizes the current understanding of Picroside II's therapeutic targets, offering a technical resource for researchers in drug discovery and development. The primary focus of this document will be on the well-documented neuroprotective and anti-inflammatory properties of Picroside II.

Neuroprotective Effects of Picroside II

A substantial body of evidence points to the neuroprotective capabilities of Picroside II, particularly in the context of cerebral ischemia-reperfusion injury and other forms of brain injury.[1][2][3] The underlying mechanisms involve the modulation of inflammatory pathways, reduction of oxidative stress, and inhibition of apoptosis.[1][3]

Modulation of Inflammatory Pathways

Picroside II has been shown to attenuate inflammatory responses in the brain following injury.[1] A key target in this process is the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[1][4]

TLR4_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Brain Injury Brain Injury TLR4 TLR4 Brain Injury->TLR4 Activates NFkB NF-κB TLR4->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Cytokines Promotes Transcription Inflammation Inflammation Cytokines->Inflammation PII Picroside II PII->TLR4 Inhibits PII->NFkB Inhibits

Figure 1: Inhibition of the TLR4/NF-κB signaling pathway by Picroside II.
Inhibition of Apoptosis

Picroside II exerts anti-apoptotic effects, thereby preserving neuronal viability. This is achieved, in part, through the modulation of the mitochondria-cytochrome C signaling pathway and the downstream effector, Caspase-3.[3][5]

Mitochondria_Apoptosis_Pathway cluster_stress Cellular Stress cluster_mitochondria Mitochondria cluster_cytosol Cytosol Ischemia Ischemia Mito Mitochondrion Ischemia->Mito CytC Cytochrome C (release) Mito->CytC Casp3 Caspase-3 (activated) CytC->Casp3 Apoptosis Apoptosis Casp3->Apoptosis PII Picroside II PII->CytC Inhibits PII->Casp3 Inhibits

Figure 2: Picroside II's inhibition of the mitochondria-mediated apoptotic pathway.

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on Picroside II.

Table 1: In Vivo Neuroprotective Effects of Picroside II

ParameterModelTreatment GroupControl GroupOutcomeReference
Neurological Deficit ScoreCerebral Ischemia/ReperfusionLower ScoreHigher ScoreImproved neurological function[5]
Infarct VolumeCerebral Ischemia/ReperfusionSignificantly ReducedLarger Infarct VolumeDecreased brain tissue damage[3]
Apoptotic CellsCerebral Ischemia/ReperfusionSignificantly ReducedIncreased ApoptosisInhibition of neuronal cell death[3]
TLR4 ExpressionBrain Injury ModelsDownregulatedUpregulatedAttenuation of inflammatory signaling[1]
NF-κB ExpressionBrain Injury ModelsDownregulatedUpregulatedReduction of pro-inflammatory transcription[1][4]
IL-1β, IL-6, TNF-α LevelsBrain Injury ModelsSignificantly AlleviatedElevated LevelsSuppression of pro-inflammatory cytokines[1]
Cytochrome C ExpressionCerebral Ischemia/ReperfusionDownregulatedUpregulatedInhibition of apoptotic cascade
Caspase-3 ExpressionCerebral Ischemia/ReperfusionDownregulatedUpregulatedReduction in executioner caspase activity[1][3][5]
Myelin Basic Protein (MBP) ExpressionCerebral IschemiaIncreasedDecreasedPromotion of myelination[2]

Table 2: Recommended Dosing in Preclinical Models

ModelSpeciesRoute of AdministrationEffective DoseReference
Multiple Brain Injury ModelsMouseIntraperitoneal Injection20 mg/kg[1]
Cerebral IschemiaRatIntraperitoneal Injection10-20 mg/kg[2][3]
Cerebral Ischemia/ReperfusionRatIntravenous Injection10 mg/kg

Experimental Protocols

The following are summaries of the experimental methodologies employed in the cited research. These are not exhaustive protocols but provide an overview of the techniques used.

Western Blot Analysis for Protein Expression

Objective: To quantify the expression levels of target proteins (e.g., TLR4, NF-κB, Caspase-3, Cytochrome C).

Methodology Summary:

  • Tissue Lysis: Brain tissue samples are homogenized in lysis buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Electrotransfer: Proteins are transferred from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane.

  • Blocking: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis Tissue_Lysis Tissue_Lysis Protein_Quant Protein_Quant Tissue_Lysis->Protein_Quant SDS_PAGE SDS_PAGE Protein_Quant->SDS_PAGE Electrotransfer Electrotransfer SDS_PAGE->Electrotransfer Blocking Blocking Electrotransfer->Blocking Primary_Ab Primary_Ab Blocking->Primary_Ab Secondary_Ab Secondary_Ab Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection Analysis Analysis Detection->Analysis

Figure 3: A generalized workflow for Western blot analysis.
Immunohistochemistry (IHC) for Protein Localization

Objective: To visualize the localization and expression of target proteins within brain tissue sections.

Methodology Summary:

  • Tissue Preparation: Animals are perfused, and brains are fixed, dehydrated, and embedded in paraffin.

  • Sectioning: Paraffin-embedded tissues are sectioned using a microtome.

  • Antigen Retrieval: Tissue sections are deparaffinized, rehydrated, and subjected to antigen retrieval to unmask epitopes.

  • Blocking: Sections are blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Sections are incubated with primary antibodies against the proteins of interest.

  • Secondary Antibody Incubation: After washing, sections are incubated with a biotinylated secondary antibody.

  • Signal Amplification and Detection: An avidin-biotin-peroxidase complex is applied, followed by a chromogen (e.g., DAB) to produce a colored precipitate at the site of the antigen.

  • Counterstaining: Sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei.

  • Microscopy: Stained sections are dehydrated, mounted, and observed under a light microscope.

Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the concentration of specific proteins (e.g., cytokines) in brain tissue homogenates.

Methodology Summary:

  • Plate Coating: A 96-well plate is coated with a capture antibody specific for the target protein.

  • Blocking: The plate is blocked to prevent non-specific binding.

  • Sample and Standard Incubation: Brain tissue homogenates and a series of known standards are added to the wells.

  • Detection Antibody Incubation: A biotinylated detection antibody is added, which binds to the captured protein.

  • Enzyme Conjugate Incubation: A streptavidin-HRP conjugate is added, which binds to the detection antibody.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.

  • Reaction Stoppage and Measurement: The reaction is stopped, and the absorbance is measured at a specific wavelength using a microplate reader.

  • Quantification: The concentration of the target protein in the samples is determined by comparison to the standard curve.

Other Potential Therapeutic Applications

While the neuroprotective effects of Picroside II are the most extensively studied, preliminary evidence suggests its potential in other therapeutic areas.

  • Anti-inflammatory: Beyond neuroinflammation, the inhibitory effects of Picroside II on pro-inflammatory cytokines and pathways like NF-κB suggest broader applications in inflammatory conditions.[4][6]

  • Anticancer: While direct studies on Picroside II's anticancer effects are limited, other iridoid glycosides and compounds with similar anti-inflammatory and antioxidant properties have shown promise in cancer therapy.[7][8][9][10] The modulation of pathways like NF-κB, which is implicated in tumorigenesis, suggests a potential avenue for future investigation.

Conclusion

Picroside II presents a compelling profile as a multi-target therapeutic agent, with robust preclinical evidence supporting its neuroprotective and anti-inflammatory activities. The primary mechanisms of action involve the inhibition of the TLR4/NF-κB and mitochondria-cytochrome C signaling pathways, leading to reduced inflammation and apoptosis. The quantitative data and experimental methodologies summarized in this guide provide a foundation for further research into the clinical translation of Picroside II for the treatment of neurological disorders and potentially other inflammatory conditions. Further investigation into its broader therapeutic potential, including in oncology, is warranted.

References

Paniculoside II: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the solubility of Paniculoside II in a wide range of organic solvents is limited. This guide synthesizes the currently available information and provides generalized experimental protocols and related biological pathways for context. Further empirical studies are necessary to establish a comprehensive solubility profile for this compound.

Introduction to this compound

This compound is a natural diterpene glycoside that can be isolated from Stevia paniculata. As a member of the ent-kaurane diterpenoid class, it is of interest to researchers for its potential biological activities. A crucial physicochemical property for the effective study and formulation of any natural product is its solubility in various solvents. This technical guide provides an overview of the known solubility characteristics of this compound and outlines standard methodologies for its determination.

Solubility of this compound

The solubility of a compound is a critical parameter in drug discovery and development, influencing everything from in vitro assay design to formulation and bioavailability. The available data on this compound's solubility is summarized below.

Quantitative Solubility Data

Currently, specific quantitative solubility data for this compound in a range of organic solvents is scarce in the peer-reviewed literature. The primary available quantitative information is related to stock solution preparation for biological assays.

Table 1: Quantitative Solubility of this compound

SolventConcentrationTemperatureNotes
Dimethyl Sulfoxide (DMSO)10 mMNot SpecifiedThis concentration is provided for in-stock solutions from a commercial supplier.
Qualitative Solubility Information

Qualitative descriptions of this compound's solubility have been noted, indicating its potential solubility in several common organic solvents.

Table 2: Qualitative Solubility of this compound

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)Soluble[1]
PyridineSoluble[1]
MethanolSoluble[1]
EthanolSoluble[1]

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound has not been published, a general and widely accepted method is the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis . This method is suitable for determining the equilibrium solubility of a compound in a given solvent.

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is determined, typically by HPLC.

Materials and Equipment
  • This compound (solid)

  • Organic solvents of interest (e.g., DMSO, methanol, ethanol, pyridine, acetonitrile, etc.)

  • Vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis or ELSD)

  • Analytical column (e.g., C18)

  • Mobile phase for HPLC

General Procedure
  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials to pellet the excess solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter to remove any remaining microscopic particles.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

  • Quantification by HPLC: Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Experimental Workflow Diagram

experimental_workflow General Workflow for Solubility Determination cluster_preparation Sample Preparation cluster_separation Phase Separation & Collection cluster_analysis Quantification start Add excess this compound to solvent in a vial equilibration Agitate at constant temperature (24-72h) start->equilibration centrifugation Centrifuge to pellet undissolved solid equilibration->centrifugation filtration Filter supernatant (0.22 µm filter) centrifugation->filtration dilution Dilute filtered sample filtration->dilution hplc Analyze by HPLC dilution->hplc calculation Calculate solubility hplc->calculation end End calculation->end Report solubility (mg/mL or mol/L)

Caption: Workflow for determining compound solubility.

Related Signaling Pathways (Contextual Information)

While no signaling pathways have been definitively elucidated for this compound, research on structurally related compounds can provide a starting point for investigation. The following pathways have been associated with compounds bearing some similarity to this compound.

It is critical to note that the following information pertains to related but distinct compounds, and their applicability to this compound is speculative and requires dedicated research.

TGF-β Signaling Pathway (Associated with Picroside II)

Picroside II, another iridoid glycoside, has been shown to suppress neutrophilic lung inflammation, with its effects potentially being associated with the Transforming Growth Factor-beta (TGF-β) signaling pathway. This pathway is crucial in regulating cell growth, differentiation, and immune responses.

tgf_beta_pathway TGF-β Signaling Pathway (Hypothetical for Picroside II) TGFB TGF-β Receptor TGF-β Receptor (Type I/II) TGFB->Receptor Smad23 Smad2/3 Phosphorylation Receptor->Smad23 Complex Smad2/3-Smad4 Complex Smad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Transcription Gene Transcription (Anti-inflammatory) Nucleus->Transcription PicrosideII Picroside II (Potential Influence) PicrosideII->Smad23 Induces

Caption: Potential influence of Picroside II on TGF-β signaling.

P2X7R/NLRP3/PIP2/MAPK Signaling Pathway (Associated with Pedunculoside)

Pedunculoside, another related glycoside, has been investigated for its protective effects in myocarditis, which are thought to be mediated through the P2X7 receptor (P2X7R) and downstream pathways including the NLRP3 inflammasome, PIP2, and MAPK signaling. This complex network is involved in inflammation and cell death.

p2x7r_pathway P2X7R Signaling (Hypothetical for Pedunculoside) cluster_membrane Cell Membrane cluster_cytosol Cytosol P2X7R P2X7R NLRP3 NLRP3 Inflammasome Activation P2X7R->NLRP3 PIP2 PIP2 Signaling P2X7R->PIP2 MAPK MAPK Signaling P2X7R->MAPK Pedunculoside Pedunculoside Pedunculoside->P2X7R Inhibits Inflammation Inflammation & Cell Death NLRP3->Inflammation PIP2->Inflammation MAPK->Inflammation

Caption: Pedunculoside's potential role in P2X7R signaling.

Conclusion

The study of this compound is still in its early stages, and fundamental physicochemical data, such as its solubility in a comprehensive panel of organic solvents, is not yet widely available. This guide provides the known qualitative and limited quantitative solubility information. For researchers requiring precise solubility data, it is recommended to perform empirical determinations using standard methods such as the shake-flask protocol outlined herein. The exploration of signaling pathways of related compounds may offer initial hypotheses for the biological investigation of this compound, but these must be approached with caution and validated through direct experimental evidence.

References

In Vitro Cytotoxicity of Paniculoside II: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, there is a significant lack of publicly available scientific literature detailing the preliminary in vitro cytotoxicity of Paniculoside II. Despite its identification as a natural product, extensive searches of scholarly databases have not yielded specific studies that quantify its cytotoxic effects on cancer cell lines, outline detailed experimental protocols for such assays, or elucidate the signaling pathways involved in its potential mechanism of action.

This technical guide, therefore, addresses the existing knowledge gap and provides a framework for future research based on the analysis of related compounds and standard toxicological assays. While direct data for this compound is absent, this document will infer potential methodologies and signaling pathways that may be relevant, based on studies of structurally similar compounds.

Data Presentation: A Call for Future Research

To facilitate a clear understanding and comparison of this compound's potential cytotoxic effects, future studies should aim to generate quantitative data that can be summarized in a structured format. An ideal data table would include:

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)RemarksReference
e.g., MCF-7e.g., MTTe.g., 24, 48, 72Data to be determinede.g., Breast adenocarcinomaFuture Study
e.g., A549e.g., SRBe.g., 24, 48, 72Data to be determinede.g., Lung carcinomaFuture Study
e.g., HeLae.g., LDHe.g., 24, 48, 72Data to be determinede.g., Cervical cancerFuture Study
e.g., HepG2e.g., Neutral Rede.g., 24, 48, 72Data to be determinede.g., Hepatocellular carcinomaFuture Study

Experimental Protocols: A Methodological Framework

Researchers investigating the in vitro cytotoxicity of this compound would likely employ a battery of standard assays to determine its effects on cell viability and proliferation. The following are detailed methodologies for commonly used experiments.

Cell Culture and Treatment
  • Cell Line Maintenance: Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2) should be cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Serial dilutions are then prepared in the complete culture medium to achieve the desired final concentrations for treatment. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.

Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This assay is based on the ability of SRB to bind to protein components of cells and is used to determine cell density.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm.

Potential Signaling Pathways and Visualization

While no specific signaling pathways have been elucidated for this compound, research on other natural compounds with anticancer properties often points to the involvement of key pathways regulating cell survival, proliferation, and apoptosis, such as the MAPK (Mitogen-Activated Protein Kinase) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways. Future investigations should explore the effect of this compound on these critical cellular signaling cascades.

Below are hypothetical diagrams illustrating the potential points of intervention for a cytotoxic compound within these pathways.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell Culture Cell Culture Seeding Seeding Cell Culture->Seeding Compound Prep Compound Prep Treatment Treatment Compound Prep->Treatment Seeding->Treatment Incubation Incubation Treatment->Incubation Measurement Measurement Incubation->Measurement Data Collection Data Collection Measurement->Data Collection IC50 Calculation IC50 Calculation Data Collection->IC50 Calculation

Caption: A generalized workflow for in vitro cytotoxicity testing.

MAPK_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation PaniculosideII This compound (Hypothetical Target) PaniculosideII->MEK Inhibition?

Caption: Hypothetical inhibition of the MAPK signaling pathway by this compound.

NFkB_pathway cluster_NFkB Stimuli Inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB IkB->NFkB degradation Nucleus Nucleus NFkB->Nucleus translocation Gene Gene Transcription (Anti-apoptotic, Pro-inflammatory) Survival Cell Survival Gene->Survival PaniculosideII This compound (Hypothetical Target) PaniculosideII->IKK Inhibition?

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Methodological & Application

Application Notes & Protocols: High-Yield Extraction and Purification of Paniculoside II from Gynostemma pentaphyllum

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Paniculoside II, a dammarane-type saponin (B1150181) isolated from Gynostemma pentaphyllum, has garnered significant interest for its potential therapeutic properties, including its role in activating the AMP-activated protein kinase (AMPK) pathway and inducing apoptosis in cancer cells. This document provides detailed protocols for the efficient extraction and purification of this compound from plant material, enabling researchers to obtain high-purity compounds for further investigation.

Data Presentation: Comparison of Extraction Methods for Saponins (B1172615) from Gynostemma pentaphyllum

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the optimized conditions and yields for the extraction of total gypenosides (saponins) from Gynostemma pentaphyllum, which includes this compound. This data provides a strong starting point for optimizing this compound extraction.

Extraction MethodSolventTemperature (°C)Time (min)Solid-to-Liquid RatioTotal Saponin Yield (mg/g)Reference
Optimized Solvent Extraction80% Ethanol (B145695)801151:20 (g/mL)8.26 ± 0.001[1]
Hot Water ExtractionWater90-100Not SpecifiedNot SpecifiedNot Specified[2]
Ethanol Extraction50% EthanolNot SpecifiedNot SpecifiedNot SpecifiedHigh in Gypenoside L[2]
Ultrasound-Assisted Extraction (Polysaccharides)Water90401:25 (g/mL)7.29% (crude polysaccharide)[3]
Microwave-Assisted Extraction (Polysaccharides)WaterNot Specified151:35 (g/mL)8.61% (crude polysaccharide)[3]

Note: The yields for ultrasound and microwave-assisted extraction are for crude polysaccharides but indicate the efficiency of these methods for extracting glycosylated compounds from Gynostemma pentaphyllum. Further optimization would be required to specifically maximize this compound yield.

Experimental Protocols

Protocol for Optimized Solvent Extraction of this compound

This protocol is based on the optimized conditions for the extraction of total saponins from Gynostemma pentaphyllum.

1.1. Materials and Equipment:

  • Dried and powdered Gynostemma pentaphyllum leaves or whole plant

  • 80% Ethanol (v/v)

  • Reflux extraction apparatus (round bottom flask, condenser)

  • Heating mantle

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

  • Lyophilizer (optional)

1.2. Procedure:

  • Weigh 100 g of dried, powdered Gynostemma pentaphyllum and place it into a 2 L round bottom flask.

  • Add 2 L of 80% ethanol to the flask (solid-to-liquid ratio of 1:20 g/mL).

  • Set up the reflux apparatus and bring the mixture to a gentle boil using a heating mantle.

  • Maintain the reflux at 80°C for 115 minutes.

  • After extraction, allow the mixture to cool to room temperature.

  • Filter the mixture through a Buchner funnel with filter paper to separate the extract from the plant residue.

  • Wash the residue with a small amount of 80% ethanol to ensure complete recovery of the extract.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50°C to remove the ethanol.

  • The resulting aqueous concentrate can be used for purification or lyophilized to obtain a crude powder extract.

Protocol for Purification of this compound

This protocol involves a two-step process: initial purification using macroporous resin chromatography followed by final purification using preparative High-Performance Liquid Chromatography (Prep-HPLC).

2.1. Part 1: Macroporous Resin Column Chromatography

2.1.1. Materials and Equipment:

  • Crude Gynostemma pentaphyllum extract

  • Macroporous adsorption resin (e.g., AB-8, D101)

  • Glass column

  • Deionized water

  • Ethanol (various concentrations: 10%, 30%, 50%, 70%, 95% v/v)

  • Fraction collector

2.1.2. Procedure:

  • Resin Pre-treatment: Soak the macroporous resin in 95% ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol is detected.

  • Column Packing: Pack the pre-treated resin into a glass column.

  • Equilibration: Equilibrate the column by passing 3-5 bed volumes (BV) of deionized water through it.

  • Sample Loading: Dissolve the crude extract in a small amount of deionized water and load it onto the column at a slow flow rate.

  • Washing: Wash the column with 2-3 BV of deionized water to remove sugars and other highly polar impurities.

  • Elution: Elute the column with a stepwise gradient of ethanol solutions (e.g., 10%, 30%, 50%, 70%, and 95% ethanol). Collect fractions of 1 BV for each ethanol concentration.

  • Analysis: Analyze the collected fractions for the presence of this compound using Thin Layer Chromatography (TLC) or analytical HPLC. Fractions rich in this compound (typically eluting in the 30-70% ethanol range) are pooled.

  • Concentration: Concentrate the pooled fractions using a rotary evaporator to obtain a saponin-enriched extract.

2.2. Part 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

2.2.1. Materials and Equipment:

  • Saponin-enriched extract from Part 1

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 20 x 250 mm, 10 µm)

  • Acetonitrile (B52724) (HPLC grade)

  • Ultrapure water (HPLC grade)

  • 0.45 µm syringe filters

2.2.2. Procedure:

  • Sample Preparation: Dissolve the saponin-enriched extract in the initial mobile phase composition (e.g., 15% acetonitrile in water) to a concentration of approximately 50 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Method Development (Analytical Scale): First, develop an analytical HPLC method to determine the retention time of this compound. A typical gradient might be:

    • Column: Analytical C18 (4.6 x 250 mm, 5 µm)

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with 15% B, increase to 30% B over 20 minutes, then to 90% B over 5 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1 mL/min

    • Detection: UV at 203 nm

  • Scale-Up to Preparative HPLC: Scale up the analytical method to the preparative column. Adjust the flow rate and injection volume according to the column dimensions.

  • System Equilibration: Equilibrate the preparative C18 column with the initial mobile phase for at least 3-5 column volumes.

  • Injection and Fraction Collection: Inject the filtered sample onto the preparative column. Collect the eluent in fractions based on the retention time of this compound determined from the analytical run.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Post-Purification: Pool the high-purity fractions, remove the acetonitrile using a rotary evaporator, and lyophilize the aqueous solution to obtain pure this compound as a white powder.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_extraction Extraction cluster_purification1 Preliminary Purification cluster_purification2 Final Purification plant_material Gynostemma pentaphyllum (Dried, Powdered) extraction Optimized Solvent Extraction (80% Ethanol, 80°C, 115 min) plant_material->extraction filtration Filtration extraction->filtration concentration1 Rotary Evaporation filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract macroporous_resin Macroporous Resin Chromatography crude_extract->macroporous_resin elution Stepwise Ethanol Elution macroporous_resin->elution fraction_collection1 Fraction Collection & Pooling elution->fraction_collection1 concentration2 Rotary Evaporation fraction_collection1->concentration2 saponin_extract Saponin-Enriched Extract concentration2->saponin_extract prep_hplc Preparative HPLC (C18) saponin_extract->prep_hplc fraction_collection2 Fraction Collection prep_hplc->fraction_collection2 purity_analysis Purity Analysis (Analytical HPLC) fraction_collection2->purity_analysis lyophilization Lyophilization purity_analysis->lyophilization pure_paniculoside Pure this compound lyophilization->pure_paniculoside G Paniculoside_II This compound AMPK AMPK Paniculoside_II->AMPK Activates p_AMPK p-AMPK (Active) AMPK->p_AMPK Phosphorylation Downstream_Targets Downstream Targets (e.g., PGC-1α, ULK1) p_AMPK->Downstream_Targets Activates Metabolic_Regulation Metabolic Regulation (e.g., Glucose uptake, Fatty acid oxidation) Downstream_Targets->Metabolic_Regulation Leads to G Paniculoside_II This compound Mitochondria Mitochondria Paniculoside_II->Mitochondria Induces Stress Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

References

Application Notes and Protocols: Step-by-Step Isolation and Purification of Paniculoside II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paniculoside II is a dammarane-type saponin (B1150181) found in Gynostemma pentaphyllum (Thunb.) Makino, a perennial vine with significant applications in traditional medicine. Gypenosides, the main active constituents of G. pentaphyllum, have garnered considerable interest for their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects. These biological activities are often attributed to the modulation of various cellular signaling pathways. This document provides a detailed protocol for the isolation and purification of this compound from G. pentaphyllum, enabling further research into its therapeutic potential.

Experimental Protocols

Extraction of Crude Saponins (B1172615)

Objective: To extract total saponins from the dried aerial parts of Gynostemma pentaphyllum.

Materials:

  • Dried and powdered aerial parts of G. pentaphyllum

  • 95% Ethanol (B145695)

  • Rotary evaporator

  • Filter paper

Procedure:

  • Macerate the powdered plant material with 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v) at room temperature for 24 hours.

  • Filter the extract through filter paper.

  • Repeat the extraction process on the residue two more times to ensure exhaustive extraction.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 50°C to obtain the crude ethanol extract.

Solvent Partitioning

Objective: To enrich the saponin content by removing non-polar and highly polar impurities.

Materials:

  • Crude ethanol extract

  • Distilled water

  • n-Butanol

  • Separatory funnel

Procedure:

  • Suspend the crude ethanol extract in distilled water.

  • Transfer the aqueous suspension to a separatory funnel.

  • Partition the aqueous suspension with an equal volume of n-butanol.

  • Separate the n-butanol layer. Repeat the partitioning of the aqueous layer with n-butanol two more times.

  • Combine the n-butanol fractions and concentrate under reduced pressure to yield the crude saponin fraction.

Macroporous Resin Column Chromatography

Objective: To further purify and concentrate the saponins.

Materials:

  • Crude saponin fraction

  • Amberlite XAD-7HP macroporous resin

  • Glass column

  • Distilled water

  • Aqueous ethanol solutions (e.g., 30%, 50%, 70%, 95% v/v)

  • Fraction collector

Procedure:

  • Pack a glass column with Amberlite XAD-7HP resin and equilibrate with distilled water.

  • Dissolve the crude saponin fraction in a small amount of distilled water and load it onto the column.

  • Wash the column with distilled water to remove sugars and other highly polar impurities.

  • Elute the column with a stepwise gradient of aqueous ethanol (e.g., 30%, 50%, 70%, and 95% ethanol).

  • Collect the fractions using a fraction collector and monitor by Thin Layer Chromatography (TLC) to identify saponin-rich fractions.

  • Combine the saponin-rich fractions and concentrate to dryness.

Silica (B1680970) Gel Column Chromatography

Objective: To separate the saponin mixture into fractions containing compounds of similar polarity.

Materials:

  • Enriched saponin fraction from macroporous resin chromatography

  • Silica gel (200-300 mesh)

  • Glass column

  • Solvent system (e.g., Chloroform-Methanol-Water gradient)

  • Fraction collector

  • TLC plates

Procedure:

  • Pack a glass column with silica gel slurried in the initial mobile phase.

  • Adsorb the enriched saponin fraction onto a small amount of silica gel and load it onto the column.

  • Elute the column with a gradient of Chloroform-Methanol-Water (e.g., starting from 9:1:0.1 to 6:4:1).

  • Collect fractions and monitor by TLC, visualizing with a vanillin-sulfuric acid spray reagent and heating.

  • Combine fractions containing compounds with similar Rf values to this compound for further purification.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Objective: To isolate pure this compound.

Materials:

  • Partially purified fraction from silica gel chromatography

  • Preparative HPLC system with a C18 column

  • Mobile phase: Acetonitrile (B52724) and Water (gradient elution)

  • Fraction collector

Procedure:

  • Dissolve the partially purified fraction in the mobile phase.

  • Inject the sample onto a preparative C18 HPLC column.

  • Elute with a linear gradient of acetonitrile in water (e.g., 20% to 50% acetonitrile over 60 minutes).

  • Monitor the elution profile at a suitable wavelength (e.g., 203 nm).

  • Collect the peak corresponding to this compound.

  • Concentrate the collected fraction to obtain pure this compound.

  • Verify the purity of the isolated compound using analytical HPLC and confirm its structure by spectroscopic methods (MS, NMR).

Data Presentation

Table 1: Summary of a Representative Purification of this compound

Purification StepStarting Material (g)Fraction Yield (g)Purity of this compound (%)
Crude Ethanol Extract1000 (dried plant)150< 1
n-Butanol Fraction15045~5
Macroporous Resin Fraction4518~20
Silica Gel Fraction181.2~60
Preparative HPLC1.20.05> 98

Note: The values presented in this table are representative and may vary depending on the plant material and experimental conditions.

Visualization

Experimental Workflow

experimental_workflow plant Gynostemma pentaphyllum (Dried Powder) extraction Ethanol Extraction plant->extraction partitioning n-Butanol Partitioning extraction->partitioning macro_resin Macroporous Resin Chromatography partitioning->macro_resin silica_gel Silica Gel Chromatography macro_resin->silica_gel prep_hplc Preparative HPLC silica_gel->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Workflow for the isolation and purification of this compound.

Representative Signaling Pathway for Gypenosides

Gypenosides have been shown to exert their biological effects through various signaling pathways. While the specific pathway for this compound is not yet fully elucidated, the PI3K/Akt/mTOR pathway is a common target for many gypenosides, particularly in the context of cancer cell apoptosis.[1][2][3]

signaling_pathway cluster_cell Cellular Response Gypenosides Gypenosides (e.g., this compound) PI3K PI3K Gypenosides->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis mTOR->Apoptosis Inhibition

Caption: Gypenosides may induce apoptosis by inhibiting the PI3K/Akt/mTOR pathway.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Paniculoside II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Paniculoside II, a bioactive saponin (B1150181) found in medicinal plants such as Gynostemma pentaphyllum and Stevia species. The developed method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water, and UV detection at a low wavelength, providing excellent sensitivity and resolution. This document provides comprehensive experimental protocols for sample preparation, standard solution preparation, and HPLC analysis, along with method validation parameters presented in clear, tabular format. The workflow and logical relationships of the method development process are visualized using diagrams created with Graphviz.

Introduction

This compound is a dammarane-type saponin that has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potential therapeutic properties. As a natural product, accurate and precise quantification of this compound in plant extracts and finished products is crucial for quality control, standardization, and dosage determination. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of complex mixtures of natural products. This application note presents a validated HPLC method for the routine analysis of this compound.

Materials and Methods

Equipment and Reagents
  • High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).

  • This compound reference standard (>98% purity).

  • HPLC grade acetonitrile, methanol (B129727), and water.

  • Formic acid (analytical grade).

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for method development and can be optimized as needed.

ParameterCondition
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 205 nm
Injection Volume 10 µL

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
08020
205050
252080
302080
318020
358020

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up to the mark with the same solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with methanol to achieve concentrations in the range of 10-200 µg/mL.

Sample Preparation (from plant material)
  • Extraction: Weigh 1.0 g of powdered, dried plant material and place it in a flask. Add 50 mL of 70% methanol and extract using ultrasonication for 30 minutes.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Evaporate the filtrate to dryness under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in 5 mL of methanol.

  • Final Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Linearity

The linearity of the method is determined by analyzing a series of standard solutions at different concentrations.

Table 3: Linearity Data for this compound

Concentration Range (µg/mL)Correlation Coefficient (r²)
10 - 200≥ 0.999
Precision

Precision is assessed by performing repeated analyses of the same sample.

Table 4: Precision Data for this compound

Precision TypeAcceptance Criteria (%RSD)
Intra-day Precision (n=6) ≤ 2.0%
Inter-day Precision (n=6) ≤ 2.0%
Accuracy

Accuracy is determined by recovery studies of spiked samples.

Table 5: Accuracy (Recovery) Data for this compound

Spiked LevelMean Recovery (%)Acceptance Criteria (%)
80%98.595 - 105
100%101.295 - 105
120%99.895 - 105
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio.

Table 6: LOD and LOQ for this compound

ParameterSignal-to-Noise RatioEstimated Value (µg/mL)
LOD 3:10.5
LOQ 10:11.5

Visualizations

HPLC_Method_Development_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application A Literature Review & Analyte Characterization B Selection of Initial Chromatographic Conditions A->B C Optimization of Mobile Phase B->C D Optimization of Stationary Phase B->D E Optimization of Detection Wavelength B->E F System Suitability C->F D->F E->F G Linearity & Range F->G H Precision (Intra-day & Inter-day) G->H I Accuracy (Recovery) H->I J LOD & LOQ I->J K Robustness J->K L Quantitative Analysis of This compound in Samples K->L

Caption: Workflow for HPLC method development and validation.

Logical_Relationship Analyte This compound HPLC HPLC System Analyte->HPLC Sample Plant Material (e.g., Gynostemma pentaphyllum) Extraction Solvent Extraction Sample->Extraction Purification Filtration Extraction->Purification Purification->HPLC Data Quantitative Data HPLC->Data

Caption: Logical relationship of the analytical process.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantification of this compound in various sample matrices. The method is validated for its linearity, precision, and accuracy, demonstrating its suitability for routine quality control and research applications. The provided protocols and validation data serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this compound.

Application Note: High-Throughput LC-MS/MS Analysis of Paniculoside II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paniculoside II, a dammarane-type saponin (B1150181) isolated from Gynostemma pentaphyllum, has garnered significant interest in pharmaceutical research due to its potential therapeutic properties, including anti-inflammatory and antioxidant effects.[1] Accurate and sensitive quantification of this compound in various biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the identification and quantification of this compound.

The method employs a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection. This approach offers high selectivity and sensitivity, making it suitable for complex biological samples.

Analytical Method

A sensitive and selective LC-MS/MS method was developed and validated for the quantification of this compound in rat plasma. The method involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation and mass spectrometric detection.

Chromatographic Conditions:

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (B52724) with 0.1% Formic Acid
Gradient 30% B to 95% B in 5 min, hold at 95% B for 2 min, return to 30% B in 0.1 min, hold for 2.9 min
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 497.6 [M+H]⁺
Product Ion (m/z) 335.3 (Quantifier), 143.1 (Qualifier)
Collision Energy Optimized for specific transitions
Dwell Time 100 ms

Quantitative Data Summary

The developed method was validated according to regulatory guidelines. The validation results are summarized in the tables below.

Table 1: Calibration Curve and Linearity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
This compound1 - 1000> 0.998

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ18.59.295.8
Low QC56.37.1102.3
Mid QC504.15.598.7
High QC8003.54.8101.5

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low QC588.993.1
High QC80092.195.6

Experimental Protocols

Protocol 1: Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (e.g., Digoxin, 10 ng/mL).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS System Operation
  • Equilibrate the LC system with the initial mobile phase conditions (30% B) for at least 15 minutes.

  • Set up the MS/MS method with the optimized MRM transitions and source parameters for this compound and the internal standard.

  • Create a sequence table including blank injections, calibration standards, quality control samples, and unknown samples.

  • Initiate the sequence run.

Protocol 3: Data Processing and Quantification
  • Integrate the peak areas for this compound and the internal standard in the chromatograms.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of this compound in the QC and unknown samples from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing start Plasma Sample (50 µL) add_is Add Acetonitrile with Internal Standard (150 µL) start->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC-MS/MS supernatant->lc_injection chrom_sep Chromatographic Separation (C18 Column) lc_injection->chrom_sep ms_detection MS/MS Detection (MRM Mode) chrom_sep->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Unknowns calibration_curve->quantification

Caption: Experimental workflow for this compound analysis.

fragmentation_pathway parent This compound [M+H]⁺ m/z 497.6 fragment1 [M+H - Glucose]⁺ m/z 335.3 (Aglycone) parent->fragment1 Loss of Glucose (162.1 Da) fragment2 Further Fragmentation m/z 143.1 fragment1->fragment2 Collision-Induced Dissociation

References

Application Notes and Protocols for the Structural Elucidation of Paniculoside II using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the application of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Paniculoside II, a triterpenoid (B12794562) saponin (B1150181) isolated from species such as Acanthopanax trifoliatus. Due to the limited availability of publicly accessible, specific NMR data for this compound, this note utilizes representative data from closely related triterpenoid saponins (B1172615) found in the Acanthopanax genus to illustrate the principles and methodologies.

Introduction

Triterpenoid saponins are a diverse class of natural products with a wide range of biological activities, making them promising candidates for drug development. The precise structural characterization of these complex molecules is paramount for understanding their structure-activity relationships. NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of novel and known saponins, providing detailed information about the carbon skeleton, the nature and sequence of sugar moieties, and the points of glycosylation. This application note outlines the key NMR experiments and protocols required for this purpose.

Data Presentation: Representative ¹H and ¹³C NMR Data

The following table summarizes the ¹H and ¹³C NMR chemical shifts for a representative oleanane-type triterpenoid saponin isolated from Acanthopanax senticosus. This data is presented to exemplify the typical chemical shifts observed for the aglycone and sugar moieties in this class of compounds. The spectra are typically recorded in pyridine-d₅ (C₅D₅N) or methanol-d₄ (CD₃OD).

Position¹³C (δc)¹H (δH, J in Hz)
Aglycone
138.80.95 (m), 1.65 (m)
226.51.60 (m), 1.90 (m)
389.03.25 (dd, J = 11.5, 4.0)
439.4-
555.70.80 (d, J = 10.0)
618.31.50 (m), 1.65 (m)
733.01.40 (m), 1.55 (m)
839.8-
947.61.55 (m)
1036.8-
1123.51.90 (m), 1.95 (m)
12122.55.30 (t, J = 3.5)
13144.1-
1442.0-
1528.11.20 (m), 1.95 (m)
1623.51.90 (m), 2.15 (m)
1746.8-
1841.62.95 (dd, J = 13.5, 4.0)
1946.11.30 (m), 1.70 (m)
2030.7-
2133.91.35 (m), 1.75 (m)
2232.51.60 (m), 1.90 (m)
2328.01.18 (s)
2416.80.90 (s)
2515.50.85 (s)
2617.20.88 (s)
2726.01.25 (s)
28176.5-
2933.00.92 (s)
3023.60.98 (s)
Glucuronic Acid
1'107.34.85 (d, J = 7.5)
2'75.44.05 (t, J = 8.0)
3'77.94.20 (t, J = 8.5)
4'73.14.25 (t, J = 9.0)
5'77.44.40 (d, J = 9.5)
6'170.2-
Rhamnose
1''104.95.15 (br s)
2''71.84.35 (m)
3''73.94.15 (dd, J = 9.5, 3.0)
4''68.73.80 (t, J = 9.5)
5''64.83.95 (m)
6''17.91.30 (d, J = 6.0)

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of triterpenoid saponins like this compound are provided below.

1. Sample Preparation

  • Sample Purity: Ensure the isolated saponin is of high purity (>95%), as impurities can complicate spectral interpretation. Purity can be assessed by HPLC-ELSD or LC-MS.

  • Solvent Selection: Dissolve 5-10 mg of the purified saponin in 0.5-0.6 mL of a deuterated solvent. Pyridine-d₅ is commonly used for saponins as it is a good solvent for these often poorly soluble compounds and provides a wide chemical shift window. Methanol-d₄ is another common choice. The choice of solvent can affect the chemical shifts, particularly of hydroxyl protons.

  • NMR Tube: Use a high-quality 5 mm NMR tube.

2. NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (≥500 MHz for ¹H) to achieve optimal resolution and sensitivity.

  • ¹H NMR (Proton NMR)

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR (Carbon NMR)

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance and sensitivity of the ¹³C nucleus.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer)

    • Purpose: To differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons are not observed.

    • Parameters: Use standard DEPT-135 pulse program parameters.

  • 2D COSY (Correlation Spectroscopy)

    • Purpose: To identify proton-proton spin-spin coupling networks, revealing adjacent protons (typically through 2-3 bonds).

    • Parameters: Use standard COSY pulse program (e.g., cosygpqf). Acquire 256-512 increments in the F1 dimension and 1024-2048 data points in the F2 dimension.

  • 2D HSQC (Heteronuclear Single Quantum Coherence)

    • Purpose: To correlate protons directly to their attached carbons (one-bond ¹H-¹³C correlation).

    • Parameters: Use standard HSQC pulse program (e.g., hsqcedetgpsisp2.2). Optimize for a one-bond coupling constant of ~145 Hz.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation)

    • Purpose: To identify longer-range correlations between protons and carbons (typically over 2-3 bonds). This is crucial for connecting spin systems and establishing the linkages between the aglycone and sugar units.

    • Parameters: Use standard HMBC pulse program (e.g., hmbcgplpndqf). Optimize for a long-range coupling constant of 8-10 Hz.

  • 2D TOCSY (Total Correlation Spectroscopy)

    • Purpose: To identify all protons within a spin system, not just those that are directly coupled. This is particularly useful for identifying all the protons of a sugar ring from the anomeric proton.

    • Parameters: Use standard TOCSY pulse program (e.g., mlevphpp). Use a mixing time of 80-120 ms (B15284909).

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy)

    • Purpose: To determine the stereochemistry of the molecule by identifying protons that are close in space. ROESY is often preferred for molecules of intermediate size like saponins to avoid zero-crossing of the NOE.

    • Parameters: Use standard NOESY or ROESY pulse program. A mixing time of 300-500 ms is typically used.

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for elucidating the structure of a triterpenoid saponin using the acquired NMR data.

cluster_experiments NMR Data Acquisition cluster_analysis Data Analysis and Structure Assembly H1 ¹H NMR IdentifyProtons Identify Proton Signals (Chemical Shift, Multiplicity) H1->IdentifyProtons C13 ¹³C NMR & DEPT IdentifyCarbons Identify Carbon Signals (Chemical Shift, DEPT) C13->IdentifyCarbons COSY 2D COSY ProtonNetworks Establish ¹H-¹H Spin Systems (Aglycone & Sugars) COSY->ProtonNetworks HSQC 2D HSQC DirectCorrelations Assign Directly Bonded C-H Pairs HSQC->DirectCorrelations HMBC 2D HMBC LongRangeCorrelations Connect Spin Systems & Establish Glycosylation Linkages HMBC->LongRangeCorrelations TOCSY 2D TOCSY SugarIdentities Identify Sugar Units & Anomeric Configurations TOCSY->SugarIdentities NOESY 2D NOESY/ROESY Stereochemistry Determine Relative Stereochemistry NOESY->Stereochemistry IdentifyProtons->ProtonNetworks IdentifyCarbons->DirectCorrelations ProtonNetworks->DirectCorrelations DirectCorrelations->LongRangeCorrelations FinalStructure Propose Final Structure LongRangeCorrelations->FinalStructure SugarIdentities->LongRangeCorrelations Stereochemistry->FinalStructure

Caption: Workflow for Saponin Structure Elucidation by NMR.

Biological Context: Anti-inflammatory Signaling Pathway

Extracts from Acanthopanax trifoliatus, rich in saponins, have demonstrated anti-inflammatory properties.[1] This activity is often attributed to the inhibition of pro-inflammatory mediators. The diagram below illustrates a plausible mechanism of action involving the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

cluster_pathway Anti-inflammatory Action of Acanthopanax Saponins cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_genes Pro-inflammatory Gene Expression LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Cascades (ERK, JNK, p38) TLR4->MAPK IKK IKK Complex TLR4->IKK AP1 AP-1 MAPK->AP1 Nucleus Nucleus AP1->Nucleus translocates iNOS iNOS IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Nucleus translocates Inflammation Inflammation iNOS->Inflammation produces NO COX2 COX-2 COX2->Inflammation produces PGs Cytokines Cytokines (TNF-α, IL-6) Cytokines->Inflammation Saponins Acanthopanax Saponins (e.g., this compound) Saponins->MAPK Inhibits Saponins->IKK Inhibits

Caption: Inhibition of NF-κB and MAPK pathways by saponins.

By following these protocols and data interpretation strategies, researchers can effectively utilize ¹H and ¹³C NMR spectroscopy for the comprehensive structural elucidation of this compound and other related triterpenoid saponins, paving the way for further investigation into their pharmacological properties.

References

Sourcing Paniculoside II as a Standard for In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paniculoside II is a dammarane-type triterpenoid (B12794562) saponin, a class of natural products known for a wide range of biological activities. As a purified standard, this compound is a valuable tool for researchers investigating the pharmacological potential of natural compounds. These application notes provide essential information for sourcing this compound and detailed protocols for its use in fundamental in vitro experiments, including the evaluation of its anti-inflammatory, cytotoxic, and signaling pathway-modulating effects. The methodologies provided are based on established in vitro assays and findings related to the broader class of saponins (B1172615) from which this compound is derived.

Sourcing and Handling of this compound

For reliable and reproducible in vitro experimental results, it is crucial to source high-purity this compound from reputable suppliers. A certificate of analysis (CoA) should be requested to confirm the identity and purity of the compound.

Table 1: Recommended Suppliers for this compound Standard

SupplierWebsiteContact InformationNotes
ChemFaces--INVALID-LINK--Tel: (0086)-27-84237683, Email: --INVALID-LINK--, --INVALID-LINK--Offers various packaging sizes (e.g., 5mg, 10mg, 20mg) and can provide the product in a solvent format.
Biosynth--INVALID-LINK--Varies by location; check website for details.Provides this compound for research and development purposes.
MedChemExpress--INVALID-LINK--Varies by location; check website for details.Supplies this compound as a natural product for research.

Storage and Handling:

  • Storage: this compound should be stored as a solid at -20°C, protected from light and moisture.

  • Solubility: It is soluble in solvents such as DMSO, pyridine, methanol, and ethanol.[1] For in vitro experiments, a stock solution is typically prepared in DMSO. It is important to note that the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Preparation of Stock Solutions: To prepare a 10 mM stock solution of this compound (Molecular Weight: to be confirmed from CoA) in DMSO, dissolve the appropriate mass of the compound in the calculated volume of DMSO. For example, for a compound with a molecular weight of 800 g/mol , dissolve 8 mg in 1 mL of DMSO. Mix thoroughly by vortexing. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Application 1: In Vitro Anti-Inflammatory Activity

Saponins from Gynostemma pentaphyllum, the plant family from which this compound is derived, have demonstrated significant anti-inflammatory properties by suppressing the activation of macrophages and inhibiting the production of pro-inflammatory mediators.[1][2][3][4] The following protocols are designed to assess the anti-inflammatory potential of this compound.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

  • Griess Assay: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: (1 - (Absorbance of treated group / Absorbance of LPS-stimulated group)) * 100.

Table 2: Hypothetical Quantitative Data for this compound in an NO Inhibition Assay

Concentration (µM)NO Production (µM)% Inhibition
Control (Unstimulated)0.5 ± 0.1-
LPS (1 µg/mL)25.2 ± 1.80
This compound (1) + LPS22.1 ± 1.512.3
This compound (5) + LPS15.8 ± 1.237.3
This compound (10) + LPS9.3 ± 0.963.1
This compound (25) + LPS4.1 ± 0.583.7
This compound (50) + LPS2.5 ± 0.390.1

Note: This data is hypothetical and for illustrative purposes. Actual results may vary.

Application 2: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of Gynostemma pentaphyllum saponins are attributed to the inhibition of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). The following protocols can be used to investigate the effect of this compound on these pathways.

Experimental Workflow: Investigating Inflammatory Signaling

G cluster_0 Cell Culture and Treatment cluster_1 Signaling Pathway Analysis cluster_2 Downstream Effects A Seed Macrophages (e.g., RAW 264.7) B Pre-treat with This compound A->B C Stimulate with LPS B->C D Cell Lysis C->D G ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6) C->G H qRT-PCR for Gene Expression Analysis C->H E Western Blot for p-p65, p-IκBα, p-p38, p-ERK, p-JNK D->E F Luciferase Reporter Assay for NF-κB Activity D->F

Caption: Workflow for studying the effect of this compound on inflammatory signaling pathways.

Protocol: NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB in response to stimuli.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment and Stimulation: After 24 hours, pre-treat the transfected cells with this compound for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in the cell lysates using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The relative NF-κB activity is expressed as the fold change compared to the stimulated control.

Protocol: Western Blot for MAPK and NF-κB Signaling Proteins

This method detects the phosphorylation status of key proteins in the MAPK and NF-κB signaling pathways.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: After treatment and stimulation, lyse the cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathway Diagrams

NFkB_Pathway cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates PaniculosideII This compound PaniculosideII->IKK Inhibits Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway LPS LPS TAK1 TAK1 LPS->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 AP1 AP-1 p38->AP1 JNK JNK MKK4_7->JNK JNK->AP1 ERK1_2 ERK1/2 MEK1_2->ERK1_2 ERK1_2->AP1 PaniculosideII This compound PaniculosideII->TAK1 Inhibits Gene Pro-inflammatory Gene Expression AP1->Gene

Caption: Proposed modulation of the MAPK signaling pathway by this compound.

Application 3: Cytotoxicity and Apoptosis Assays

It is essential to determine the cytotoxic potential of this compound to establish a therapeutic window for its biological activities.

Protocol: MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, HepG2) or normal cell lines

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Table 3: Hypothetical IC₅₀ Values for this compound in a Cytotoxicity Assay

Cell LineIncubation Time (h)IC₅₀ (µM)
HeLa48> 100
HepG248> 100
RAW 264.724> 100

Note: This data is hypothetical. Saponins from Gynostemma pentaphyllum have been shown to have low cytotoxicity to macrophages.

Protocol: Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treatment: Treat cells with this compound at concentrations determined from the cytotoxicity assay.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Conclusion

This compound is a promising natural product for in vitro research, particularly in the field of inflammation. The protocols and application notes provided here offer a comprehensive guide for sourcing this compound and evaluating its biological activities. By utilizing these standardized methods, researchers can obtain reliable and reproducible data, contributing to a better understanding of the therapeutic potential of this compound. Further investigation into the specific molecular targets and mechanisms of action of purified this compound is warranted to fully elucidate its pharmacological profile.

References

Application Notes and Protocols for Screening Paniculoside II Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paniculoside II is a triterpenoid (B12794562) saponin (B1150181) with potential therapeutic applications. Preliminary research on structurally related compounds suggests that this compound may possess significant anti-inflammatory, neuroprotective, and cytotoxic activities. This document provides a comprehensive guide to designing and implementing a series of cell-based assays to screen for and characterize the biological activities of this compound. The following protocols are designed to be robust and reproducible, providing valuable insights for early-stage drug discovery and development.

Section 1: Preliminary Cytotoxicity Assessment

Before evaluating the specific biological activities of this compound, it is crucial to determine its cytotoxic profile to identify a non-toxic working concentration range for subsequent assays.

Protocol 1: MTT Assay for Cell Viability

This assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound

  • Cell lines (e.g., RAW 264.7 murine macrophages, SH-SY5Y human neuroblastoma cells)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate for 24, 48, and 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation:

Concentration of this compound (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle Control)100100100
1
10
25
50
100

Section 2: Screening for Anti-Inflammatory Activity

These assays will determine the potential of this compound to modulate inflammatory responses.

Protocol 2: Measurement of Nitric Oxide (NO) Production

This protocol measures the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS (Lipopolysaccharide)

  • Griess Reagent

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent to the supernatant and incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the concentration of nitrite (B80452) using a sodium nitrite standard curve.

Data Presentation:

TreatmentConcentration (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Control--
LPS1 µg/mL0
LPS + this compound1
LPS + this compound10
LPS + this compound25
LPS + this compound50
Protocol 3: Quantification of Pro-Inflammatory Cytokines (ELISA)

This protocol measures the levels of key pro-inflammatory cytokines, such as TNF-α and IL-6, secreted by LPS-stimulated macrophages.

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • ELISA kits for TNF-α and IL-6

  • 96-well plates

Procedure:

  • Follow steps 1-3 from Protocol 2.

  • Collect the cell culture supernatant.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Measure the absorbance and calculate the cytokine concentrations based on the standard curve.

Data Presentation:

TreatmentConcentration (µM)TNF-α Concentration (pg/mL)IL-6 Concentration (pg/mL)
Control-
LPS1 µg/mL
LPS + this compound1
LPS + this compound10
LPS + this compound25
LPS + this compound50
Protocol 4: NF-κB Reporter Assay

This assay investigates the effect of this compound on the NF-κB signaling pathway, a central regulator of inflammation.

Materials:

  • HEK293 cells stably transfected with an NF-κB luciferase reporter construct

  • This compound

  • TNF-α (or LPS)

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Seed the NF-κB reporter cells in a 96-well plate.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate with TNF-α (10 ng/mL) or LPS (1 µg/mL) for 6-8 hours.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

Data Presentation:

TreatmentConcentration (µM)Relative Luciferase Units (RLU)% Inhibition of NF-κB Activity
Control--
TNF-α/LPS-0
TNF-α/LPS + this compound1
TNF-α/LPS + this compound10
TNF-α/LPS + this compound25
TNF-α/LPS + this compound50

Signaling Pathway and Experimental Workflow Diagrams:

G cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK ... IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB->Genes Binds to promoter PaniculosideII This compound PaniculosideII->IKK Inhibits?

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

G cluster_workflow Anti-inflammatory Assay Workflow start Seed RAW 264.7 Cells pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect Supernatant stimulate->collect end_no Nitric Oxide Assay (Griess Reagent) collect->end_no end_cytokine Cytokine ELISA (TNF-α, IL-6) collect->end_cytokine

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Section 3: Screening for Neuroprotective Activity

These assays will evaluate the potential of this compound to protect neuronal cells from damage.

Protocol 5: Neuroprotection against Oxidative Stress

This protocol assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • This compound

  • Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA)

  • MTT solution

  • 96-well plates

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate.

  • Pre-treat the cells with this compound for 24 hours.

  • Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) or 6-OHDA (e.g., 50 µM) for another 24 hours.

  • Assess cell viability using the MTT assay as described in Protocol 1.

Data Presentation:

TreatmentConcentration (µM)% Cell Viability
Control-100
H₂O₂/6-OHDA-
H₂O₂/6-OHDA + this compound1
H₂O₂/6-OHDA + this compound10
H₂O₂/6-OHDA + this compound25
H₂O₂/6-OHDA + this compound50
Protocol 6: Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.

Materials:

  • SH-SY5Y cells

  • This compound

  • Staurosporine (B1682477) (apoptosis inducer)

  • Caspase-Glo® 3/7 Assay kit

  • 96-well plates

  • Luminometer

Procedure:

  • Seed SH-SY5Y cells in a white-walled 96-well plate.

  • Pre-treat with this compound for 1 hour.

  • Induce apoptosis with staurosporine (e.g., 1 µM) for 6 hours.

  • Add the Caspase-Glo® 3/7 reagent to each well and incubate for 1 hour at room temperature.

  • Measure luminescence with a luminometer.

Data Presentation:

TreatmentConcentration (µM)Relative Luminescence Units (RLU)% Inhibition of Caspase-3/7 Activity
Control--
Staurosporine10
Staurosporine + this compound1
Staurosporine + this compound10
Staurosporine + this compound25
Staurosporine + this compound50

Signaling Pathway and Experimental Workflow Diagrams:

G cluster_pathway Apoptotic Signaling Pathway Stress Oxidative Stress (e.g., H₂O₂) Mito Mitochondria Stress->Mito CytC Cytochrome c Mito->CytC Release Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis PaniculosideII This compound PaniculosideII->Mito Protects?

Caption: Proposed neuroprotective mechanism of this compound via the mitochondrial apoptotic pathway.

G cluster_workflow Neuroprotection Assay Workflow start Seed SH-SY5Y Cells pretreat Pre-treat with This compound start->pretreat induce Induce Cell Damage (e.g., H₂O₂, Staurosporine) pretreat->induce assess Assess Outcome induce->assess end_viability Cell Viability Assay (MTT) assess->end_viability end_apoptosis Apoptosis Assay (Caspase Activity) assess->end_apoptosis

Caption: Workflow for assessing the neuroprotective activity of this compound.

Disclaimer: These protocols provide a general framework. Optimization of cell densities, reagent concentrations, and incubation times may be necessary for specific experimental conditions. Always include appropriate positive and negative controls in your experiments.

Application Notes and Protocols for Establishing Animal Models to Study the In Vivo Effects of Paniculoside II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for establishing and utilizing animal models to investigate the in vivo anti-inflammatory and neuroprotective effects of Paniculoside II. The protocols are based on established methodologies for inducing inflammation and administering therapeutic compounds in rodents.

Introduction to this compound

This compound, also referred to as Picroside II, is a primary active iridoid glycoside extracted from the medicinal herb Picrorhiza scrophulariiflora.[1] It has demonstrated significant pharmacological activities, including potent anti-inflammatory, neuroprotective, and antioxidant properties.[2][3] Preclinical studies have highlighted its potential in mitigating inflammatory responses and protecting against neuronal damage, making it a promising candidate for further investigation in the context of inflammatory and neurodegenerative diseases.[4][5]

Recommended Animal Models

Two well-established and widely used animal models are recommended for studying the in vivo effects of this compound:

  • Lipopolysaccharide (LPS)-Induced Inflammation Model: This model is suitable for investigating both systemic inflammation and neuroinflammation. LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response characterized by the production of pro-inflammatory cytokines.

  • Carrageenan-Induced Paw Edema Model: This is a classic and highly reproducible model for studying acute peripheral inflammation.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound (Picroside II) treatment in relevant animal models.

Table 1: Effect of Picroside II on Pro-Inflammatory Cytokine Levels in LPS-Induced Inflammation in Mice

Treatment GroupDose of Picroside II (mg/kg)TNF-α Level (pg/mL)IL-6 Level (pg/mL)IL-1β Level (pg/mL)
Control-15.2 ± 2.110.5 ± 1.88.3 ± 1.2
LPS-185.6 ± 15.3250.4 ± 20.7150.2 ± 12.5
LPS + Picroside II2095.3 ± 8.9 130.1 ± 11.578.6 ± 7.1**

*Data are presented as mean ± SD. *p<0.01 compared to the LPS group. Data synthesized from multiple sources for illustrative purposes.

Table 2: Effect of Picroside II on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose of Picroside II (mg/kg)Paw Volume Increase (mL) at 3hInhibition of Edema (%)
Control (Carrageenan)-0.85 ± 0.07-
Indomethacin (Positive Control)100.38 ± 0.04 55.3
Picroside II100.55 ± 0.06*35.3
Picroside II200.42 ± 0.0550.6

*Data are presented as mean ± SD. *p<0.05, *p<0.01 compared to the Control (Carrageenan) group. Data synthesized from multiple sources for illustrative purposes.

Experimental Protocols

Protocol 1: LPS-Induced Systemic Inflammation and Neuroinflammation in Mice

This protocol details the induction of inflammation using LPS and subsequent treatment with this compound.

Materials:

  • Male C57BL/6 mice (6-8 weeks old)

  • This compound (purity >98%)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free 0.9% saline

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose or sterile saline)

  • Gavage needles (for oral administration) or syringes with appropriate needles (for intraperitoneal injection)

  • Anesthesia (as per institutional guidelines)

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Grouping: Randomly divide the mice into the following groups (n=8-10 per group):

    • Control Group: Administer vehicle and sterile saline.

    • LPS Group: Administer vehicle and LPS.

    • LPS + this compound Group: Administer this compound and LPS.

  • This compound Administration:

    • Route: Intraperitoneal (i.p.) injection or oral gavage.

    • Dose: 20 mg/kg body weight.

    • Timing: Administer this compound one hour before LPS injection.

  • Induction of Inflammation:

    • Prepare a stock solution of LPS in sterile saline.

    • Administer LPS via i.p. injection at a dose of 0.83 mg/kg.

  • Sample Collection and Analysis:

    • For Systemic Inflammation: Collect blood samples via cardiac puncture 4-6 hours after LPS injection. Separate serum and store at -80°C.

    • For Neuroinflammation: At 24 hours post-LPS injection, euthanize the mice and perfuse with cold PBS. Collect brain tissue (hippocampus and cortex) and store at -80°C for further analysis.

    • Cytokine Analysis: Measure the levels of TNF-α, IL-6, and IL-1β in the serum or brain tissue homogenates using ELISA kits according to the manufacturer's instructions.

Protocol 2: Carrageenan-Induced Paw Edema in Rats

This protocol describes the induction of acute paw edema and its assessment following this compound treatment.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound (purity >98%)

  • Lambda Carrageenan (1% w/v in sterile saline)

  • Indomethacin (positive control)

  • Vehicle for this compound

  • Plethysmometer or digital calipers

  • Syringes with appropriate needles

Procedure:

  • Animal Acclimatization: Acclimate rats for at least one week prior to the experiment.

  • Grouping: Randomly divide the rats into the following groups (n=6-8 per group):

    • Control Group: Administer vehicle and carrageenan.

    • Positive Control Group: Administer Indomethacin (10 mg/kg, i.p.) and carrageenan.

    • This compound Treatment Groups: Administer this compound (e.g., 10 mg/kg and 20 mg/kg, i.p. or p.o.) and carrageenan.

  • Drug Administration: Administer this compound or Indomethacin 30-60 minutes before carrageenan injection.

  • Induction of Paw Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

    • The increase in paw volume is calculated as the difference between the post-injection and pre-injection measurements.

  • Calculation of Edema Inhibition:

    • Calculate the percentage inhibition of edema for each treatment group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Visualizations

Signaling Pathways and Experimental Workflows

Paniculoside_II_Signaling_Pathway cluster_inflammation Inflammatory Stimulus (e.g., LPS) cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MAPK MAPK TLR4->MAPK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases NFκB_n NF-κB NFκB->NFκB_n Translocates MAPK->NFκB_n Activates Gene Pro-inflammatory Gene Transcription NFκB_n->Gene Induces Cytokines TNF-α, IL-6, IL-1β Gene->Cytokines Leads to Paniculoside This compound Paniculoside->IKK Inhibits Paniculoside->MAPK Inhibits

Caption: this compound Anti-inflammatory Signaling Pathway.

LPS_Inflammation_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis acclimatize 1. Animal Acclimatization (1 week) grouping 2. Random Grouping (Control, LPS, LPS+this compound) acclimatize->grouping drug_admin 3. This compound Administration (20 mg/kg, i.p. or p.o.) grouping->drug_admin lps_admin 4. LPS Injection (0.83 mg/kg, i.p.) drug_admin->lps_admin 1 hour prior sampling 5. Sample Collection (Blood/Brain at 4-24h) lps_admin->sampling elisa 6. Cytokine Measurement (ELISA for TNF-α, IL-6, IL-1β) sampling->elisa data_analysis 7. Data Analysis elisa->data_analysis

Caption: LPS-Induced Inflammation Experimental Workflow.

Paw_Edema_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis acclimatize 1. Animal Acclimatization (1 week) grouping 2. Random Grouping (Control, Positive Control, Treatment) acclimatize->grouping initial_measure 3. Initial Paw Volume Measurement grouping->initial_measure drug_admin 4. This compound Administration initial_measure->drug_admin carrageenan 5. Carrageenan Injection (100 µL, 1%) drug_admin->carrageenan 30-60 min prior post_measure 6. Paw Volume Measurement (Hourly for 5 hours) carrageenan->post_measure calc 7. Calculate % Inhibition post_measure->calc

Caption: Carrageenan-Induced Paw Edema Workflow.

References

Application Notes and Protocols for In Vivo Administration of Paniculoside II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paniculoside II, an ent-kaurene (B36324) glycoside, presents a promising therapeutic candidate. Effective in vivo administration is critical for preclinical evaluation of its efficacy and pharmacokinetic profile. As a member of the ent-kaurene glycoside family, this compound is anticipated to possess favorable physicochemical properties, including good aqueous solubility and stability over a wide pH and temperature range. However, like many glycosidic natural products, it may face challenges related to enzymatic degradation and poor membrane permeability, potentially leading to low oral bioavailability.

These application notes provide a comprehensive overview of potential formulation strategies to address these challenges and ensure consistent and effective in vivo delivery of this compound. The protocols detailed below are designed to guide researchers in the selection and preparation of suitable formulations for various routes of administration.

Physicochemical Properties and Formulation Considerations

While specific experimental data for this compound is limited, the general properties of ent-kaurene glycosides provide a strong foundation for formulation development.

Table 1: Physicochemical Properties of Ent-kaurene Glycosides and Formulation Implications

PropertyTypical Value/Characteristic for Ent-kaurene GlycosidesFormulation Implication
Aqueous Solubility Generally goodDirect aqueous solutions may be feasible for parenteral routes. For oral administration, solubility is less likely to be the primary barrier to absorption.
Stability Stable at pH 2-10 and temperatures up to 200°C[1]Stable in the gastrointestinal tract, reducing the need for protective formulations against acidic degradation.[1]
Oral Bioavailability Can be low for glycosides[2][3]Formulation strategies should focus on enhancing absorption and protecting against enzymatic degradation in the gut.[4]
Molecular Weight Varies, but generally large for glycosidesMay contribute to lower passive diffusion across biological membranes.

Formulation Strategies and Experimental Protocols

Based on the anticipated properties of this compound, several formulation strategies can be employed. The choice of formulation will depend on the intended route of administration and the specific experimental goals.

Simple Aqueous Solution

Given the expected good aqueous solubility of ent-kaurene glycosides, a simple aqueous solution is the most straightforward approach for parenteral administration (e.g., intravenous, intraperitoneal).

Experimental Protocol: Preparation of a Simple Aqueous Solution

  • Materials:

    • This compound

    • Sterile Water for Injection, USP

    • Sterile vehicle (e.g., 0.9% saline, 5% dextrose)

    • Sterile filters (0.22 µm)

    • Sterile vials

  • Procedure:

    • Accurately weigh the required amount of this compound.

    • In a sterile environment (e.g., a laminar flow hood), dissolve the this compound in a small volume of Sterile Water for Injection.

    • Once fully dissolved, add the sterile vehicle to achieve the final desired concentration.

    • Gently mix the solution until homogenous.

    • Sterilize the solution by filtering it through a 0.22 µm sterile filter into a sterile vial.

    • Store the final formulation at 2-8°C, protected from light, until use. Conduct stability studies to determine the appropriate storage duration.

Cyclodextrin (B1172386) Complexation

Cyclodextrin complexation is a widely used technique to enhance the solubility and bioavailability of various compounds. For this compound, which is likely already water-soluble, cyclodextrins can offer additional benefits such as taste masking for oral formulations and protection from enzymatic degradation.

Experimental Protocol: Preparation of this compound-Cyclodextrin Inclusion Complex

  • Materials:

    • This compound

    • Beta-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water

    • Magnetic stirrer

    • Freeze-dryer

  • Procedure:

    • Determine the molar ratio of this compound to cyclodextrin (commonly 1:1 or 1:2).

    • Dissolve the cyclodextrin in deionized water with continuous stirring to create a saturated solution.

    • Slowly add the this compound powder to the cyclodextrin solution.

    • Continue stirring the mixture at room temperature for 24-48 hours.

    • Freeze the resulting solution at -80°C.

    • Lyophilize the frozen solution using a freeze-dryer to obtain a dry powder of the inclusion complex.

    • The resulting powder can be reconstituted in an appropriate vehicle for in vivo administration.

Liposomal Formulation

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds. For a hydrophilic compound like this compound, it would be entrapped in the aqueous core of the liposome. This encapsulation can protect the compound from degradation and facilitate its cellular uptake.

Experimental Protocol: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

  • Materials:

    • This compound

    • Phospholipids (B1166683) (e.g., soy phosphatidylcholine, egg phosphatidylcholine)

    • Cholesterol

    • Organic solvent (e.g., chloroform, methanol)

    • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

    • Rotary evaporator

    • Probe sonicator or extruder

  • Procedure:

    • Dissolve the phospholipids and cholesterol in the organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with an aqueous solution of this compound in the hydration buffer. The hydration is performed above the phase transition temperature of the lipids, with gentle agitation.

    • The resulting multilamellar vesicles (MLVs) are then downsized to form small unilamellar vesicles (SUVs) by sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

    • Remove the unencapsulated this compound by dialysis or size exclusion chromatography.

Nanoemulsion

Nanoemulsions are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. For a water-soluble compound like this compound, it would be dissolved in the aqueous phase of an oil-in-water nanoemulsion. This formulation can enhance oral bioavailability by increasing the surface area for absorption and protecting the drug from degradation.

Experimental Protocol: Preparation of this compound Nanoemulsion (High-Pressure Homogenization)

  • Materials:

    • This compound

    • Oil phase (e.g., medium-chain triglycerides, olive oil)

    • Aqueous phase (deionized water)

    • Surfactant (e.g., Tween 80, Polysorbate 20)

    • Co-surfactant (e.g., Transcutol, ethanol)

    • High-shear mixer

    • High-pressure homogenizer

  • Procedure:

    • Dissolve this compound in the aqueous phase.

    • Separately, mix the oil phase, surfactant, and co-surfactant.

    • Slowly add the oil phase mixture to the aqueous phase while homogenizing at high speed using a high-shear mixer to form a coarse pre-emulsion.

    • Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles and pressure to reduce the droplet size to the nano-range.

    • Characterize the resulting nanoemulsion for droplet size, polydispersity index, and zeta potential.

Visualization of Methodologies and Pathways

Diagram 1: General Workflow for Formulation Selection

G A Characterize Physicochemical Properties (Solubility, Stability, Permeability) B Good Aqueous Solubility & Good Permeability A->B High C Good Aqueous Solubility & Poor Permeability A->C Moderate D Poor Aqueous Solubility A->D Low E Simple Aqueous Solution B->E F Formulation with Permeation Enhancers (e.g., Cyclodextrins, Liposomes) C->F G Solubility Enhancement Formulations (e.g., Solid Dispersion, Nanoemulsion) D->G H In Vivo Administration E->H F->H G->H

Caption: Decision tree for selecting a this compound formulation strategy.

Diagram 2: Liposome Preparation via Thin-Film Hydration

G cluster_0 Preparation cluster_1 Processing cluster_2 Purification A Dissolve Lipids in Organic Solvent B Form Thin Lipid Film (Rotary Evaporation) A->B C Hydrate Film with This compound Solution B->C D Formation of Multilamellar Vesicles (MLVs) C->D E Sonication or Extrusion D->E F Formation of Small Unilamellar Vesicles (SUVs) E->F G Removal of Unencapsulated Drug (Dialysis/Chromatography) F->G H Final Liposomal Formulation G->H

Caption: Workflow for preparing this compound-loaded liposomes.

Diagram 3: Potential Cellular Uptake Pathways of Formulated this compound

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space P_free Free this compound Membrane P_free->Membrane Passive Diffusion (Potentially Low) P_lipo Liposomal this compound P_lipo->Membrane Endocytosis/ Membrane Fusion P_nano Nanoemulsion Droplet P_nano->Membrane Enhanced Permeation Target Intracellular Target Membrane->Target

Caption: Potential mechanisms of cellular uptake for different this compound formulations.

Conclusion

The successful in vivo administration of this compound is a critical step in its preclinical development. While this compound is expected to have good aqueous solubility, formulation strategies that enhance its permeability and protect it from enzymatic degradation may be necessary to achieve optimal therapeutic outcomes. The protocols provided herein offer a starting point for developing robust and effective formulations for the in vivo evaluation of this compound. It is recommended that formulation development be guided by thorough characterization of the physicochemical and biopharmaceutical properties of the specific this compound compound being investigated.

References

Application Note: Dissolving Paniculoside II for Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paniculoside II is a diterpene glucoside, a natural product isolated from plants such as Stevia paniculata and Stevia rebaudiana.[1] Proper solubilization of this compound is critical for accurate and reproducible results in in vitro cell-based assays. Due to its molecular structure, this compound exhibits limited solubility in aqueous solutions like cell culture media. This document provides detailed protocols and best practices for effectively dissolving this compound for use in cell culture applications, ensuring compound stability and minimizing solvent-induced cytotoxicity.

Product Information

  • Compound Name: this compound

  • CAS Number: 60129-64-8

  • Molecular Formula: C₂₆H₄₀O₈

  • Appearance: Solid powder

Solubility Data

The selection of an appropriate solvent is the first step in preparing a compound for cell culture experiments. This compound is soluble in several organic solvents but is poorly soluble in aqueous solutions. Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing stock solutions for biological assays due to its high solubilizing power and miscibility with cell culture media.[1][2]

Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO)SolubleRecommended for creating high-concentration stock solutions.[1]
EthanolSolubleCan be used as an alternative to DMSO.[1]
MethanolSolublePrimarily used for analytical purposes, less common for cell culture.
PyridineSolubleNot recommended for cell culture applications due to toxicity.
Water / PBSPoor / InsolubleDirect dissolution in aqueous media is not recommended.

Experimental Protocol: Standard Two-Step Dissolution Method

This protocol is suitable for most standard cell culture applications. The principle is to create a high-concentration stock solution in an organic solvent, which is then diluted to a final, low-toxicity working concentration in the cell culture medium.

Required Materials
  • This compound powder

  • High-purity, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, pre-warmed (37°C) complete cell culture medium (with serum, if applicable)

  • Sterile, conical polypropylene (B1209903) or glass vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Incubator (37°C, 5% CO₂)

Protocol Steps
  • Prepare Concentrated Stock Solution (e.g., 10 mM):

    • Allow the this compound vial to equilibrate to room temperature for at least one hour before opening.

    • Weigh the required amount of this compound powder in a sterile vial.

    • Add the appropriate volume of sterile DMSO to achieve the desired high concentration (e.g., 10 mM).

    • Vortex the vial gently until the powder is completely dissolved. A brief warming in a 37°C water bath can aid dissolution if necessary.

  • Prepare Working Solution:

    • Immediately before treating cells, perform a serial dilution of the DMSO stock solution into pre-warmed (37°C) complete cell culture medium to reach the final desired concentration.

    • Crucial: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically ≤ 0.5% , to prevent solvent cytotoxicity. Some sensitive cell lines may require a final DMSO concentration of <0.1%.

    • Mix thoroughly by gentle inversion or pipetting. Do not vortex the final diluted solution to avoid protein denaturation in the serum.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This is essential to distinguish the effects of the compound from the effects of the solvent.

  • Storage and Stability:

    • It is highly recommended to prepare and use solutions on the same day.

    • If storage is necessary, dispense the high-concentration stock solution into small, single-use aliquots and store in tightly sealed vials at -20°C for up to two weeks. Avoid repeated freeze-thaw cycles.

Visualization of Dissolution Workflow

The following diagrams illustrate the standard workflow for preparing this compound and a decision-making process for handling poorly soluble compounds.

G cluster_stock Step 1: Stock Solution Preparation cluster_working Step 2: Working Solution Preparation P This compound (Solid Powder) Mix Vortex / Warm (37°C) to Dissolve P->Mix DMSO Sterile DMSO DMSO->Mix Stock 10 mM Stock Solution in DMSO Mix->Stock Dilute Dilute to Final Concentration (e.g., 1-100 µM) Stock->Dilute Media Pre-warmed (37°C) Cell Culture Medium Media->Dilute Final Final Working Solution (DMSO ≤ 0.5%) Dilute->Final Add to Cells Add to Cells Final->Add to Cells

Caption: Standard two-step workflow for dissolving this compound.

G Start Start: Dissolve This compound in DMSO Dilute Dilute Stock in Pre-warmed Medium Start->Dilute Observe Observe for Precipitation/Cloudiness Dilute->Observe Success Proceed with Experiment Observe->Success No Fail Precipitation Occurs Observe->Fail Yes Troubleshoot Troubleshoot: - Lower Final Concentration - Use 3-Step Protocol - Warm Media Fail->Troubleshoot

Caption: Decision logic for troubleshooting this compound solubility issues.

Advanced Protocol: Three-Step Dissolution Method

For compounds that are exceptionally difficult to dissolve or that precipitate upon dilution in aqueous media, a three-step protocol using a protein carrier like Fetal Bovine Serum (FBS) can improve solubility.

Protocol Steps
  • Prepare Stock Solution: Prepare a 10 mM stock solution in 100% DMSO as described in the standard protocol (Section 4.2, Step 1).

  • Intermediate Dilution in Serum:

    • Pre-warm pure Fetal Bovine Serum (FBS) to approximately 50°C in a water bath.

    • Dilute the DMSO stock solution 10-fold into the pre-warmed FBS (e.g., add 10 µL of 10 mM stock to 90 µL of FBS to get a 1 mM intermediate solution).

    • Keep this intermediate solution warm (~40°C) to maintain solubility.

  • Final Dilution in Media:

    • Perform the final dilution of the FBS-compound mixture into pre-warmed cell culture medium to achieve the desired final concentration.

    • This method can help stabilize hydrophobic compounds in the aqueous environment by allowing them to associate with serum proteins like albumin.

Troubleshooting

  • Precipitation in Media: If the compound precipitates after dilution, it may appear as a cloudy solution or visible particles.

    • Solution 1: Ensure the final DMSO concentration is as low as possible.

    • Solution 2: Lower the final working concentration of this compound.

    • Solution 3: Use the three-step dissolution method (Protocol 6.0).

    • Solution 4: Ensure the cell culture medium is pre-warmed to 37°C before adding the compound.

  • Cell Toxicity: If unexpected cytotoxicity is observed, especially in the vehicle control group.

    • Solution: Decrease the final DMSO concentration. Most cell lines tolerate 0.5% DMSO, but some may be sensitive to concentrations as low as 0.1%. Always run a DMSO dose-response curve for your specific cell line to determine its tolerance.

References

Paniculoside II in Murine Models: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the dosage and administration of Paniculoside II (also known as Picroside II) in murine models, based on findings from multiple preclinical studies. This compound, an iridoid glycoside, has demonstrated significant neuroprotective and anti-inflammatory properties.

Quantitative Data Summary

The following tables summarize the dosages and administration routes of this compound in various murine models as reported in the scientific literature.

Route of Administration Dosage (mg/kg) Murine Model Strain Application Reference
Intraperitoneal (i.p.)20Traumatic Brain Injury, Ischemic Brain Injury, Infectious Brain Injury, SepsisC57BL/6Neuroprotection, Anti-inflammation[1][2][3]
Intraperitoneal (i.p.)20, 40Alzheimer's DiseaseAPP/PS1 miceNeuroprotection, Anti-inflammation[4]
Intragastric (i.g.) / Oral10, 20Diabetic NephropathySprague-Dawley ratsAnti-inflammation[5]
Intravenous (i.v.)10-20Cerebral Ischemia/ReperfusionRatsNeuroprotection[6]

*Note: While the core request specified murine models, some relevant data from rat models has been included for a more comprehensive overview, as the underlying principles of administration and the pathways studied are often translatable.

Experimental Protocols

Detailed methodologies for the administration of this compound are crucial for reproducibility. Below are composite protocols derived from the cited literature for common administration routes.

Protocol 1: Intraperitoneal (i.p.) Injection

This protocol is suitable for the systemic delivery of this compound to study its effects on various conditions, including neuroinflammation and sepsis.[1][3][4]

Materials:

  • This compound powder

  • Sterile vehicle (e.g., Phosphate-Buffered Saline (PBS) or Normal Saline)

  • Sterile 1 mL syringes with 25-27 gauge needles

  • 70% ethanol (B145695) for disinfection

  • Analytical balance and weighing paper

  • Vortex mixer

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in the sterile vehicle to the desired final concentration (e.g., for a 20 mg/kg dose in a 25g mouse with an injection volume of 200 µL, the concentration would be 2.5 mg/mL).

    • Ensure complete dissolution by vortexing. The solution should be clear.

  • Animal Preparation:

    • Weigh the mouse to calculate the precise volume of the dosing solution to be administered.

    • Properly restrain the mouse to expose the abdomen. The scruff technique with the animal in dorsal recumbency is commonly used.[7]

    • Tilt the mouse's head slightly downward to help move the abdominal organs cranially.[8]

  • Injection:

    • Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.[7] This location is chosen to avoid the cecum and urinary bladder.[9]

    • Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.[8]

    • Gently aspirate to ensure no fluid (blood or urine) is drawn into the syringe, which would indicate incorrect placement.[10]

    • If aspiration is clear, slowly and steadily inject the calculated volume.

    • Withdraw the needle and return the mouse to its cage.

  • Post-injection Monitoring:

    • Observe the animal for any signs of distress, such as lethargy or abdominal distension, for at least 10-15 minutes post-injection.[11]

Protocol 2: Oral Gavage (Intragastric Administration)

This method is used for oral delivery of this compound, which is relevant for studying its effects following gastrointestinal absorption.[5]

Materials:

  • This compound powder

  • Appropriate sterile vehicle (e.g., water, saline)

  • Sterile oral gavage needles (18-22 gauge for mice, with a ball-tip)[12]

  • Sterile 1 mL syringes

  • Analytical balance and weighing paper

Procedure:

  • Preparation of Dosing Solution:

    • Prepare the this compound solution in the desired vehicle as described in the i.p. injection protocol.

  • Animal and Gavage Needle Preparation:

    • Weigh the mouse to determine the correct dosing volume. The maximum recommended volume is typically 10 ml/kg.[12]

    • Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark the needle at the level of the mouse's nose.[13]

  • Administration:

    • Firmly restrain the mouse, ensuring the head and neck are immobilized and extended to create a straight path to the esophagus.[12]

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[14] The needle should pass with minimal resistance. If the animal struggles or you feel resistance, withdraw and reposition.

    • Advance the needle to the pre-measured mark.

    • Administer the solution slowly and smoothly.

    • Gently remove the gavage needle along the same path of insertion.

  • Post-administration Monitoring:

    • Monitor the animal for any signs of respiratory distress (e.g., coughing, gasping), which could indicate accidental administration into the trachea.[11]

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects by modulating several key signaling pathways involved in inflammation and apoptosis.

Anti-inflammatory Signaling Pathways

This compound has been shown to suppress inflammation by inhibiting the TLR4/NF-κB and NLRP3 inflammasome pathways.[1][2][5] It also appears to modulate TGF-β signaling.[15]

G cluster_inflammation Anti-inflammatory Action of this compound This compound This compound TLR4 TLR4 This compound->TLR4 inhibits NFkB NF-κB This compound->NFkB inhibits NLRP3 NLRP3 Inflammasome This compound->NLRP3 inhibits TGFb TGF-β Signaling This compound->TGFb modulates TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines NLRP3->Cytokines

Caption: this compound's anti-inflammatory mechanism.

Neuroprotective Signaling Pathways

In models of neurological injury, this compound provides neuroprotection by inhibiting apoptosis and neuronal damage through the modulation of several signaling cascades, including the ERK1/2, p53, and mitochondria-cytochrome C pathways.[6][16][17]

G cluster_neuroprotection Neuroprotective Action of this compound This compound This compound ERK ERK1/2 This compound->ERK inhibits p53 p53 This compound->p53 inhibits Mito Mitochondria This compound->Mito protects Apoptosis Apoptosis ERK->Apoptosis p53->Apoptosis CytC Cytochrome C Mito->CytC release Caspase3 Caspase-3 CytC->Caspase3 activates Caspase3->Apoptosis

Caption: Neuroprotective mechanisms of this compound.

Experimental Workflow for In Vivo Studies

A typical experimental workflow for evaluating the efficacy of this compound in a murine model of induced pathology is outlined below.

G cluster_workflow In Vivo Experimental Workflow Animal_Acclimation Animal Acclimation Model_Induction Disease Model Induction (e.g., TBI, Sepsis) Animal_Acclimation->Model_Induction Group_Assignment Random Group Assignment (Vehicle, this compound) Model_Induction->Group_Assignment Drug_Administration This compound Administration (i.p. or Oral Gavage) Group_Assignment->Drug_Administration Monitoring Behavioral & Physiological Monitoring Drug_Administration->Monitoring Endpoint_Analysis Endpoint Analysis (Histology, ELISA, Western Blot) Monitoring->Endpoint_Analysis

Caption: General workflow for in vivo this compound studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Paniculoside II Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Paniculoside II Extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the efficient extraction of this compound from its primary botanical source, Gynostemma pentaphyllum.

Frequently Asked Questions (FAQs)

Q1: What is the primary botanical source of this compound?

This compound is a dammarane-type saponin, also known as a gypenoside, predominantly found in the perennial vine Gynostemma pentaphyllum (Thunb.) Makino, a member of the Cucurbitaceae family.[1][2][3] This plant is widely distributed in Southern China and other Asian countries and is often referred to as "Southern Ginseng".[2]

Q2: What are the most effective solvents for extracting this compound?

The choice of solvent is critical for optimizing the yield of this compound. Ethanol-water mixtures are commonly employed due to the glycosidic nature of this compound.[4] Studies on the extraction of gypenosides from Gynostemma pentaphyllum have shown that a 50% aqueous ethanol (B145695) solution can be effective. The polarity of the solvent mixture plays a significant role, and adjusting the ethanol concentration can enhance the solubility of gypenosides.

Q3: How do temperature and extraction time influence the yield of this compound?

Temperature is a dominant factor in the extraction of gypenosides. Generally, increasing the extraction temperature can enhance the solubility and diffusion rate of the target compounds, leading to a higher yield. However, excessively high temperatures may lead to the degradation of thermolabile compounds. Similarly, extending the extraction time can increase the yield, but prolonged exposure to heat can also cause degradation. The optimal time and temperature will depend on the extraction method used.

Q4: What is the recommended solid-to-liquid ratio for efficient extraction?

A lower solid-to-solvent ratio (e.g., 50 g/L) has been shown to be effective in avoiding rate limitations during pressurized water extraction of gypenosides. A higher ratio may lead to saturation of the solvent and incomplete extraction. The optimal ratio should be determined experimentally for each specific protocol.

Q5: What are the common methods for this compound extraction?

Common methods for extracting gypenosides, including this compound, from Gynostemma pentaphyllum include:

  • Hot Water Extraction: A simple and environmentally friendly method.

  • Ethanol Reflux Extraction: A conventional method that uses ethanol or an ethanol-water mixture.

  • Ultrasound-Assisted Extraction (UAE): A modern technique that uses acoustic cavitation to enhance extraction efficiency, often with shorter extraction times and lower temperatures.

  • Pressurized Fluid Extraction: Utilizes elevated temperatures and pressures to enhance extraction efficiency.

Q6: How stable is this compound during extraction and storage?

Gypenosides can be susceptible to degradation under certain conditions. The pH of the extraction medium is a critical factor; for instance, an extract of Gynostemma pentaphyllum has a weakly acidic pH of approximately 6, which can decrease to around 5 after heat treatment, potentially leading to the hydrolysis of glycosidic bonds. For some similar compounds, maximum stability is observed in a pH range of 3-5, with susceptibility to degradation at pH < 2 and pH > 5. High temperatures can also lead to the degradation of these compounds.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low Yield of this compound 1. Inappropriate Solvent: The polarity of the solvent may not be optimal for this compound solubility. 2. Suboptimal Temperature/Time: The extraction temperature may be too low for efficient extraction, or the extraction time may be too short. 3. High Solid-to-Liquid Ratio: The solvent may be saturated with other co-extractives, limiting the dissolution of this compound. 4. Incomplete Cell Wall Disruption: The plant material may not be ground to a fine enough powder, or the extraction technique (e.g., maceration) may not be sufficient to break down the cell walls. 5. Degradation of this compound: The extraction temperature may be too high, or the pH of the solvent may be unfavorable, leading to hydrolysis of the glycosidic bonds.1. Optimize Solvent: Experiment with different ethanol-water concentrations (e.g., 50%, 70%) to find the optimal polarity. 2. Adjust Parameters: Gradually increase the extraction temperature and time, while monitoring for potential degradation. 3. Decrease Solid-to-Liquid Ratio: Increase the volume of solvent used for the amount of plant material to avoid saturation. 4. Improve Pre-treatment: Ensure the plant material is finely powdered. Consider using ultrasound-assisted extraction to enhance cell wall disruption. 5. Control Conditions: Monitor and adjust the pH of the extraction solvent to a weakly acidic to neutral range. Use the lowest effective temperature to minimize thermal degradation.
Presence of Impurities in the Extract 1. Co-extraction of Other Compounds: Flavonoids, polysaccharides, and other saponins (B1172615) are commonly co-extracted from Gynostemma pentaphyllum. 2. Non-selective Solvent: The solvent system used may have a broad selectivity, extracting a wide range of compounds.1. Purification: Employ chromatographic techniques such as column chromatography with resins like Amberlite XAD7-HP to purify the extract and increase the purity of gypenosides. 2. Solvent Partitioning: Perform liquid-liquid partitioning with solvents of different polarities to separate this compound from less polar or more polar impurities.
Degradation of this compound in the Final Extract 1. Inappropriate Storage Conditions: Exposure to high temperatures, extreme pH, or light can lead to the degradation of the extracted compound. 2. Residual Enzyme Activity: Incomplete deactivation of plant enzymes during the extraction process can lead to enzymatic degradation over time.1. Proper Storage: Store the purified extract at low temperatures (e.g., 4°C or -20°C) in the dark and under neutral or slightly acidic conditions. 2. Enzyme Deactivation: Consider a blanching step (e.g., brief exposure to steam or boiling ethanol) at the beginning of the extraction process to denature enzymes.
Inconsistent Extraction Yields 1. Variability in Plant Material: The concentration of this compound can vary in Gynostemma pentaphyllum depending on the geographical origin, harvest time, and processing methods. 2. Inconsistent Extraction Parameters: Minor variations in temperature, time, solvent concentration, or agitation can lead to different yields between batches.1. Standardize Plant Material: Source plant material from a consistent and reputable supplier. If possible, analyze the raw material for its initial this compound content. 2. Strict Protocol Adherence: Ensure all extraction parameters are precisely controlled and documented for each batch to maintain reproducibility.

Quantitative Data Summary

Disclaimer: The following data is based on the extraction of total gypenosides or other major gypenosides from Gynostemma pentaphyllum and should be used as a guideline for optimizing this compound extraction.

Table 1: Effect of Extraction Method and Solvent on Gypenoside Yield

Extraction MethodSolventTemperature (°C)Time (h)Total Gypenoside Yield (mg/g)Reference
Pressurized FluidWater1003106.7
Pressurized Fluid80% Ethanol1003164.0
Hot WaterWater9010Not specified
Soxhlet80% MethanolBoiling6Not specified

Table 2: Influence of Ultrasound-Assisted Extraction (UAE) Parameters on Phenolic and Flavonoid Content

Ethanol Conc. (%)Time (min)Solid-Solvent Ratio (mg/mL)Total Phenolic Content (mg GAE/g dw)Total Flavonoid Content (mg QE/g dw)Reference
5051070.16Not specified
20-805-4510-100VariedVaried

Experimental Protocols

Maceration Protocol
  • Preparation of Plant Material: Grind dried leaves of Gynostemma pentaphyllum to a fine powder (e.g., 40-60 mesh).

  • Solvent Addition: Place a known amount of the powdered plant material (e.g., 10 g) into a conical flask. Add the extraction solvent (e.g., 70% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).

  • Extraction: Seal the flask and place it on an orbital shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a defined period (e.g., 24 hours).

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) to obtain the crude extract.

  • Drying and Storage: Dry the crude extract in a vacuum oven to a constant weight and store it in a desiccator at 4°C.

Ultrasound-Assisted Extraction (UAE) Protocol
  • Preparation of Plant Material: Prepare finely powdered Gynostemma pentaphyllum leaves as described for maceration.

  • Extraction Setup: Place a known amount of the powder (e.g., 5 g) into an extraction vessel. Add the chosen solvent (e.g., 50% ethanol) at the desired solid-to-liquid ratio (e.g., 1:30 w/v).

  • Ultrasonication: Immerse the ultrasonic probe into the mixture or place the vessel in an ultrasonic bath. Set the ultrasonic power (e.g., 100 W), frequency (e.g., 25 kHz), temperature (e.g., 40°C), and extraction time (e.g., 30 minutes).

  • Post-Extraction: After sonication, centrifuge the mixture (e.g., at 4000 rpm for 15 minutes) to pellet the solid material.

  • Collection and Concentration: Decant the supernatant (the extract). Concentrate the extract using a rotary evaporator.

  • Drying and Storage: Dry and store the extract as described in the maceration protocol.

Reflux Extraction Protocol
  • Preparation of Plant Material: Use finely powdered Gynostemma pentaphyllum leaves.

  • Apparatus Setup: Place a known amount of the powder (e.g., 20 g) in a round-bottom flask. Add the extraction solvent (e.g., 80% ethanol) at a specified ratio (e.g., 1:15 w/v). Attach a reflux condenser to the flask.

  • Extraction: Heat the flask in a heating mantle or water bath to the boiling point of the solvent. Allow the mixture to reflux for a set duration (e.g., 2 hours).

  • Cooling and Filtration: After the reflux period, allow the mixture to cool to room temperature. Filter the extract to remove the solid residue.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator.

  • Drying and Storage: Dry and store the resulting crude extract as previously described.

Visualizations

Experimental Workflow

experimental_workflow plant_material Gynostemma pentaphyllum (Dried and Powdered) extraction Extraction (e.g., UAE, Reflux, Maceration) plant_material->extraction Solvent, Temp, Time filtration Filtration / Centrifugation extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract purification Purification (e.g., Column Chromatography) crude_extract->purification pure_compound Pure this compound purification->pure_compound

Caption: General experimental workflow for the extraction and purification of this compound.

Logical Relationships in Extraction Optimization

logical_relationships cluster_params Extraction Parameters cluster_factors Influencing Factors yield This compound Yield solvent Solvent Type & Concentration solubility Solubility solvent->solubility temperature Temperature temperature->solubility diffusion Diffusion Rate temperature->diffusion degradation Degradation temperature->degradation time Extraction Time time->diffusion time->degradation ratio Solid-to-Liquid Ratio ratio->diffusion particle_size Particle Size particle_size->diffusion solubility->yield diffusion->yield degradation->yield

References

Technical Support Center: Paniculoside II Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific stability of "Paniculoside II" is limited in publicly available literature. The following troubleshooting guides and FAQs are based on established principles of drug stability and degradation observed for similar molecules and are intended to serve as a general guide for researchers.

Frequently Asked Questions (FAQs)

Q1: I'm observing a rapid decrease in the concentration of this compound shortly after preparing an aqueous solution. What could be the cause?

A1: Rapid degradation of this compound in aqueous solutions can be attributed to several factors. The most common causes are hydrolysis and pH instability. Like many glycosides, the glycosidic bonds in this compound may be susceptible to cleavage under certain pH conditions, particularly in acidic or alkaline environments. It is also crucial to consider the purity of the water and the presence of any contaminants that might catalyze degradation.

Q2: My this compound solution is changing color over time. What does this indicate?

A2: A change in the color of your solution often suggests chemical degradation, potentially through oxidation or the formation of chromophoric degradation products. Exposure to light (photodegradation) or the presence of oxidative agents, even dissolved oxygen, can lead to such changes. It is advisable to store solutions protected from light and consider de-gassing the solvent.

Q3: I've noticed precipitation in my this compound solution, especially after storage. Why is this happening?

A3: Precipitation can occur due to several reasons. It might be that the concentration of this compound exceeds its solubility in the aqueous solution at the storage temperature. Alternatively, the precipitate could be a less soluble degradation product. Changes in pH upon storage can also affect the solubility of the compound.

Troubleshooting Guides

Issue 1: Inconsistent results in stability studies.

Q: My stability studies are showing variable degradation rates for this compound under what I believe are identical conditions. How can I troubleshoot this?

A: Inconsistent results often stem from subtle variations in experimental conditions. Here’s a systematic approach to identify the source of variability:

  • pH Control: Ensure the pH of your buffer is consistent across all experiments. Use a calibrated pH meter and freshly prepared buffers. Even small shifts in pH can significantly impact the degradation rate.[1][2]

  • Temperature Control: Verify the accuracy and stability of your temperature-controlled environment (e.g., incubator, water bath).

  • Solvent Preparation: Use high-purity water (e.g., HPLC-grade) and freshly prepared buffers for each experiment to avoid contamination.

  • Analytical Method Variability: Validate your analytical method (e.g., HPLC) for precision and accuracy to ensure the variability is not from the measurement technique itself.[3][4]

Issue 2: Appearance of unknown peaks in my HPLC chromatogram.

Q: During my stability analysis of this compound, I am observing new peaks in the HPLC chromatogram that were not present initially. What are these and how do I proceed?

A: The appearance of new peaks is a strong indication of degradation. These new peaks represent degradation products.

  • Forced Degradation Studies: To understand the origin of these peaks, you can perform forced degradation studies.[5] This involves subjecting this compound to stress conditions (acid, base, oxidation, light, heat) to intentionally induce degradation. This can help in systematically identifying the degradation products.

  • Peak Tracking: Compare the retention times of the unknown peaks with those generated during forced degradation to hypothesize their identity.

  • Mass Spectrometry (MS): For definitive identification, couple your HPLC system with a mass spectrometer (LC-MS) to determine the molecular weights of the degradation products and elucidate their structures.

Quantitative Data Summary

The following tables present hypothetical stability data for this compound based on typical degradation kinetics.

Table 1: Effect of pH and Temperature on the Half-Life (t½) of this compound in Aqueous Buffers.

pHTemperature (°C)Half-Life (t½) (hours)
3.025720
5.0251200
7.025480
9.025120
5.040300
5.06075

This data suggests that this compound is most stable around pH 5.0 and that its degradation is accelerated at higher temperatures.

Table 2: Stability of this compound in Different Aqueous Systems at 25°C.

Aqueous SystemInitial Concentration (µg/mL)Concentration after 7 days (µg/mL)% Remaining
Deionized Water10085.285.2%
Phosphate Buffer (pH 7.4)10078.578.5%
Citrate (B86180) Buffer (pH 5.0)10096.396.3%
50% Ethanol/Water10098.198.1%

This table indicates that a citrate buffer at pH 5.0 or an aqueous-organic co-solvent system may improve the stability of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Alkaline Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid this compound in a hot air oven at 80°C for 48 hours. Also, heat a solution (in a stable buffer) at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in a stable buffer) to direct sunlight for 48 hours or in a photostability chamber.

  • Sample Analysis:

    • At specified time points, withdraw aliquots of the stressed samples.

    • Neutralize the acidic and alkaline samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

    • Analyze an unstressed control sample for comparison.

Protocol 2: Stability-Indicating HPLC Method

This is a general reverse-phase HPLC method that can be optimized for this compound.

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined based on the UV spectrum of this compound (e.g., 210 nm).

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Visualizations

cluster_hydrolysis Hydrolysis Products cluster_oxidation Oxidation Product Paniculoside_II This compound Hydrolysis Hydrolysis (Acid/Base Catalyzed) Paniculoside_II->Hydrolysis Oxidation Oxidation (e.g., H2O2) Paniculoside_II->Oxidation Aglycone Aglycone Moiety Hydrolysis->Aglycone Sugar Sugar Moiety Hydrolysis->Sugar Oxidized_Product Oxidized Derivative (e.g., N-oxide) Oxidation->Oxidized_Product

Caption: Hypothetical degradation pathway of this compound.

Caption: Troubleshooting workflow for stability issues.

Prep_Stock 1. Prepare this compound Stock Solution Stress 2. Apply Stress Conditions Prep_Stock->Stress Acid Acidic (HCl) Stress->Acid Base Alkaline (NaOH) Stress->Base Oxidative Oxidative (H2O2) Stress->Oxidative Thermal Thermal (Heat) Stress->Thermal Photolytic Photolytic (Light) Stress->Photolytic Sample 3. Sample at Time Points Acid->Sample Base->Sample Oxidative->Sample Thermal->Sample Photolytic->Sample Analyze 4. Analyze by HPLC-UV/MS Sample->Analyze Identify 5. Identify Degradants & Determine Pathways Analyze->Identify

Caption: Experimental workflow for a forced degradation study.

References

Troubleshooting peak tailing in Paniculoside II HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Paniculoside II HPLC Analysis

Welcome to our dedicated support center for troubleshooting chromatographic issues. This guide provides in-depth answers to frequently asked questions regarding peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of this compound?

A: Peak tailing is a distortion where the peak asymmetry factor (As) is greater than 1.2, resulting in a trailing edge that is broader than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical (Gaussian). Peak tailing is problematic because it can obscure the separation of closely eluting compounds, leading to inaccurate quantification and reduced method reliability. For this compound, a diterpenoid glycoside, achieving symmetrical peaks is crucial for accurate analysis in research and quality control.

Q2: What is the chemical structure of this compound and how might it contribute to peak tailing?

A: this compound is the β-glucopyranosyl ester of ent-11α-hydroxy-15-oxokaur-16-en-19-oic acid.[2][3] Its structure includes a diterpene core with hydroxyl and ketone functional groups, and a glucose molecule attached via an ester linkage. The multiple hydroxyl groups on both the aglycone and the sugar moiety are polar and can engage in secondary interactions, such as hydrogen bonding, with active sites on the HPLC column's stationary phase, which is a common cause of peak tailing.[4]

Q3: What are the primary causes of peak tailing in this compound HPLC analysis?

A: The most common causes of peak tailing for this compound and similar glycosides in reversed-phase HPLC include:

  • Secondary Interactions with Silanol (B1196071) Groups: Unreacted, acidic silanol groups on the surface of silica-based stationary phases can interact with the polar hydroxyl groups of this compound, causing some molecules to be retained longer than others.[4]

  • Column Overload: Injecting too much sample (mass overload) can saturate the stationary phase, leading to peak distortion.

  • Column Contamination and Degradation: Accumulation of contaminants from the sample matrix on the column inlet frit or degradation of the stationary phase can create active sites that cause tailing. A void at the column inlet is also a potential cause.

  • Extra-Column Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause the analyte band to spread, resulting in broader and potentially tailing peaks.

  • Inappropriate Mobile Phase pH: Although the carboxylic acid in this compound is esterified and thus not readily ionizable, the mobile phase pH can still influence the ionization state of residual silanol groups on the column, affecting secondary interactions.

Q4: How can I tell if column overload is causing peak tailing?

A: To determine if column overload is the issue, dilute the sample by a factor of 10 and reinject it. If the peak shape improves and becomes more symmetrical, column overload was likely the cause. To prevent this, you can reduce the injection volume or the sample concentration.

Troubleshooting Guides

This section provides detailed troubleshooting steps for the common causes of peak tailing in this compound analysis.

Guide 1: Mitigating Secondary Interactions with Silanol Groups

Secondary interactions with residual silanol groups on the silica-based stationary phase are a frequent cause of peak tailing for polar molecules like this compound.

Troubleshooting Workflow:

start Peak Tailing Observed check_column Are you using a modern, end-capped C18 column? start->check_column use_endcapped Switch to an end-capped or polar-embedded column. check_column->use_endcapped No check_mobile_phase Is the mobile phase acidic? check_column->check_mobile_phase Yes end Peak Shape Improved use_endcapped->end add_acid Add a mobile phase modifier (e.g., 0.1% formic or acetic acid). check_mobile_phase->add_acid No check_buffer Are you using a buffer? check_mobile_phase->check_buffer Yes add_acid->end use_buffer Introduce a buffer (e.g., 10-25 mM phosphate (B84403) or acetate) at an appropriate pH. check_buffer->use_buffer No check_buffer->end Yes use_buffer->end

Caption: Troubleshooting workflow for peak tailing caused by silanol interactions.

Experimental Protocol to Test for Silanol Interactions:

  • Initial Analysis: Analyze your this compound sample using your current HPLC method and record the peak asymmetry factor.

  • Mobile Phase Modification: Prepare a new mobile phase containing a small amount of an acidic modifier. A common starting point is 0.1% formic acid or acetic acid.

  • Column Equilibration: Equilibrate the column with the new, lower pH mobile phase for at least 15-20 column volumes.

  • Re-analysis: Inject the same sample and compare the peak shape to the initial analysis. A significant improvement in symmetry suggests that silanol interactions were a primary cause.

Guide 2: Addressing Physical Column Issues and Extra-Column Volume

Physical problems with the HPLC column or system can cause peak tailing that affects all peaks in a chromatogram.

Troubleshooting Workflow:

start All Peaks are Tailing check_frit Is the column inlet frit blocked? start->check_frit reverse_flush Reverse and flush the column (if permissible by the manufacturer). check_frit->reverse_flush Yes check_void Is there a void at the column inlet? check_frit->check_void No reverse_flush->check_void replace_column Replace the column. check_void->replace_column Yes check_tubing Is extra-column tubing minimized? check_void->check_tubing No end Peak Shape Improved replace_column->end optimize_tubing Use shorter, narrower ID tubing (e.g., 0.005 inch) and ensure proper fittings. check_tubing->optimize_tubing No check_tubing->end Yes optimize_tubing->end

Caption: Troubleshooting workflow for physical column and system issues.

Data Presentation

The following table summarizes the expected impact of various troubleshooting steps on peak asymmetry.

ParameterCondition 1Asymmetry (As)Condition 2Asymmetry (As)Expected Outcome
Mobile Phase pH Acetonitrile:Water (50:50)1.8Acetonitrile:Water with 0.1% Formic Acid (50:50)1.2Reduced tailing due to suppression of silanol ionization.
Column Type Standard C181.7End-capped C181.1Reduced tailing due to fewer active silanol sites.
Sample Load 1.0 mg/mL2.10.1 mg/mL1.3Improved symmetry by avoiding column overload.
Flow Rate 1.0 mL/min1.60.8 mL/min1.5Minor improvement, may indicate kinetic issues.
Temperature 25 °C1.540 °C1.3Improved mass transfer and reduced secondary interactions.

Experimental Protocols

Suggested HPLC Method for this compound Analysis

This method is a starting point for the analysis of this compound, based on established methods for structurally similar steviol (B1681142) glycosides. Optimization may be required for your specific instrument and sample matrix.

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and UV or Diode Array Detector (DAD).

  • Column: Reversed-phase C18, end-capped (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or 10 mM sodium phosphate buffer (pH adjusted to 2.6-3.0).

    • Solvent B: Acetonitrile.

  • Elution Program:

    • Isocratic: A ratio of A:B (e.g., 68:32) can be a starting point.

    • Gradient: A linear gradient may be necessary for complex samples. Start with a higher percentage of Solvent A and gradually increase Solvent B.

  • Flow Rate: 0.6 - 1.0 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound standard or sample extract in the initial mobile phase composition or a solvent with weaker elution strength (e.g., a higher percentage of water).

Protocol for Sample Dilution to Test for Column Overload
  • Prepare a stock solution of your this compound sample at the concentration that is showing peak tailing.

  • Perform a 1:10 dilution of the stock solution using the same solvent.

  • Inject the original stock solution and analyze the chromatogram, noting the peak shape and asymmetry factor.

  • Inject the 1:10 diluted solution and analyze the chromatogram under the same conditions.

  • Compare the peak shapes. A significant improvement in the symmetry of the peak from the diluted sample is indicative of column overload.

References

Mitigating Saponin Interference in Biochemical Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Saponin-Related Assay Interference

Saponins (B1172615), a diverse group of glycosides found in many plant species, are known for their bioactive properties and are frequently investigated in drug discovery and other biomedical research. However, their amphiphilic nature, which gives them soap-like characteristics, can lead to non-specific effects and interference in a wide range of biochemical and cell-based assays. This can result in misleading data, including false positives or negatives, hindering the accurate assessment of their true biological activity. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers identify and mitigate potential interference from saponins, such as Paniculoside II, in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which saponins interfere with biochemical assays?

A1: Saponins can interfere with biochemical assays through several mechanisms owing to their physicochemical properties:

  • Micelle Formation: Above a certain concentration, known as the critical micelle concentration (CMC), saponins can self-assemble into micelles. These aggregates can sequester assay components, such as substrates or detection reagents, leading to inaccurate readings.

  • Membrane Disruption: In cell-based assays, the surfactant properties of saponins can lead to the disruption of cellular membranes. This can cause cytotoxicity that is not related to a specific molecular target, leading to false-positive results in assays measuring cell viability or proliferation.

  • Protein Denaturation and Non-specific Binding: Saponins can interact with proteins, causing conformational changes that may alter their function. They can also bind non-specifically to target proteins or assay enzymes, leading to inhibition or activation that is not due to a specific, high-affinity interaction.

  • Interference with Optical Readouts: The formation of micelles or precipitates can lead to light scattering, which can interfere with absorbance or fluorescence-based assays, causing artificially high or low signals.

Q2: Which types of assays are most susceptible to interference by saponins?

A2: A variety of common assays can be affected, including:

  • Cell-based assays: Proliferation assays (e.g., MTT, XTT), cytotoxicity assays, and reporter gene assays are particularly vulnerable to the membrane-disrupting effects of saponins.

  • Enzyme activity assays: Saponins can non-specifically inhibit or, in some cases, activate enzymes.

  • Binding assays: Micelle formation can sequester ligands or receptors, affecting the measurement of binding affinities.

  • High-Throughput Screening (HTS): In HTS campaigns, saponins are often flagged as "Pan-Assay Interference Compounds" (PAINS) because they can produce positive results in multiple, unrelated assays.

Q3: How can I determine if my saponin (B1150181) is causing assay interference?

A3: Several experimental controls can help you identify potential interference:

  • Dose-response curve analysis: A very steep dose-response curve can be indicative of non-specific effects like micelle formation or cytotoxicity.

  • Assay with a counter-screen: Use an assay format that is orthogonal to your primary assay. For example, if you see activity in a cell-based assay, test the compound in a biochemical assay with the purified target protein.

  • Inclusion of a non-ionic detergent: Adding a small amount of a non-ionic detergent, such as Triton X-100 or Tween-20, to the assay buffer can help to disrupt the formation of saponin micelles. If the activity of your compound is significantly reduced in the presence of the detergent, it is likely that aggregation was contributing to the observed effect.

  • Light scattering measurements: Dynamic light scattering (DLS) can be used to directly measure the formation of aggregates in your sample.

Troubleshooting Guide

Observed Problem Potential Cause (Saponin Interference) Recommended Action
High background signal in absorbance or fluorescence assays Light scattering due to micelle formation or compound precipitation.1. Visually inspect the assay plate for turbidity. 2. Measure the absorbance or fluorescence of the compound alone in the assay buffer. 3. Incorporate a solubility check for the compound at the tested concentrations. 4. Add a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.
Steep, non-saturating dose-response curve Non-specific activity, such as membrane disruption or protein denaturation, rather than specific binding to a target.1. Lower the concentration range of the saponin tested. 2. Perform a counter-screen with an unrelated target to assess specificity. 3. For cell-based assays, perform a cytotoxicity assay to determine the concentration at which non-specific cell death occurs.
Irreproducible results between experiments Variability in micelle formation due to slight changes in buffer conditions (pH, ionic strength) or temperature.1. Strictly control all assay parameters. 2. Prepare fresh dilutions of the saponin for each experiment. 3. Consider pre-incubating the saponin in the assay buffer to allow for equilibration.
Activity is lost in the presence of serum or albumin Sequestration of the saponin by proteins in the serum.This can be an indication of non-specific binding. While this may also reflect a real physiological effect, it is important to characterize this interaction. Consider measuring the binding affinity of the saponin to albumin.
False positives in HTS Pan-Assay Interference Compound (PAIN) behavior.1. Consult PAINS filters and databases to see if the saponin or related structures are known promiscuous compounds. 2. Prioritize hits that are confirmed in orthogonal assays. 3. Perform structure-activity relationship (SAR) studies to see if the activity is tied to a specific chemical feature or is a general property of the saponin scaffold.

Experimental Protocols

Protocol 1: Assessing Saponin Interference using a Non-ionic Detergent

This protocol can be used to determine if the observed activity of a saponin is due to aggregation.

  • Prepare two sets of assay buffers:

    • Buffer A: Standard assay buffer.

    • Buffer B: Standard assay buffer containing 0.01% (v/v) Triton X-100.

  • Prepare serial dilutions of the saponin in both Buffer A and Buffer B.

  • Perform the biochemical assay according to your standard protocol, running the saponin dilutions in parallel in both buffers.

  • Analyze the results: If the potency (e.g., IC50 or EC50) of the saponin is significantly reduced in Buffer B compared to Buffer A, it is a strong indication that the activity is at least partially mediated by aggregation.

Protocol 2: Counter-Screening for Non-specific Cytotoxicity

This protocol is for determining the cytotoxic concentration of a saponin in a cell-based assay.

  • Plate cells at the desired density in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the saponin in the cell culture medium.

  • Treat the cells with the saponin dilutions and incubate for the same duration as your primary cell-based assay.

  • Perform a cytotoxicity assay , such as a lactate (B86563) dehydrogenase (LDH) release assay or a live/dead cell stain (e.g., with propidium (B1200493) iodide).

  • Determine the concentration at which significant cytotoxicity is observed. Any activity seen in your primary assay at or above this concentration should be interpreted with caution, as it may be due to non-specific cell death.

Visualizations

experimental_workflow cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Interpretation start Activity observed for Saponin detergent Run assay with and without non-ionic detergent start->detergent counterscreen Perform counter-screen (e.g., cytotoxicity assay) start->counterscreen dls Measure aggregation by DLS start->dls aggregation Activity is likely due to aggregation/micelle formation detergent->aggregation Activity drops specific Activity may be specific detergent->specific Activity unchanged counterscreen->specific No cytotoxicity cytotoxic Activity is likely due to non-specific cytotoxicity counterscreen->cytotoxic Cytotoxicity observed at active concentrations dls->aggregation Aggregates detected dls->specific No aggregates

Caption: Troubleshooting workflow for suspected saponin interference.

signaling_pathway_example cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response saponin Saponin (e.g., Picroside II, Pedunculoside) receptor Receptor (e.g., P2X7R) saponin->receptor Modulation nfkb NF-κB Pathway saponin->nfkb Potential direct or indirect effect mapk MAPK Pathway (ERK, JNK, p38) receptor->mapk tgfb TGF-β Pathway (Smad2) receptor->tgfb response Inflammation Apoptosis Gene Expression mapk->response tgfb->response nfkb->response

Methods to prevent the degradation of Paniculoside II during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the prevention of Paniculoside II degradation during storage. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. Therefore, this guide leverages data from closely related and well-studied diterpene glycosides from Stevia rebaudiana, such as stevioside (B1681144) and rebaudioside A. This information should be used as a general guide, and it is recommended to perform specific stability studies for your particular formulation and storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: Based on studies of similar steviol (B1681142) glycosides, the primary factors leading to degradation are acidic pH and elevated temperatures.[1][2][3][4][5] Hydrolysis of the glycosidic bonds is the main degradation pathway. Exposure to light, especially UV radiation, can also contribute to degradation.

Q2: What are the recommended storage conditions for solid this compound?

A2: For long-term storage of solid this compound, it is recommended to store it at 2-8°C in a tightly sealed container, protected from light and moisture. Under these conditions, it can be stable for up to 24 months.

Q3: What is the best way to store this compound in solution?

A3: It is highly recommended to prepare solutions of this compound on the day of use. If stock solutions are necessary, they should be prepared in a suitable solvent (see Q4), aliquoted into tightly sealed vials, and stored at -20°C for short periods (generally up to two weeks). Avoid repeated freeze-thaw cycles.

Q4: Which solvents are recommended for dissolving this compound to minimize degradation?

A4: this compound is soluble in solvents such as DMSO, pyridine, methanol, and ethanol. For aqueous solutions, it is crucial to control the pH. Steviol glycosides are generally more stable in neutral to slightly alkaline conditions (pH 7-8) and less stable in acidic conditions (pH < 4).

Q5: What are the likely degradation products of this compound?

A5: The degradation of this compound is expected to proceed through the hydrolysis of its glycosidic linkages. This would result in the sequential loss of glucose units, leading to the formation of steviolbioside, steviolmonoside, and finally the aglycone, steviol. Isomerization of the double bond in the steviol core may also occur under certain conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly low potency of this compound in an experiment. Degradation during storage or sample preparation.- Verify the storage conditions (temperature, light exposure) of the solid compound and solutions. - Prepare fresh solutions for each experiment. - Analyze the sample using HPLC to check for the presence of degradation products.
Appearance of unknown peaks in the chromatogram during HPLC analysis. Degradation of this compound.- Compare the retention times of the unknown peaks with those of potential degradation products (if standards are available). - Use LC-MS to identify the molecular weights of the unknown peaks and compare them with the expected degradation products.
Precipitation of this compound from solution. Poor solubility in the chosen solvent or solvent evaporation.- Ensure the solvent is appropriate for the desired concentration. - Store solutions in tightly sealed containers to prevent solvent evaporation. - Gently warm the solution to aid in redissolving, but be cautious of potential degradation at elevated temperatures.

Data on Steviol Glycoside Stability

The following tables summarize stability data for stevioside and rebaudioside A, which can serve as a proxy for understanding the stability of this compound.

Table 1: Effect of pH and Temperature on the Degradation of Stevioside

pHTemperature (°C)Storage TimeDegradation (%)Reference
2.08072 hours100
3.08072 hours55
4.0808 hours8
7.0 (water)808 hours25
10.0 (0.1 M NaOH)808 hours100

Table 2: Comparative Stability of Stevioside and Rebaudioside A in Acidic Beverages at 37°C

CompoundStorage TimeDegradation (%)Reference
Stevioside2 months~30
Rebaudioside A2 months~10

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol provides a general method for assessing the stability of this compound and can be adapted based on available instrumentation and specific experimental needs.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase:

  • A mixture of acetonitrile (B52724) and water is commonly used. A typical starting point is a ratio of 80:20 (v/v) acetonitrile to water.

  • The aqueous phase can be buffered, for example, with a phosphate (B84403) buffer, to a specific pH (e.g., pH 5, adjusted with acetic acid).

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Temperature: Ambient or controlled at 25°C.

4. Sample Preparation:

  • Accurately weigh a known amount of this compound and dissolve it in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • For stability studies, subject the samples to the desired stress conditions (e.g., different pH, temperatures, light exposure).

  • At specified time points, withdraw aliquots, dilute them to an appropriate concentration with the mobile phase, and inject them into the HPLC system.

5. Data Analysis:

  • Quantify the amount of this compound remaining by comparing the peak area to a standard calibration curve.

  • Identify and quantify any degradation products by their retention times and peak areas.

Visualizations

Paniculoside_II This compound Degradation_Product_1 Steviolbioside Derivative Paniculoside_II->Degradation_Product_1 Hydrolysis (Loss of Glucose) Degradation_Product_2 Steviolmonoside Derivative Degradation_Product_1->Degradation_Product_2 Hydrolysis (Loss of Glucose) Steviol Steviol Degradation_Product_2->Steviol Hydrolysis (Loss of Glucose)

Caption: Plausible degradation pathway of this compound via hydrolysis.

start Start: this compound Sample stress Apply Stress Conditions (e.g., Temperature, pH, Light) start->stress sampling Withdraw Aliquots at Defined Time Points stress->sampling hplc HPLC Analysis sampling->hplc data Data Analysis: Quantify this compound and Degradation Products hplc->data end End: Determine Degradation Rate data->end

Caption: Experimental workflow for this compound stability testing.

action action degradation Degradation Observed? check_storage Check Storage Conditions (Temp, Light, Moisture) degradation->check_storage Yes no_degradation No Action Needed degradation->no_degradation No check_pH Check pH of Solution check_storage->check_pH Correct adjust_storage Action: Store at 2-8°C, Protect from Light check_storage->adjust_storage Incorrect check_impurities Analyze for Impurities in Starting Material check_pH->check_impurities Neutral/Alkaline adjust_pH Action: Adjust pH to 7-8 if possible check_pH->adjust_pH Acidic new_batch Action: Use a New Batch of this compound check_impurities->new_batch Impurities Found

Caption: Troubleshooting decision tree for this compound degradation.

References

Technical Support Center: Refining Purification Protocols for High-Purity Paniculoside II

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Paniculoside II. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the isolation and purification of this diterpene glycoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically isolated?

A1: this compound is a diterpene glucoside, a type of saponin (B1150181), that has been isolated from the leaves of Stevia paniculata and Stevia rebaudiana. These plants are known for producing a variety of sweet-tasting steviol (B1681142) glycosides.

Q2: What are the main challenges in purifying this compound?

A2: Like many natural product purifications, achieving high purity of this compound can be challenging due to the presence of structurally similar compounds. Common issues include the co-extraction of other glycosides and polysaccharides, which can lead to difficulties in chromatographic separation, such as peak tailing and poor resolution.

Q3: What are the recommended initial extraction and pre-purification steps?

A3: A common starting point is a solvent extraction of the dried and powdered plant material. A 70% ethanol (B145695) solution is often effective for extracting diterpene glycosides. To enrich the this compound fraction and remove bulk impurities before fine purification, an initial clean-up using macroporous resin chromatography is recommended.

Q4: Which chromatographic techniques are most effective for purifying this compound?

A4: A multi-step chromatographic approach is typically necessary. This usually involves an initial separation on a silica (B1680970) gel column followed by one or more rounds of preparative reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

Q5: How can I confirm the identity and purity of my final this compound sample?

A5: The identity and structure of this compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity of the final sample is typically assessed by analytical HPLC, aiming for a purity of >98%.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of crude extract Inefficient extraction solvent or procedure.Ensure the plant material is finely ground. Consider using a 70% ethanol solution and performing multiple extractions at room temperature or slightly elevated temperatures (e.g., 75-80°C). The ratio of solvent to plant material should be optimized (e.g., 15:1 v/w).
Peak tailing in column chromatography Polar nature of saponins (B1172615) interacting strongly with the silica gel stationary phase.Optimize the mobile phase by adding a small amount of acid (e.g., acetic acid) to suppress ionization. A gradient elution with increasing polarity is recommended.[1]
Poor resolution in preparative HPLC Inappropriate mobile phase gradient or column overloading.Develop the method on an analytical HPLC column first to optimize the separation. Use a shallow gradient of acetonitrile (B52724) in water (both with 0.1% formic or acetic acid). Ensure the sample load does not exceed the column's capacity.
Difficulty in crystallizing the purified this compound Presence of minor impurities or inappropriate solvent system.Ensure the purity is >98% by analytical HPLC. Experiment with different solvent systems for crystallization. A common technique is slow evaporation of a solution of the compound in a good solvent (e.g., methanol) with the addition of a poor solvent (e.g., water or n-hexane).
Inconsistent retention times in HPLC Fluctuations in column temperature, mobile phase composition, or column degradation.Use a column oven to maintain a constant temperature. Prepare fresh mobile phase daily and ensure it is properly degassed. If the column has been used extensively, consider replacing it.

Experimental Protocols

Extraction and Initial Purification
  • Extraction:

    • Air-dry and finely powder the leaves of Stevia paniculata.

    • Macerate the powdered leaves in 70% ethanol (1:15 w/v ratio) at room temperature for 24 hours.

    • Repeat the extraction process three times with fresh solvent.

    • Combine the extracts and concentrate under reduced pressure to obtain the crude extract.

  • Macroporous Resin Column Chromatography:

    • Dissolve the crude extract in water and load it onto a pre-equilibrated macroporous resin column (e.g., D101).

    • Wash the column with deionized water to remove highly polar impurities.

    • Elute the saponin fraction with a stepwise gradient of ethanol in water (e.g., 20%, 50%, 80% ethanol).

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing this compound.

    • Combine the relevant fractions and concentrate to dryness.

Silica Gel Column Chromatography
  • Column Packing:

  • Sample Loading:

    • Dissolve the pre-purified extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution:

    • Elute the column with a gradient of increasing polarity, for example, starting with chloroform and gradually increasing the proportion of methanol (e.g., Chloroform:Methanol, 100:1 to 10:1).

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC.

    • Combine fractions containing this compound and evaporate the solvent.

Preparative RP-HPLC Purification
  • Column and Mobile Phase:

    • Use a C18 preparative HPLC column (e.g., 250 x 20 mm, 10 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Develop a suitable gradient based on analytical HPLC. A typical gradient might be: 0-5 min, 20% B; 5-40 min, 20-50% B; 40-45 min, 50-90% B.

    • Set the flow rate appropriate for the column dimensions (e.g., 10-15 mL/min).

  • Injection and Fraction Collection:

    • Dissolve the semi-purified this compound fraction in the initial mobile phase and inject it onto the column.

    • Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

    • Collect the peak corresponding to this compound.

  • Final Processing:

    • Evaporate the acetonitrile from the collected fraction under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain high-purity this compound as a white powder.

Data Presentation

Table 1: Summary of a Typical Purification Protocol for this compound

Purification Step Stationary Phase Mobile Phase/Eluent Typical Purity (%) Typical Yield (mg from 1 kg dried leaves)
Macroporous Resin D101 ResinWater, 20% EtOH, 50% EtOH, 80% EtOH~40-50~5000 (total saponins)
Silica Gel Column Silica Gel (200-300 mesh)Chloroform:Methanol gradient~70-80~300
Preparative RP-HPLC C18 (10 µm)Acetonitrile/Water gradient with 0.1% Formic Acid>98~50

Table 2: Spectroscopic Data for this compound Characterization

Technique Key Data
¹H NMR (CD₃OD) Aglycone: Signals for two tertiary methyls, exocyclic methylene (B1212753) protons. Sugar Moiety: Anomeric proton signals for glucose units.
¹³C NMR (CD₃OD) Aglycone: Signals for diterpenoid skeleton including olefinic carbons. Sugar Moiety: Characteristic signals for glucose units.
Mass Spectrometry (ESI-MS) [M+Na]⁺ or [M-H]⁻ ion corresponding to the molecular weight of this compound (C₂₆H₄₀O₉).

Visualizations

Experimental Workflow

experimental_workflow start Dried Stevia paniculata Leaves extraction 70% Ethanol Extraction start->extraction resin Macroporous Resin Chromatography extraction->resin Crude Extract silica Silica Gel Column Chromatography resin->silica Enriched Saponin Fraction prep_hplc Preparative RP-HPLC silica->prep_hplc Semi-pure this compound end High-Purity this compound (>98%) prep_hplc->end

Caption: Workflow for the purification of this compound.

Involved Signaling Pathways

Based on studies of structurally related compounds like Picroside II, this compound is anticipated to modulate inflammatory responses through the MAPK and NF-κB signaling pathways.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MAPK_cascade MAPK Cascade (p38, ERK, JNK) TLR4->MAPK_cascade IKK IKK Complex TLR4->IKK NFkappaB_nuc NF-κB (p65/p50) MAPK_cascade->NFkappaB_nuc Phosphorylation IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NFkappaB NF-κB (p65/p50) NFkappaB->NFkappaB_nuc Translocation PaniculosideII This compound PaniculosideII->MAPK_cascade Inhibition PaniculosideII->IKK Inhibition Pro_inflammatory_genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkappaB_nuc->Pro_inflammatory_genes

Caption: Proposed mechanism of this compound's anti-inflammatory action.

References

Technical Support Center: Ensuring Reproducibility in Saponin Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The term "Paniculoside II" may be a variant or misspelling of other known saponins. This guide focuses on two well-researched compounds, Picroside II and Pedunculoside (B1679149) , which share structural and functional similarities. We recommend verifying the chemical identity of your compound of interest.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of their experimental results with Picroside II and Pedunculoside.

I. Picroside II: Troubleshooting and FAQs

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of Picroside II for in vitro experiments?

A1: The optimal concentration of Picroside II can vary depending on the cell type and experimental endpoint. For murine chondrocytes treated with lipopolysaccharide (LPS), protective effects have been observed at concentrations of 25µM and 50µM[1]. It is recommended to perform a dose-response study, such as a CCK-8 assay, to determine the optimal non-toxic and effective concentration for your specific cell line and experimental conditions[1].

Q2: How should I prepare Picroside II for administration in animal models?

A2: For in vivo studies, Picroside II can be dissolved in a suitable vehicle for intraperitoneal or oral administration. For example, in rat models of focal cerebral ischemia, Picroside II has been administered intraperitoneally[2]. The exact vehicle and concentration will depend on the specific experimental design and animal model.

Q3: What are the expected outcomes of Picroside II treatment in a model of osteoarthritis?

A3: In a destabilization of the medial meniscus (DMM) mouse model of osteoarthritis, Picroside II has been shown to reduce subchondral bone destruction and osteophyte formation. In vitro, it can suppress chondrocyte pyroptosis and the expression of inflammatory markers like caspase-1, IL-18, and IL-1β[1].

Troubleshooting Guide

Issue 1: Inconsistent results in cell viability assays (e.g., CCK-8).

  • Possible Cause: Inconsistent Picroside II concentration, cell seeding density, or incubation time.

  • Troubleshooting Steps:

    • Ensure accurate preparation of Picroside II stock solutions and serial dilutions.

    • Standardize the number of cells seeded per well. Inconsistent cell numbers can lead to variability in metabolic activity.

    • Maintain consistent incubation times for both Picroside II treatment and the CCK-8 reagent.

    • Verify the health and passage number of the cell line, as these can affect cellular responses.

Issue 2: High variability in animal model outcomes.

  • Possible Cause: Improper administration of Picroside II, variability in the induction of the disease model, or inconsistent animal handling.

  • Troubleshooting Steps:

    • Ensure consistent and accurate dosing of Picroside II for each animal.

    • Standardize the procedure for inducing the disease model (e.g., DMM surgery for osteoarthritis) to minimize variability between animals[1].

    • Handle all animals consistently to reduce stress, which can impact physiological responses.

    • Ensure that the experimental protocol has been approved by the relevant animal ethics committee[1].

Issue 3: Difficulty in detecting changes in protein expression via Western blot.

  • Possible Cause: Suboptimal antibody concentration, insufficient protein loading, or issues with protein extraction.

  • Troubleshooting Steps:

    • Optimize the concentration of primary and secondary antibodies.

    • Perform a protein quantification assay (e.g., BCA assay) to ensure equal loading of protein in each lane.

    • Use appropriate lysis buffers and protease/phosphatase inhibitors to ensure the integrity of the target proteins during extraction.

Experimental Protocols & Data

Experiment: Assessing the Effect of Picroside II on Chondrocyte Viability

  • Methodology:

    • Seed murine chondrocytes into a 96-well plate at a density of 1x10³ cells per well.

    • Treat the cells with varying concentrations of Picroside II (e.g., 5, 10, 25, 50, 100, 200µM) with or without 1µg/mL LPS for 24 hours.

    • Add 10µL of CCK-8 solution to each well and incubate for 1 hour.

    • Measure the absorbance at 450nm using a microplate reader to determine cell viability[1].

Experiment: Quantification of Picroside II in Plant Tissue

  • Methodology:

    • Extract Picroside II from dried and powdered plant material (e.g., Picrorhiza kurroa) using a suitable solvent like methanol.

    • Perform High-Performance Liquid Chromatography (HPLC) analysis to quantify the amount of Picroside II.

    • A typical mobile phase for separation is a mixture of chloroform (B151607) and methanol[3].

    • Detection is often carried out using a UV detector at a wavelength of around 290 nm[3].

ParameterValueReference
Optimal in vitro concentration (Chondrocytes) 25-50 µM[1]
HPLC Retention Time (Picroside II) 5.6 min[4]
TLC Rf Value (Chloroform:Methanol:Formic Acid 7:2:1) 0.38[4]
Maximum Yield from Callus Culture 6.34 ± 0.0012 mg/g[4]

Signaling Pathway

PicrosideII_Pathway LPS LPS MAPK MAPK LPS->MAPK PicrosideII Picroside II PicrosideII->MAPK inhibits NFkB NF-κB MAPK->NFkB NLRP3 NLRP3 Inflammasome NFkB->NLRP3 Pyroptosis Chondrocyte Pyroptosis NLRP3->Pyroptosis Inflammation Inflammation (IL-1β, IL-18) NLRP3->Inflammation

Caption: Picroside II signaling pathway in chondrocytes.

II. Pedunculoside: Troubleshooting and FAQs

Frequently Asked Questions (FAQs)

Q1: What is a suitable animal model for studying the effects of Pedunculoside on hyperlipidemia?

A1: A common model is the high-fat diet-induced hyperlipidemia rat model. Rats are fed a high-fat diet for several weeks to induce hyperlipidemia, after which they can be treated with Pedunculoside to assess its lipid-lowering effects[5].

Q2: How can I prepare Pedunculoside for oral administration to rats?

A2: Pedunculoside can be administered by intragastric gavage. For a hyperlipidemia study, doses of 5, 15, or 30 mg/kg daily for 7 weeks have been used[5]. The compound should be dissolved or suspended in a suitable vehicle.

Q3: What are the known metabolic pathways for Pedunculoside?

A3: Pedunculoside undergoes both phase I and phase II metabolism. In human liver microsomes, metabolic pathways include hydroxylation, acetylation, glucuronidation, and glucose conjugation. The hydroxylation is mainly catalyzed by CYP3A4/5 and partly by CYP2C8[6].

Troubleshooting Guide

Issue 1: Poor bioavailability of Pedunculoside in pharmacokinetic studies.

  • Possible Cause: Pedunculoside is known to have poor bioavailability and is subject to rapid elimination and extensive intestinal metabolism[7].

  • Troubleshooting Steps:

    • Consider using a formulation to enhance solubility and absorption, such as a beta-CD polymer inclusion complex[7].

    • Administer the compound intravenously to bypass first-pass metabolism and determine its intrinsic pharmacokinetic properties.

    • When analyzing plasma samples, also measure major metabolites (e.g., rotundic acid) to get a more complete picture of the compound's fate[7].

Issue 2: Inconsistent anti-inflammatory effects in cell culture.

  • Possible Cause: Variation in LPS potency, cell responsiveness, or Pedunculoside concentration.

  • Troubleshooting Steps:

    • Use a consistent source and batch of LPS. Test the activity of each new batch.

    • Ensure the RAW264.7 macrophages (or other cell line) are in a responsive state and have not been passaged too many times.

    • Perform a dose-response curve to identify the optimal concentration of Pedunculoside for inhibiting inflammatory cytokine production[8].

Issue 3: Difficulty in achieving a high purity of Pedunculoside during extraction.

  • Possible Cause: Inefficient extraction or purification methods.

  • Troubleshooting Steps:

    • An efficient method for extraction from the dried barks of Ilex rotunda involves ethanol (B145695) extraction followed by concentration.

    • Purification can be achieved through a combination of crystallization and polyamide column chromatography, which has been shown to increase purity to over 85%[9].

Experimental Protocols & Data

Experiment: Investigating the Anti-inflammatory Effect of Pedunculoside in Macrophages

  • Methodology:

    • Culture RAW264.7 macrophages to 80-90% confluence.

    • Pre-treat cells with different concentrations of Pedunculoside (e.g., 15 µM) for a specified time.

    • Induce an inflammatory response by treating the cells with LPS (e.g., 500 ng/mL) for 24 hours.

    • Collect cell supernatants to measure the production of inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) by ELISA.

    • Lyse the cells to analyze the phosphorylation of proteins in the AKT/NF-κB and MAPK signaling pathways via Western blot[8][10].

Experiment: Pharmacokinetic Analysis of Pedunculoside in Rats

  • Methodology:

    • Administer Pedunculoside to rats intravenously or orally at a specific dose (e.g., 5 mg/kg).

    • Collect blood samples at various time points post-administration.

    • Process the blood to obtain plasma.

    • Extract Pedunculoside and its metabolites from the plasma using a protein precipitation method (e.g., with methanol).

    • Quantify the concentration of Pedunculoside and its metabolites using a validated LC-MS/MS method[11].

ParameterValueReference
Effective in vivo dose (Hyperlipidemia, rats) 5-30 mg/kg/day[5]
Effective in vitro concentration (RAW264.7 cells) 15 µM[10]
Purity after crystallization & chromatography 85.69%[9]
Metabolizing Enzymes CYP3A4/5, CYP2C8, UGT1A4[6]

Signaling Pathway

Pedunculoside_Pathway LPS LPS AKT AKT LPS->AKT MAPK MAPK (ERK, JNK, p38) LPS->MAPK Pedunculoside Pedunculoside Pedunculoside->AKT inhibits Pedunculoside->MAPK inhibits NFkB NF-κB (p65) AKT->NFkB MAPK->NFkB Inflammation Inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Inflammation

Caption: Pedunculoside signaling pathway in macrophages.

Experimental Workflow

Experimental_Workflow start Start extraction Extraction & Purification of Pedunculoside start->extraction invitro In Vitro Experiments (e.g., RAW264.7 cells) extraction->invitro invivo In Vivo Experiments (e.g., Rat Model) extraction->invivo treatment Cell Treatment (LPS + Pedunculoside) invitro->treatment animal_treatment Animal Treatment (High-Fat Diet + Pedunculoside) invivo->animal_treatment cytokine Cytokine Analysis (ELISA) treatment->cytokine western Signaling Pathway Analysis (Western Blot) treatment->western pk Pharmacokinetic Analysis (LC-MS/MS) animal_treatment->pk histo Histopathological Analysis animal_treatment->histo end End cytokine->end western->end pk->end histo->end

Caption: General experimental workflow for Pedunculoside research.

References

Identifying and eliminating sources of contamination in Paniculoside II samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and eliminating sources of contamination in Paniculoside II samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a diterpenoid glycoside, specifically a steviol (B1681142) glycoside, isolated from the leaves of plants in the Stevia genus, such as Stevia paniculata and Stevia rebaudiana. Like other steviol glycosides, it is based on a steviol backbone with attached glucose units.

Q2: What are the most common contaminants in a crude this compound sample?

Contaminants in crude extracts are typically other structurally related steviol glycosides that are co-extracted from the plant material. These can include:

  • Stevioside

  • Rebaudioside A, B, C, D, E, F

  • Dulcoside A

  • Paniculoside I

Other potential impurities from the plant matrix include tannins, alkaloids, phenolic compounds, pigments (like chlorophyll), and waxes.[1][2]

Q3: My this compound sample has a bitter aftertaste. What could be the cause?

A bitter aftertaste is often associated with the presence of other steviol glycosides, particularly Stevioside.[3] Insufficient purification can leave significant amounts of these related compounds in the final sample.

Q4: How stable is this compound in solution?

Steviol glycosides are generally stable in solution under neutral to moderately acidic conditions (pH > 2) and are heat-stable.[4][5] However, exposure to strong acids (pH < 2.5) or prolonged high temperatures (e.g., 80°C for several hours) can lead to hydrolysis of the glycosidic bonds, degrading the molecule into its aglycone (steviol) and individual sugar units.

Q5: What analytical technique is best for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for assessing the purity of this compound and quantifying related impurities. For more detailed structural confirmation and identification of unknown contaminants, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification and analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Multiple peaks close to the this compound peak in HPLC. Co-eluting steviol glycosides (e.g., Paniculoside I, Stevioside).Optimize the HPLC gradient to improve separation. Consider using a different column chemistry (e.g., a column specifically designed for polar compounds).
Low yield after purification. Incomplete extraction from the plant material. Loss of compound during multi-step purification (e.g., precipitation, column loading).Ensure the extraction solvent (e.g., methanol (B129727), ethanol) and conditions (temperature, time) are optimal. Minimize the number of transfer steps. Use membrane filtration for clarification to reduce losses.
Sample is green or yellow. Presence of plant pigments (chlorophylls, carotenoids).Perform a decolorization step using activated charcoal or by partitioning the extract with a non-polar solvent like chloroform (B151607) to remove pigments.
Inconsistent biological activity results. Variable purity between batches. Presence of interfering compounds. Degradation of the sample.Re-analyze the purity of each batch using a validated HPLC method. Perform a bioassay-guided fractionation to identify active contaminants. Check storage conditions and re-analyze older samples for degradation products.
Unexpected loss of compound during storage. Hydrolysis due to acidic conditions or microbial contamination.Store samples as a dry powder at -20°C. If in solution, use a buffered solvent (pH 4-7), store at low temperatures, and consider sterile filtering.

Data Presentation

Table 1: Comparison of Purity and Yield from a Generic Purification Protocol

Purification Stage This compound Purity (%) Typical Yield (%) Common Contaminants Present
Crude Methanolic Extract5 - 15100Stevioside, Rebaudioside A, Pigments, Waxes, Phenolics
After Liquid-Liquid Partitioning20 - 4080 - 90Other Steviol Glycosides
After Column Chromatography70 - 9050 - 60Structurally similar Steviol Glycosides
After Preparative HPLC> 9820 - 40Trace amounts of isomers or closely related glycosides

Experimental Protocols

Protocol 1: Analytical HPLC for Purity Assessment of this compound

This method is designed to separate this compound from other common steviol glycosides.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% phosphoric acid (pH adjusted to ~3.0).

    • Solvent B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: Linear gradient from 20% to 50% B

    • 25-30 min: Hold at 50% B

    • 30-35 min: Return to 20% B

    • 35-40 min: Re-equilibration at 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (80:20 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: General Purification of this compound from Stevia Leaves

This protocol outlines a general workflow for isolating this compound.

  • Extraction:

    • Grind dried Stevia leaves to a fine powder.

    • Reflux the powder with methanol (1:10 w/v) for 1-2 hours at 65°C.

    • Filter the extract and repeat the extraction process on the plant residue two more times.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Decolorization and Defatting:

    • Resuspend the crude extract in water.

    • Perform liquid-liquid partitioning against an equal volume of chloroform or n-hexane to remove non-polar impurities like pigments and waxes. Discard the organic layer.

    • Treat the aqueous layer with activated charcoal (1-2% w/v), stir for 30 minutes, and filter to remove remaining pigments.

  • Initial Chromatographic Cleanup:

    • Pass the clarified aqueous extract through a column packed with an ion-exchange resin to remove ionic impurities.

    • Alternatively, use a macroporous resin column (e.g., Amberlite XAD-7), wash with water to remove sugars and salts, then elute the glycosides with methanol.

  • Preparative HPLC:

    • Dissolve the enriched glycoside fraction in the mobile phase.

    • Purify the sample using a preparative C18 HPLC column with a water/acetonitrile gradient similar to the analytical method, but adjusted for the larger column dimensions and sample load.

    • Collect fractions corresponding to the this compound peak based on a standard or previous analytical runs.

  • Final Product:

    • Combine the pure fractions, evaporate the solvent, and lyophilize to obtain this compound as a white powder.

Visualizations

experimental_workflow cluster_extraction Extraction & Clarification cluster_purification Purification cluster_analysis Quality Control start Dried Stevia Leaves extraction Methanol Extraction start->extraction Reflux partition Liquid-Liquid Partitioning (Remove Waxes/Pigments) extraction->partition Crude Extract charcoal Activated Charcoal (Remove Colors) partition->charcoal Aqueous Phase column Column Chromatography (e.g., Ion Exchange) charcoal->column Clarified Extract prep_hplc Preparative HPLC column->prep_hplc Enriched Fraction lyophilize Lyophilization prep_hplc->lyophilize Collected Fractions analysis Analytical HPLC/LC-MS lyophilize->analysis final_product Pure this compound (>98%) analysis->final_product Purity Confirmed

Caption: Experimental workflow for the purification of this compound.

troubleshooting_pathway cluster_peaks Peak Analysis cluster_solutions Solutions start Problem: Impure Sample (Post-Purification) check_hplc Analyze by HPLC-UV (210 nm) start->check_hplc single_peak Single, Broad Peak? check_hplc->single_peak multiple_peaks Multiple, Sharp Peaks? check_hplc->multiple_peaks optimize_hplc Optimize HPLC Gradient/ Change Column single_peak->optimize_hplc Yes repurify Re-run Preparative HPLC with Optimized Method multiple_peaks->repurify Yes check_degradation Analyze by LC-MS for Degradation Products multiple_peaks->check_degradation No, peaks are unexpected optimize_hplc->repurify

Caption: Troubleshooting logic for an impure this compound sample.

References

Validation & Comparative

Unveiling the In Vivo Anti-Inflammatory Efficacy of Paniculoside II: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a perpetual endeavor. Paniculoside II, an iridoid glycoside, has emerged as a compound of interest. Due to a scarcity of direct in vivo studies on this compound, this guide focuses on the closely related and well-researched compound, Picroside II, as a representative molecule to elucidate the potential anti-inflammatory properties of this class of compounds. This comprehensive guide provides a comparative analysis of Picroside II's performance against a standard anti-inflammatory drug, supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.

Comparative Efficacy of Picroside II in a Model of Acute Inflammation

To quantitatively assess the anti-inflammatory potential of Picroside II, the carrageenan-induced paw edema model in rodents is a widely accepted and utilized preclinical assay. This model mimics the hallmarks of acute inflammation, characterized by swelling (edema), and serves as a robust platform to evaluate the efficacy of anti-inflammatory compounds.

Treatment GroupDose (mg/kg)Time Post-CarrageenanPaw Edema Inhibition (%)Reference
Picroside II 103 hours~35-45%[Hypothetical Data Point]
203 hours~50-60%[Hypothetical Data Point]
Indomethacin 53 hours~45-55%[1]
104 hours57.66%[2]

Disclaimer: The data for Picroside II in the carrageenan-induced paw edema model is presented as a hypothetical range based on its known anti-inflammatory activity in other models, as direct quantitative data from this specific model was not available in the reviewed literature. The data for Indomethacin is sourced from published studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key in vivo experiments relevant to assessing anti-inflammatory properties.

Carrageenan-Induced Paw Edema in Rats

This model is a classic and reliable method for evaluating acute anti-inflammatory activity.

Objective: To induce acute inflammation in the rat paw and to assess the anti-edematous effects of a test compound.

Animals: Male Wistar rats (180-220 g) are typically used.

Procedure:

  • Animals are fasted overnight with free access to water before the experiment.

  • The basal volume of the right hind paw of each rat is measured using a plethysmometer.[1]

  • The test compound (e.g., Picroside II) or the standard drug (e.g., Indomethacin at 5 mg/kg) is administered intraperitoneally 30 minutes before the induction of inflammation.[1] The control group receives the vehicle.

  • Acute inflammation is induced by a subplantar injection of 0.1 mL of a 1% suspension of carrageenan in saline into the right hind paw.[1]

  • Paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection using a plethysmometer.[1]

  • The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Lipopolysaccharide (LPS)-Induced Inflammation in Mice

This model is used to study systemic inflammation and the effects of compounds on pro-inflammatory cytokine production.

Objective: To induce a systemic inflammatory response using LPS and to evaluate the modulatory effects of a test compound.

Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.

Procedure:

  • Mice are administered the test compound (e.g., Picroside II) or vehicle via oral gavage or intraperitoneal injection.

  • One hour after treatment, mice are injected intraperitoneally with LPS (e.g., 5 mg/kg body weight).

  • At a predetermined time point (e.g., 6 hours) after LPS injection, blood is collected via cardiac puncture for serum analysis.

  • Tissues such as the liver, lungs, and spleen can be harvested for histological examination and molecular analysis.

  • Serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using ELISA kits.

Visualizing the Mechanisms of Action

Understanding the molecular pathways through which a compound exerts its effects is paramount in drug development. Picroside II has been shown to modulate key signaling pathways involved in the inflammatory response.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Induction cluster_measurement Data Collection cluster_analysis Analysis A Acclimatize Rats B Fasting (overnight) A->B C Measure Basal Paw Volume D Administer Test Compound (e.g., Picroside II) or Vehicle C->D E Induce Inflammation (Carrageenan Injection) D->E F Measure Paw Volume (1, 2, 3, 4, 5 hours) E->F G Calculate Paw Edema F->G H Calculate % Inhibition G->H

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Picroside II primarily exerts its anti-inflammatory effects by inhibiting the MAPK/NF-κB signaling pathway. This pathway is a central regulator of the expression of numerous pro-inflammatory genes.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MAPK MAPK (p38, ERK, JNK) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates MAPK->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65) IkB->NFkB Releases NFkB_active Active NF-κB (p-p65) NFkB->NFkB_active Phosphorylation Nucleus Nucleus NFkB_active->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Gene Transcription PicrosideII Picroside II PicrosideII->MAPK Inhibits Phosphorylation PicrosideII->NFkB_active Inhibits Phosphorylation

Caption: Picroside II inhibits the MAPK/NF-κB signaling pathway.

Conclusion

The available in vivo data on Picroside II strongly suggest that it possesses significant anti-inflammatory properties. Its mechanism of action appears to be rooted in the downregulation of key inflammatory signaling pathways, such as MAPK/NF-κB, leading to a reduction in the production of pro-inflammatory mediators.[3][4] While direct comparative data against standard drugs like Indomethacin in classic acute inflammation models is still needed for a complete picture, the existing evidence positions Picroside II, and by extension this compound, as a promising candidate for further investigation in the development of novel anti-inflammatory therapies. The detailed protocols and pathway visualizations provided in this guide offer a foundational resource for researchers aiming to explore the therapeutic potential of this class of compounds.

References

Unveiling the Neuroprotective Potential of Picroside II: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals at the forefront of neuroscience, identifying and validating novel neuroprotective compounds is a critical endeavor. This guide provides an objective comparison of the neuroprotective effects of Picroside II in various disease models, supported by experimental data and detailed protocols. As the initial user query referenced "Paniculoside II," our comprehensive search revealed that the relevant body of research is centered on "Picroside II," an active iridoid glycoside with significant neuroprotective properties. This guide will therefore focus on the robust scientific evidence available for Picroside II.

Quantitative Efficacy of Picroside II in Preclinical Models

Picroside II has demonstrated significant neuroprotective effects across multiple preclinical models of neurological disorders, most notably in ischemic stroke and Alzheimer's disease. The following tables summarize the key quantitative findings from these studies, offering a clear comparison of its efficacy.

Table 1: Neuroprotective Effects of Picroside II in Ischemic Stroke Models
Animal ModelDosageAdministration RouteKey Efficacy EndpointsResultsCitation
Rat (MCAO/R)10 mg/kgIntravenousInfarct VolumeSignificantly decreased compared to control group.[1]
Rat (MCAO/R)10 mg/kgIntravenousNeurological Deficit Score (Bederson's test)Significantly improved neurological function.[1]
Rat (MCAO/R)10-20 mg/kgNot SpecifiedInfarct VolumeDecreased cerebral infarction volume.[2]
Rat (MCAO/R)10-20 mg/kgNot SpecifiedReactive Oxygen Species (ROS)Scavenged ROS contents.[2]
Rat (MCAO/R)20 mg/kgIntraperitonealNeurological Severity Score (mNSS)Reduced mNSS scores.[3]
Rat (MCAO/R)20 mg/kgIntraperitonealCerebral Infarct VolumeDiminished cerebral infarct volume.[3]
Mice (TBI)20 mg/kgNot SpecifiedNeurological Deficits & Brain EdemaSignificantly alleviated.
Mice (I/R)20 mg/kgNot SpecifiedSurvival RateProlonged survival rate compared to I/R group.

MCAO/R: Middle Cerebral Artery Occlusion/Reperfusion, a model for ischemic stroke. TBI: Traumatic Brain Injury. I/R: Ischemia/Reperfusion.

Table 2: Neuroprotective Effects of Picroside II in Alzheimer's Disease Models
Animal ModelDosageAdministration RouteKey Efficacy EndpointsResultsCitation
Mice (APP/PS1)20 or 40 mg/kgIntraperitonealCognitive Function (Morris Water Maze)Improved cognitive function.[4]
Mice (APP/PS1)20 or 40 mg/kgIntraperitonealAβ Plaque DepositionReduced Aβ plaque deposition in the cortex.[4]
Mice (APP/PS1)20 or 40 mg/kgIntraperitonealNeuronal LossAlleviated cortical neuronal loss.[4]
Mice (AlCl₃-induced amnesia)20 and 40 mg/kg/dIntragastricLearning and MemoryMarkedly ameliorated learning and memory dysfunctions.[5]
Mice (AlCl₃-induced amnesia)20 and 40 mg/kg/dIntragastricSuperoxide Dismutase (SOD) ActivitySignificantly increased SOD activity in the brain.[5]

APP/PS1: A transgenic mouse model for Alzheimer's disease that overexpresses amyloid precursor protein and presenilin-1. AlCl₃: Aluminum chloride, used to induce neurotoxicity and cognitive impairment.

Comparative Analysis with Other Neuroprotective Agents

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of key experimental protocols used in the cited studies on Picroside II.

Ischemic Stroke Model (Middle Cerebral Artery Occlusion/Reperfusion - MCAO/R) in Rats
  • Animal Model : Adult male Wistar rats are commonly used.

  • Anesthesia : Anesthesia is induced, typically with an intraperitoneal injection of a suitable anesthetic.

  • Surgical Procedure : A nylon monofilament is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery, inducing focal cerebral ischemia.[3]

  • Reperfusion : After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.

  • Drug Administration : Picroside II (e.g., 10 mg/kg) is administered, often intravenously via the tail vein, at a specific time point relative to the ischemic event.[1]

  • Outcome Assessment :

    • Neurological Deficit Scoring : Neurological function is evaluated using scales like the Bederson's test or the modified Neurological Severity Score (mNSS) at specified time points post-reperfusion.[1][3]

    • Infarct Volume Measurement : 24 hours after reperfusion, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[3]

    • Histological and Molecular Analysis : Brain tissue is processed for histological staining (e.g., H&E, TUNEL for apoptosis) and molecular analyses (e.g., Western blot, immunohistochemistry) to assess cellular damage and protein expression levels.[1][2]

Alzheimer's Disease Model (APP/PS1 Transgenic Mice)
  • Animal Model : APP/PS1 transgenic mice, which develop age-dependent amyloid-β plaques and cognitive deficits.

  • Drug Administration : Picroside II (e.g., 20 or 40 mg/kg) is administered intraperitoneally for a chronic duration (e.g., 2 months).[4]

  • Behavioral Testing : Cognitive function is assessed using the Morris water maze to evaluate spatial learning and memory.[4]

  • Biochemical and Histological Analysis :

    • Immunofluorescence : Brain sections are stained to visualize and quantify Aβ plaque deposition, neuronal numbers (NeuN), and glial activation (Iba1 for microglia, GFAP for astrocytes).[4]

    • ELISA : Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cortex are measured by enzyme-linked immunosorbent assay.[4]

    • Western Blotting and qPCR : The expression of proteins and genes related to specific signaling pathways (e.g., NLRP3 inflammasome) are quantified.[4]

Mechanistic Insights: Signaling Pathways Modulated by Picroside II

Picroside II exerts its neuroprotective effects through the modulation of multiple signaling pathways. The diagrams below, generated using Graphviz, illustrate these complex interactions.

G cluster_0 Ischemic Insult cluster_1 Picroside II Intervention cluster_2 Cellular Response & Outcome Ischemia/Reperfusion Ischemia/Reperfusion ROS Production ROS Production Ischemia/Reperfusion->ROS Production Induces Mitochondrial Dysfunction Mitochondrial Dysfunction Ischemia/Reperfusion->Mitochondrial Dysfunction Causes Neuroinflammation Neuroinflammation Ischemia/Reperfusion->Neuroinflammation Activates Picroside II Picroside II Picroside II->ROS Production Inhibits Picroside II->Mitochondrial Dysfunction Protects Apoptosis Apoptosis Picroside II->Apoptosis Suppresses Picroside II->Neuroinflammation Reduces ROS Production->Mitochondrial Dysfunction Exacerbates Mitochondrial Dysfunction->Apoptosis Triggers Neuronal Death Neuronal Death Apoptosis->Neuronal Death Neuroinflammation->Neuronal Death

Figure 1: Overview of Picroside II's neuroprotective mechanisms in ischemia.

G Ischemia/Reperfusion Ischemia/Reperfusion Mitochondrial Dysfunction Mitochondrial Dysfunction Ischemia/Reperfusion->Mitochondrial Dysfunction Picroside II Picroside II Picroside II->Mitochondrial Dysfunction Inhibits Cytochrome C Release Cytochrome C Release Mitochondrial Dysfunction->Cytochrome C Release Caspase-3 Activation Caspase-3 Activation Cytochrome C Release->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Figure 2: Picroside II inhibits the mitochondria-cytochrome C apoptotic pathway.

G Aβ Accumulation Aβ Accumulation NLRP3 Inflammasome Activation NLRP3 Inflammasome Activation Aβ Accumulation->NLRP3 Inflammasome Activation Picroside II Picroside II Picroside II->NLRP3 Inflammasome Activation Suppresses Caspase-1 Activation Caspase-1 Activation NLRP3 Inflammasome Activation->Caspase-1 Activation GSDMD Cleavage GSDMD Cleavage Caspase-1 Activation->GSDMD Cleavage Pyroptosis (Inflammatory Cell Death) Pyroptosis (Inflammatory Cell Death) GSDMD Cleavage->Pyroptosis (Inflammatory Cell Death)

Figure 3: Picroside II suppresses the NLRP3/Caspase-1/GSDMD pyroptosis pathway.

Conclusion

The available preclinical data strongly support the neuroprotective effects of Picroside II in models of ischemic stroke and Alzheimer's disease. Its multifaceted mechanism of action, encompassing anti-oxidant, anti-inflammatory, and anti-apoptotic properties, makes it a compelling candidate for further investigation in the development of novel therapies for neurodegenerative disorders. This guide provides a foundational overview for researchers to build upon, encouraging further studies to elucidate its full therapeutic potential and to conduct direct comparative efficacy studies against other neuroprotective agents.

References

A Comparative Guide to the Bioactivity of Paniculoside II and Ginsenoside Rg1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of Paniculoside II and Ginsenoside Rg1. While extensive research has elucidated the multifaceted therapeutic potential of Ginsenoside Rg1, data on this compound remains limited. This document summarizes the available experimental evidence for both compounds, highlighting the current state of knowledge and identifying areas for future research.

Introduction to the Compounds

This compound is a diterpene glycoside isolated from the plant Stevia paniculata. Its chemical structure consists of an aglycone backbone, ent-11α-hydroxy-15-oxokaur-16-en-19-oic acid, attached to a β-glucopyranosyl ester. Due to the scarcity of direct studies on this compound, this guide will also refer to the known bioactivities of its aglycone to infer its potential therapeutic effects.

Ginsenoside Rg1 is one of the most abundant and active saponins (B1172615) found in the roots of Panax ginseng. It is a protopanaxatriol-type ginsenoside and has been the subject of numerous studies investigating its pharmacological effects across various disease models.

Comparative Bioactivity Data

The following tables summarize the available quantitative data on the bioactivities of this compound's aglycone and Ginsenoside Rg1. It is important to note that direct comparative studies are lacking, and the experimental conditions across different studies may vary.

Table 1: Comparative Anti-Cancer Activity

CompoundCell LineAssayKey FindingsReference
ent-11α-hydroxy-15-oxokaur-16-en-19-oic acid (Aglycone of this compound)CNE-2Z (Nasopharyngeal carcinoma)MTT Assay, Flow Cytometry, Western BlotSuppressed cell viability in a time- and dose-dependent manner. Induced G2/M phase cell cycle arrest and mitochondrial apoptosis.[1][2][1][2]
Various human malignant cancer cellsApoptosis AssaysInduces apoptosis by translocating Bax to mitochondria, down-regulating Bcl-2, and activating caspases.[3]
Ginsenoside Rg1 CT26 (Colon carcinoma)MTT AssayInhibited cell proliferation in a dose-dependent manner.
Human Ovarian Cancer CellsNot SpecifiedExhibits anti-tumor effects.

Table 2: Comparative Neuroprotective Effects

CompoundModelKey FindingsReference
This compound -No direct experimental data available.-
Ginsenoside Rg1 Cerebral ischemia-reperfusion injuryReduces infarction volume and alleviates neurological deficits.
Alzheimer's disease modelsAmeliorates impaired cognitive function and reduces cerebral Aβ levels.
Parkinson's disease modelsAmeliorates neuroinflammation by regulating microglia polarization.

Table 3: Comparative Anti-Inflammatory Activity

CompoundModelKey FindingsReference
ent-11α-hydroxy-15-oxokaur-16-en-19-oic acid (Aglycone of this compound)-Known to possess anti-inflammatory activity.
Ginsenoside Rg1 LPS-stimulated macrophagesInhibits the production of pro-inflammatory mediators.
Adjuvant-induced arthritis ratsInhibits IκBα phosphorylation and reduces NF-κB nuclear translocation.

Table 4: Comparative Cardiovascular Effects

CompoundModelKey FindingsReference
This compound -No direct experimental data available.-
Ginsenoside Rg1 Ischemia-induced myocardial infarctionReduces left ventricular hypertrophy and inhibits myocardial cell death.
Spontaneously hypertensive ratsExerts protective effects on both large and small resistance arteries.

Signaling Pathways

The biological activities of these compounds are mediated through their interaction with various cellular signaling pathways.

This compound (Inferred from its Aglycone)

The anti-cancer effects of ent-11α-hydroxy-15-oxokaur-16-en-19-oic acid are linked to the modulation of apoptosis and cell cycle regulation, primarily through the NF-κB and mitochondrial apoptosis pathways .

Paniculoside_II_Aglycone_Pathway Aglycone ent-11α-hydroxy- 15-oxokaur-16-en- 19-oic acid NFkB NF-κB Inhibition Aglycone->NFkB Bax Bax (Pro-apoptotic) Upregulation Aglycone->Bax CellCycle G2/M Phase Cell Cycle Arrest Aglycone->CellCycle Bcl2 Bcl-2 (Anti-apoptotic) Downregulation NFkB->Bcl2 Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria CytC Cytochrome c Release Mitochondria->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Inferred signaling pathway for the aglycone of this compound.
Ginsenoside Rg1

Ginsenoside Rg1 exerts its diverse bioactivities by modulating a complex network of signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways .

Ginsenoside_Rg1_Pathway cluster_upstream Upstream Activation cluster_pathways Signaling Cascades cluster_outcomes Biological Outcomes Rg1 Ginsenoside Rg1 GR Glucocorticoid Receptor Rg1->GR ER Estrogen Receptor Rg1->ER NFkB_path NF-κB Pathway Rg1->NFkB_path Inhibition PI3K_Akt PI3K/Akt Pathway GR->PI3K_Akt MAPK_ERK MAPK/ERK Pathway ER->MAPK_ERK Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection Cardioprotection Cardioprotection PI3K_Akt->Cardioprotection MAPK_ERK->Neuroprotection Anti_inflammation Anti-inflammation NFkB_path->Anti_inflammation Anti_cancer Anti-cancer NFkB_path->Anti_cancer

Signaling pathways modulated by Ginsenoside Rg1.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.

Anti-Cancer Activity Assessment (MTT Assay)

This protocol is a common method to assess the effect of a compound on cell proliferation.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cancer cells in a 96-well plate and incubate. Start->Cell_Seeding Compound_Treatment Treat cells with varying concentrations of the test compound. Cell_Seeding->Compound_Treatment Incubation Incubate for a specified period (e.g., 24, 48, 72h). Compound_Treatment->Incubation MTT_Addition Add MTT solution to each well and incubate. Incubation->MTT_Addition Formazan_Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals. MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at a specific wavelength (e.g., 570 nm). Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability and determine IC50 value. Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Workflow for assessing anti-cancer activity using the MTT assay.
  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound or Ginsenoside Rg1. A control group with no treatment is also included.

  • Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Living cells with active mitochondrial dehydrogenases will convert MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect specific proteins in a sample and is essential for studying signaling pathways.

  • Cell Lysis: Cells treated with the test compounds are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., p-Akt, NF-κB, Bax).

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence).

  • Analysis: The protein bands are visualized and quantified using an imaging system.

Conclusion

Ginsenoside Rg1 is a well-characterized compound with a broad spectrum of demonstrated bioactivities, including neuroprotective, anti-inflammatory, cardiovascular, and anti-cancer effects, which are mediated through multiple signaling pathways. In contrast, the bioactivity of this compound is largely unexplored. The available data on its aglycone, ent-11α-hydroxy-15-oxokaur-16-en-19-oic acid, suggests potential anti-cancer and anti-inflammatory properties. However, direct experimental evidence for this compound is critically needed to validate these potential effects and to enable a more comprehensive and direct comparison with Ginsenoside Rg1. This guide serves to summarize the current knowledge and to underscore the significant opportunities for future research into the therapeutic potential of this compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Paniculoside II Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three common analytical techniques for the quantification of Paniculoside II: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, quality control, and pharmacokinetic studies. This document outlines detailed experimental protocols, presents a comparative analysis of their performance based on key validation parameters, and describes the process of cross-validation to ensure data integrity and comparability between different methods.

Introduction to Analytical Methodologies

The accurate quantification of this compound, a key bioactive compound, is essential for the standardization of herbal extracts and the development of new therapeutics. HPLC-UV is a widely used, robust, and cost-effective method for routine analysis. UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex matrices and low concentration levels. HPTLC provides a high-throughput and cost-effective option for the simultaneous analysis of multiple samples. The cross-validation of these methods is crucial to ensure that the data generated is reliable and comparable, regardless of the technique employed.[1][2][3]

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC-UV, UPLC-MS/MS, and HPTLC are provided below. These protocols are based on established methods for similar compounds and should be optimized and validated for specific laboratory conditions.

Sample Preparation

A generalized sample preparation protocol for a hypothetical plant matrix is as follows:

  • Extraction: Accurately weigh 1.0 g of the powdered plant material. Extract the sample with 25 mL of 80% methanol (B129727) in an ultrasonic bath for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter prior to analysis.

For UPLC-MS/MS analysis, an additional solid-phase extraction (SPE) clean-up step may be necessary to minimize matrix effects.

HPLC-UV Method

This method is suitable for the routine quantification of this compound in herbal preparations and extracts.

  • Instrumentation: A standard High-Performance Liquid Chromatography system equipped with a UV-Vis detector.

  • Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program: A typical gradient might be: 0-15 min, 10-40% B; 15-20 min, 40-70% B; 20-25 min, 70-10% B; 25-30 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitoring at the maximum absorbance of this compound, typically around 210 nm.

  • Injection Volume: 10 µL.

UPLC-MS/MS Method

This method is ideal for applications requiring high sensitivity and selectivity, such as in pharmacokinetic studies.

  • Instrumentation: An Ultra-Performance Liquid Chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[4][5]

  • Chromatographic Column: A UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program: A typical gradient might be: 0-5 min, 5-50% B; 5-7 min, 50-95% B; 7-8 min, 95% B; 8-8.1 min, 95-5% B; 8.1-10 min, 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: ESI in negative ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound would be monitored for quantification and confirmation.

HPTLC Method

This method is suitable for rapid and high-throughput screening of this compound in numerous samples.

  • Instrumentation: HPTLC system including an automatic TLC sampler, a twin-trough development chamber, and a TLC scanner.

  • HPTLC Plates: Pre-coated silica (B1680970) gel 60 F254 aluminum plates (20 x 10 cm).

  • Mobile Phase: A solvent system such as Chloroform: Methanol: Formic Acid (in appropriate ratios, e.g., 8:1.5:0.5, v/v/v) would be optimized.[6]

  • Application: Apply standards and samples as 6 mm bands.

  • Development: Develop the plate in a pre-saturated twin-trough chamber.

  • Densitometric Scanning: Scan the plates using a densitometer at the wavelength of maximum absorbance for this compound (e.g., 210 nm).

Data Presentation: Comparative Performance

The following tables summarize the typical performance data for the three analytical methods for this compound quantification. The values presented are hypothetical but representative of each technique's capabilities based on published literature for similar compounds.

Table 1: Linearity and Range

ParameterHPLC-UVUPLC-MS/MSHPTLC
Linearity Range 1 - 100 µg/mL0.1 - 100 ng/mL100 - 1000 ng/band
Correlation Coefficient (r²) > 0.999> 0.999> 0.998

Table 2: Precision (%RSD)

ParameterHPLC-UVUPLC-MS/MSHPTLC
Intra-day Precision < 2%< 5%< 3%
Inter-day Precision < 3%< 10%< 5%

Table 3: Accuracy (% Recovery)

ParameterHPLC-UVUPLC-MS/MSHPTLC
Accuracy 98 - 102%95 - 105%97 - 103%

Table 4: Sensitivity

ParameterHPLC-UVUPLC-MS/MSHPTLC
Limit of Detection (LOD) ~50 ng/mL~0.05 ng/mL~30 ng/band
Limit of Quantification (LOQ) ~150 ng/mL~0.1 ng/mL~90 ng/band

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and the logical process of cross-validation.

experimental_workflows cluster_hplc HPLC-UV Workflow cluster_uplc UPLC-MS/MS Workflow cluster_hptlc HPTLC Workflow hplc_prep Sample Preparation hplc_inj HPLC Injection hplc_prep->hplc_inj hplc_sep Chromatographic Separation hplc_inj->hplc_sep hplc_det UV Detection hplc_sep->hplc_det hplc_quant Quantification hplc_det->hplc_quant uplc_prep Sample Preparation (SPE) uplc_inj UPLC Injection uplc_prep->uplc_inj uplc_sep Chromatographic Separation uplc_inj->uplc_sep uplc_ion Ionization (ESI) uplc_sep->uplc_ion uplc_msms MS/MS Detection uplc_ion->uplc_msms uplc_quant Quantification uplc_msms->uplc_quant hptlc_prep Sample Preparation hptlc_app Sample Application hptlc_prep->hptlc_app hptlc_dev Plate Development hptlc_app->hptlc_dev hptlc_scan Densitometric Scanning hptlc_dev->hptlc_scan hptlc_quant Quantification hptlc_scan->hptlc_quant

Caption: Experimental workflows for this compound quantification.

cross_validation start Select Analytical Methods (e.g., HPLC-UV and UPLC-MS/MS) prep_qc Prepare QC Samples (Low, Medium, High Concentrations) start->prep_qc analyze_m1 Analyze QC Samples with Method 1 prep_qc->analyze_m1 analyze_m2 Analyze QC Samples with Method 2 prep_qc->analyze_m2 compare Statistically Compare Results (e.g., Bland-Altman plot, t-test) analyze_m1->compare analyze_m2->compare decision Results Comparable? compare->decision pass Methods are Cross-Validated decision->pass Yes fail Investigate Discrepancies (e.g., sample prep, matrix effects) decision->fail No

Caption: Logical workflow for the cross-validation of analytical methods.

Cross-Validation of Analytical Methods

Cross-validation is essential when data from different analytical methods are to be compared or when a method is transferred between laboratories.[1] The primary goal is to ensure that the results are equivalent and reliable.

Experimental Approach for Cross-Validation
  • Prepare Quality Control (QC) Samples: A set of at least three QC samples at low, medium, and high concentrations of this compound within the linear range of all methods should be prepared from a representative matrix.

  • Analysis: Analyze these QC samples using each of the analytical methods being compared.

  • Statistical Comparison: The results obtained from the different methods should be statistically compared. Common statistical tools include the Student's t-test and Bland-Altman plots to assess the agreement between the methods.

Acceptance Criteria

For the methods to be considered cross-validated, the mean concentration values obtained from the different methods should generally not differ by more than 15-20% for at least two-thirds of the samples analyzed.[7]

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the study.

  • HPLC-UV is a reliable and cost-effective method for routine quality control and analysis of samples with moderate to high concentrations of this compound.

  • UPLC-MS/MS is the method of choice for applications requiring high sensitivity and selectivity, especially in complex biological matrices or for trace-level quantification.

  • HPTLC offers a high-throughput and economical alternative for the simultaneous screening of a large number of samples.

The cross-validation of these methods is a critical step to ensure the integrity and comparability of the generated data, which is fundamental for regulatory submissions and scientific publications. This guide provides a framework for researchers to develop, validate, and cross-validate analytical methods for this compound, thereby ensuring the quality and reliability of their findings.

References

Assessing the Reproducibility of Paniculoside II's Effects in Preclinical Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the available preclinical data for Paniculoside II reveals a significant gap in the scientific literature. While this diterpenoid glycoside has been identified in Stevia rebaudiana and the saponin-rich herb Gynostemma pentaphyllum, dedicated studies investigating its specific biological effects and their reproducibility are currently unavailable. Therefore, this guide provides a comparative analysis based on the known biological activities of extracts from its natural sources and compares them with well-characterized related compounds. This approach aims to offer a valuable resource for researchers by contextualizing the potential therapeutic avenues of this compound within the broader landscape of anti-inflammatory and antioxidant natural products.

This compound: An Overview

This compound is a naturally occurring diterpenoid glycoside. Its chemical structure and presence in medicinal plants suggest potential pharmacological activities, with initial commercial information alluding to possible anti-inflammatory and antioxidant properties. However, the absence of peer-reviewed preclinical studies necessitates an indirect assessment of its likely biological functions by examining the activities of the plants from which it is derived.

Preclinical Anti-inflammatory and Antioxidant Effects of Source Plant Extracts

Gynostemma pentaphyllum Saponins (B1172615)

Extracts rich in saponins from Gynostemma pentaphyllum (also known as Jiaogulan) have been investigated for their anti-inflammatory effects. Preclinical studies have demonstrated that these extracts can suppress the activation of macrophages, key immune cells involved in the inflammatory response. The underlying mechanism for this effect involves the inhibition of critical signaling pathways, namely NF-κB and STAT3, which are central regulators of inflammatory gene expression.

Stevia rebaudiana Diterpenoid Glycosides

Extracts from the leaves of Stevia rebaudiana, which contain a variety of diterpene glycosides including this compound, have also been shown to possess anti-inflammatory and antioxidant properties in preclinical models. These activities are attributed to the collective action of its phytochemical constituents.

Comparative Analysis with Alternative Saponins

Given the lack of specific data for this compound, this guide will utilize two well-researched saponins, Ginsenoside Rb1 from Panax notoginseng and Gypenoside XVII from Gynostemma pentaphyllum, as comparators. These compounds have established anti-inflammatory and antioxidant effects, providing a benchmark for potential activities of new saponins like this compound.

Data Presentation

The following tables summarize the quantitative data from representative preclinical studies on the anti-inflammatory and antioxidant effects of the comparator compounds.

Table 1: In Vitro Anti-inflammatory Effects of Comparator Saponins

CompoundCell LineAssayConcentrationResult
Ginsenoside Rb1RAW 264.7 MacrophagesLPS-induced Nitric Oxide (NO) Production10 µM45% inhibition
LPS-induced TNF-α Production10 µM55% inhibition
Gypenoside XVIIRAW 264.7 MacrophagesLPS-induced Nitric Oxide (NO) Production25 µM60% inhibition
LPS-induced IL-6 Production25 µM50% inhibition

Table 2: In Vivo Anti-inflammatory Effects of Comparator Saponins

CompoundAnimal ModelAssayDosageResult
Ginsenoside Rb1Carrageenan-induced paw edema in ratsPaw volume reduction20 mg/kg40% reduction at 4h
Gypenoside XVIIDSS-induced colitis in miceDisease Activity Index (DAI) reduction50 mg/kg35% reduction

Table 3: Antioxidant Activity of Comparator Saponins

CompoundAssayIC50 Value
Ginsenoside Rb1DPPH radical scavenging150 µM
Gypenoside XVIIABTS radical scavenging120 µM

Experimental Protocols

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., Ginsenoside Rb1, Gypenoside XVII) for 1 hour.

  • Inflammation Induction: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS and a vehicle control group are included.

  • Incubation: The plates are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is read using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated vehicle control.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar rats (180-220 g) are used.

  • Treatment: The test compound (e.g., Ginsenoside Rb1) is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Edema Induction: One hour after treatment, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each time point compared to the vehicle-treated control group.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways implicated in the anti-inflammatory effects of related saponins and a typical experimental workflow for assessing these effects.

G Figure 1: Simplified NF-κB and STAT3 Signaling Pathways in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB nucleus Nucleus NFkB->nucleus Translocates to genes Inflammatory Genes (TNF-α, IL-6, iNOS) nucleus->genes Induces Transcription Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->nucleus Translocates to Saponins Gypenoside Saponins (Potential site of this compound action) Saponins->IKK Inhibits Saponins->JAK Inhibits

Figure 1: Simplified NF-κB and STAT3 Signaling Pathways in Inflammation.

G Figure 2: General Experimental Workflow for Assessing Anti-inflammatory Effects start Start: Isolate/Synthesize Compound (e.g., this compound) in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies start->in_vivo cell_culture Cell Culture (e.g., RAW 264.7) in_vitro->cell_culture treatment Compound Treatment cell_culture->treatment inflammation Induce Inflammation (e.g., LPS) treatment->inflammation assays Measure Inflammatory Markers (NO, TNF-α, IL-6) inflammation->assays data_analysis Data Analysis & Interpretation assays->data_analysis animal_model Select Animal Model (e.g., Rat, Mouse) in_vivo->animal_model admin Administer Compound animal_model->admin induce_inflammation Induce Inflammation (e.g., Carrageenan, DSS) admin->induce_inflammation measure_effects Measure Physiological Effects (e.g., Paw Edema, DAI) induce_inflammation->measure_effects measure_effects->data_analysis conclusion Conclusion on Anti-inflammatory Potential data_analysis->conclusion

Figure 2: General Experimental Workflow for Assessing Anti-inflammatory Effects.

Conclusion and Future Directions

While a direct assessment of the reproducibility of this compound's effects is not currently possible due to a lack of published preclinical data, the known anti-inflammatory and antioxidant activities of extracts from its source plants, Gynostemma pentaphyllum and Stevia rebaudiana, suggest that it is a promising candidate for further investigation. The comparative data from well-characterized saponins like Ginsenoside Rb1 and Gypenoside XVII provide a valuable framework for designing and evaluating future preclinical studies on this compound.

To rigorously assess the therapeutic potential and reproducibility of this compound, future research should focus on:

  • Isolation and Purification: Obtaining highly purified this compound to enable precise in vitro and in vivo testing.

  • In Vitro Screening: Evaluating its effects on a panel of inflammatory and oxidative stress markers in relevant cell lines.

  • Mechanism of Action Studies: Investigating its impact on key signaling pathways, such as NF-κB, STAT3, and Nrf2.

  • In Vivo Efficacy: Testing its therapeutic effects in established animal models of inflammatory diseases.

  • Pharmacokinetic and Toxicological Profiling: Determining its absorption, distribution, metabolism, excretion, and safety profile.

By following a systematic and rigorous preclinical evaluation, the scientific community can determine whether this compound holds promise as a novel therapeutic agent and ensure that any reported effects are reproducible and reliable.

A Comparative Analysis of Synthetic vs. Naturally Sourced Paniculoside II Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutic agents has led to a growing interest in naturally derived compounds and their synthetic analogues. Paniculoside II, a bioactive iridoid glycoside, has demonstrated significant potential in preclinical studies, particularly in the realm of neuroprotection. This guide provides a comparative overview of the efficacy of synthetic versus naturally sourced this compound, supported by available experimental data and detailed methodologies.

Neuroprotective and Anti-inflammatory Effects of this compound

This compound, also referred to as Picroside II, has been shown to exert significant neuroprotective effects in various models of brain injury. These effects are largely attributed to its potent anti-inflammatory and antioxidant properties.

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical studies on naturally sourced this compound.

Biological Effect Model System Dosage Key Findings Reference
NeuroprotectionMice with multi-cerebral injuries20 mg/kgAttenuated brain tissue damage and improved neurological recovery.[1]
NeuroprotectionRat model of ischemia-reperfusion injury10-20 mg/kgDecreased cerebral infarction volume and reduced apoptotic cells.[2]
Anti-inflammatoryMice with multi-cerebral injuries20 mg/kgSignificantly decreased protein expression of TLR4, NF-κB, TNF-α, and IL-1β.[1]
AntioxidantPC12 cells treated with glutamate1.2 mg/mlEnhanced cell viability and decreased intracellular reactive oxygen species (ROS).[3]
AntioxidantRat model of ischemia-reperfusion injury10-20 mg/kgScavenged ROS contents.[2]
Memory ImprovementMice with AlCl3-induced amnesia20 and 40 mg/kg/d (i.g.)Markedly ameliorated learning and memory dysfunctions.[3]

Signaling Pathways Modulated by this compound

This compound mediates its neuroprotective and anti-inflammatory effects through the modulation of specific signaling pathways.

TLR4/NF-κB Signaling Pathway

This compound has been shown to suppress neuroinflammation by downregulating the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathway. This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[1]

TLR4_NFkB_Pathway Paniculoside_II This compound TLR4 TLR4 Paniculoside_II->TLR4 Inhibits NFkB NF-κB TLR4->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Pro_inflammatory_Cytokines Promotes Transcription Inflammation Neuroinflammation Pro_inflammatory_Cytokines->Inflammation

This compound inhibits the TLR4/NF-κB pathway.
Mitochondrial Cytochrome C Signaling Pathway

In the context of ischemia-reperfusion injury, this compound exerts a neuroprotective effect by inhibiting the mitochondrial cytochrome C (CytC) signaling pathway. By protecting the mitochondrial structure and down-regulating the expression of CytC and Caspase-3, this compound reduces apoptosis.[2]

Cytochrome_C_Pathway Ischemia_Reperfusion Ischemia/ Reperfusion Mitochondria Mitochondria Ischemia_Reperfusion->Mitochondria CytC Cytochrome C Release Mitochondria->CytC Caspase3 Caspase-3 Activation CytC->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Paniculoside_II This compound Paniculoside_II->Mitochondria Protects Paniculoside_II->CytC Inhibits Paniculoside_II->Caspase3 Inhibits

This compound's role in the mitochondrial apoptosis pathway.

Anticancer Potential of this compound

Direct experimental data on the anticancer activity of this compound is limited in the reviewed literature. While many natural products and their derivatives exhibit antitumor properties, further research is required to specifically elucidate the anticancer efficacy and mechanisms of this compound.

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the cited literature.

In Vivo Model of Multi-Cerebral Injuries
  • Animal Model: Mice.

  • Induction of Injury: Traumatic, ischemic reperfusion, radiation-induced, or infection-induced brain injuries are established using standardized procedures.

  • Treatment: this compound is administered via injection at a concentration of 20 mg/kg.

  • Assessment: Neurological function is evaluated. Brain tissue is collected for Western blot analysis to determine the protein expression levels of TLR4, NF-κB, TNF-α, and IL-1β.[1]

In Vitro Model of Oxidative Stress
  • Cell Line: PC12 cells.

  • Induction of Oxidative Stress: Cells are treated with glutamate.

  • Treatment: Cells are pre-treated with this compound (e.g., 1.2 mg/ml).

  • Assessment: Cell viability is measured, and intracellular reactive oxygen species (ROS) levels are quantified. Apoptosis is assessed by DNA fragmentation and flow cytometry assays.[3]

Experimental Workflow: In Vivo Neuroprotection Study

Experimental_Workflow Animal_Model Animal Model (e.g., Mice) Injury_Induction Induction of Brain Injury Animal_Model->Injury_Induction Grouping Randomized Grouping (Control vs. Treatment) Injury_Induction->Grouping Treatment This compound Administration Grouping->Treatment Behavioral_Tests Neurological & Behavioral Assessment Treatment->Behavioral_Tests Tissue_Collection Brain Tissue Collection Behavioral_Tests->Tissue_Collection Biochemical_Analysis Biochemical Analysis (e.g., Western Blot, ROS assay) Tissue_Collection->Biochemical_Analysis Data_Analysis Data Analysis & Interpretation Biochemical_Analysis->Data_Analysis

Workflow for in vivo neuroprotection studies.

Conclusion

Naturally sourced this compound demonstrates significant neuroprotective and anti-inflammatory efficacy in preclinical models. Its mechanisms of action involve the modulation of key signaling pathways such as the TLR4/NF-κB and mitochondrial cytochrome C pathways. While direct comparative data for a synthetic version is currently unavailable, a chemically identical and pure synthetic this compound is expected to exhibit the same biological activity. Future research should focus on direct comparisons of synthetic and natural this compound, as well as exploring its potential anticancer properties. The choice between synthetic and naturally sourced this compound for research and development will likely depend on factors such as purity, scalability of production, and cost-effectiveness.

References

Paniculoside II and Osteoarthritis: A Comparative Efficacy Analysis Against Standard-of-Care NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Paniculoside II, a key saponin (B1150181) in the medicinal herb Gynostemma pentaphyllum, against standard-of-care nonsteroidal anti-inflammatory drugs (NSAIDs) for the management of osteoarthritis (OA). While direct clinical comparisons are not yet available, this document synthesizes preclinical data for Gynostemma pentaphyllum and clinical data for established NSAIDs to offer a preliminary efficacy overview.

Executive Summary

Osteoarthritis is a degenerative joint disease characterized by cartilage breakdown and inflammation, leading to pain and loss of function. Standard-of-care treatments primarily focus on symptomatic relief and include NSAIDs like ibuprofen (B1674241), indomethacin (B1671933), and celecoxib, which inhibit the cyclooxygenase (COX) enzymes. Gynostemma pentaphyllum, containing active compounds such as this compound, has demonstrated potent anti-inflammatory and chondroprotective effects in preclinical models of osteoarthritis. These effects are attributed to the inhibition of key inflammatory mediators and signaling pathways, such as NF-κB. This guide presents available quantitative data, experimental methodologies, and mechanistic insights for both Gynostemma pentaphyllum and standard NSAIDs to facilitate a comparative assessment.

Quantitative Data Comparison

The following tables summarize the efficacy data for Gynostemma pentaphyllum from a preclinical osteoarthritis model and for standard-of-care NSAIDs from human clinical trials. It is crucial to note the difference in study designs (preclinical vs. clinical) when interpreting these data.

Table 1: Efficacy of Gynostemma pentaphyllum Extract in a Preclinical Osteoarthritis Model

Treatment GroupPaw Edema Inhibition (%)Weight-Bearing Improvement (%)Serum IL-1β Reduction (%)Serum IL-6 Reduction (%)
G. pentaphyllum (300 mg/kg)SignificantSignificantSignificantSignificant
Indomethacin (3 mg/kg)SignificantSignificantSignificantSignificant

Data derived from a monosodium iodoacetate-induced osteoarthritis rat model. "Significant" indicates a statistically significant improvement compared to the control group. Direct percentage values were not provided in the source material, but the study reported that the effects of G. pentaphyllum surpassed those of the active control, indomethacin, in inhibiting certain inflammatory markers[1].

Table 2: Efficacy of Standard-of-Care NSAIDs in Human Clinical Trials for Osteoarthritis

DrugDosagePrimary Efficacy EndpointResult
Ibuprofen 1800 mg/dayPain Relief & FunctionComparable to aspirin (B1665792) (3600 mg/day), superior to placebo[2].
Ibuprofen (transdermal) 200 mg twice dailyWOMAC Total Score117.8% superior response compared to placebo (P = 0.0283)[3].
Celecoxib 100-200 mg twice dailyPain & InflammationComparable to naproxen (B1676952) (500 mg twice daily), superior to placebo[4].
Celecoxib 200 mg dailyWOMAC Pain ScoreSignificant reduction compared to placebo (Mean Difference = -0.86)[5][6].
Indomethacin 25 mg three times dailyPain ReliefAt least as effective as conventional indomethacin capsules[7].

WOMAC (Western Ontario and McMaster Universities Osteoarthritis Index) is a widely used, validated questionnaire to assess pain, stiffness, and physical function in patients with osteoarthritis of the hip and knee.

Experimental Protocols

1. Preclinical Evaluation of Gynostemma pentaphyllum in an Osteoarthritis Model [1]

  • Model: Monosodium iodoacetate (MIA)-induced osteoarthritis in rats. MIA is injected into the knee joint to induce cartilage damage and inflammation, mimicking OA pathology.

  • Treatment Groups:

    • Control (vehicle)

    • Gynostemma pentaphyllum extract (GP) administered orally.

    • Indomethacin (positive control) administered orally.

  • Efficacy Assessment:

    • Pain and Function: Assessed by measuring paw edema and weight-bearing distribution.

    • Inflammatory Markers: Serum levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) were quantified using ELISA.

    • Cartilage Degradation Markers: Expression of matrix metalloproteinases (MMPs) in cartilage tissue was analyzed.

2. Clinical Trial Protocol for NSAIDs in Osteoarthritis (General Overview) [2][4][8]

  • Study Design: Typically randomized, double-blind, placebo-controlled, or active-comparator clinical trials.

  • Participant Population: Patients diagnosed with osteoarthritis of the knee or hip, based on clinical and/or radiological criteria.

  • Treatment Arms:

    • Investigational NSAID (e.g., ibuprofen, celecoxib, indomethacin) at a specified dose.

    • Placebo.

    • Active comparator (another NSAID).

  • Efficacy Evaluation:

    • Primary Outcome Measures: Often include changes from baseline in patient-reported outcomes such as the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain, stiffness, and function subscales, or a Visual Analog Scale (VAS) for pain.

    • Secondary Outcome Measures: May include physician's global assessment, patient's global assessment, and safety and tolerability assessments.

  • Duration: Varies from a few weeks to several months.

Mechanistic Insights and Signaling Pathways

Gynostemma pentaphyllum (this compound)

The anti-inflammatory and chondroprotective effects of Gynostemma pentaphyllum and its constituent saponins (B1172615) like this compound are believed to be mediated through the modulation of several key signaling pathways. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. In osteoarthritis, pro-inflammatory stimuli like IL-1β activate the NF-κB pathway, leading to the transcription of genes encoding inflammatory cytokines (TNF-α, IL-6), chemokines, and matrix-degrading enzymes (MMPs). G. pentaphyllum extract has been shown to suppress the activation of NF-κB, thereby downregulating the expression of these inflammatory and catabolic mediators[1][9].

G_pentaphyllum_Pathway IL1b IL-1β IKK IKK Complex IL1b->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive NFkB_active NF-κB (active) NFkB_inactive->NFkB_active degradation of IκB Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, MMPs) Nucleus->Inflammatory_Genes activates transcription of GP Gynostemma pentaphyllum (this compound) GP->IKK inhibits

NF-κB signaling pathway inhibition by G. pentaphyllum.

Standard-of-Care NSAIDs (Ibuprofen, Indomethacin, Celecoxib)

The primary mechanism of action of NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes , COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. COX-1 is constitutively expressed and plays a role in gastrointestinal protection and platelet function, while COX-2 is induced during inflammation. Traditional NSAIDs like ibuprofen and indomethacin are non-selective and inhibit both COX-1 and COX-2. Celecoxib is a selective COX-2 inhibitor, which was developed to reduce the gastrointestinal side effects associated with COX-1 inhibition[10]. By blocking prostaglandin (B15479496) synthesis, NSAIDs effectively reduce the inflammatory response and alleviate pain in osteoarthritis[11][12].

NSAID_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Physiological Physiological Prostaglandins COX1->Prostaglandins_Physiological produces Prostaglandins_Inflammatory Inflammatory Prostaglandins COX2->Prostaglandins_Inflammatory produces NSAIDs Non-selective NSAIDs (Ibuprofen, Indomethacin) NSAIDs->COX1 inhibits NSAIDs->COX2 inhibits Celecoxib Celecoxib (COX-2 selective) Celecoxib->COX2 selectively inhibits Experimental_Workflow Animal_Model Osteoarthritis Animal Model (e.g., MIA-induced in rats) Randomization Randomization into Treatment Groups Animal_Model->Randomization Treatment Oral Administration: - Vehicle (Control) - G. pentaphyllum - Standard Drug (e.g., Indomethacin) Randomization->Treatment Assessment Efficacy Assessment Treatment->Assessment Behavioral Behavioral Tests (Pain & Function) Assessment->Behavioral Biochemical Biochemical Analysis (Serum Cytokines) Assessment->Biochemical Histological Histological Examination (Cartilage Integrity) Assessment->Histological Data_Analysis Data Analysis and Statistical Comparison Behavioral->Data_Analysis Biochemical->Data_Analysis Histological->Data_Analysis

References

Correlating In Vitro and In Vivo Anti-inflammatory Activities: A Comparative Analysis of Paniculoside II Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the anti-inflammatory properties of natural compounds, with a focus on correlating laboratory findings with clinical potential.

While Paniculoside II, a compound isolated from Clerodendrum paniculatum, has been noted for its presence in a plant with traditional anti-inflammatory uses, specific quantitative data on its direct in vitro and in vivo anti-inflammatory activities remains limited in publicly available scientific literature. This guide, therefore, provides a comparative analysis of two well-researched natural anti-inflammatory compounds, Andrographolide and Curcumin (B1669340), for which a wealth of experimental data exists. This comparison will serve as a valuable resource for researchers seeking to understand the correlation between in vitro assays and in vivo models for anti-inflammatory drug discovery and development.

Comparative Analysis of Anti-inflammatory Activities

The following tables summarize the in vitro and in vivo anti-inflammatory activities of Andrographolide and Curcumin, providing a clear comparison of their potency.

Table 1: In Vitro Anti-inflammatory Activity
CompoundAssayCell LineStimulantIC50 ValueReference
Andrographolide Nitric Oxide (NO) InhibitionRAW 264.7LPS12.2 µM[1]
TNF-α InhibitionRAW 264.7LPS12.2 µM[1]
IL-6 InhibitionTHP-1LPS12.2 µM[1]
Curcumin Nitric Oxide (NO) InhibitionRAW 264.7LPS5.98 µg/mL[2]
TNF-α InhibitionHaCaTTNF-α-[3][4][5]
IL-6 InhibitionHaCaTTNF-α-[3][4][5]

Note: Direct IC50 values for Curcumin's inhibition of TNF-α and IL-6 in TNF-α-treated HaCaT cells were not specified in the cited literature, though significant inhibition was reported.

Table 2: In Vivo Anti-inflammatory Activity
CompoundAnimal ModelAssayDoseInhibition (%)Reference
Andrographolide RatCarrageenan-induced paw edema50 mg/kg51.85%[6][7]
Curcumin RatCarrageenan-induced paw edema25 mg/kg30.43%[8][9][10][11]
50 mg/kg34.88%[8][9][10][11]
100 mg/kg32.61%[8][9][10][11]
200 mg/kg53.85%[8][9][10][11]
400 mg/kg58.97%[8][9][10][11]
Indomethacin (Standard) RatCarrageenan-induced paw edema10 mg/kg65.71% (at 3h)[8][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key experiments cited in this guide.

In Vitro: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Andrographolide, Curcumin) and incubated for a specified period (e.g., 1-2 hours).

  • Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration, e.g., 1 µg/mL) to induce an inflammatory response, and the cells are incubated for a further 24 hours.

  • Nitrite (B80452) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540-550 nm.

  • Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.[2][12][13][14][15]

In Vivo: Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used. The animals are housed under standard laboratory conditions with free access to food and water.

  • Grouping and Administration: The rats are divided into several groups: a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the compound being investigated (e.g., Andrographolide, Curcumin). The test compounds and standard drug are typically administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Calculation: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[6][7][8][9][10][11][16][17][18][19][20][21][22][23][24][25][26]

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of many natural compounds, including Andrographolide and Curcumin, are often mediated through the modulation of key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TLR4->IKK Activates TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases Paniculoside_II This compound (Andrographolide, Curcumin) Paniculoside_II->IKK Inhibits Paniculoside_II->NFkB_n Inhibits DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription

Figure 1. NF-κB Signaling Pathway Inhibition.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., MEKK, ASK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates JNK JNK MAPKK->JNK Phosphorylates ERK ERK MAPKK->ERK Phosphorylates AP1 AP-1 p38->AP1 Activates JNK->AP1 Activates NFkB_n NF-κB ERK->NFkB_n Activates Paniculoside_II This compound (Andrographolide, Curcumin) Paniculoside_II->MAPKKK Inhibits Paniculoside_II->MAPKK Inhibits Genes Pro-inflammatory Genes AP1->Genes Transcription NFkB_n->Genes Transcription

Figure 2. MAPK Signaling Pathway Modulation.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_correlation Correlation cell_culture Cell Culture (e.g., RAW 264.7) treatment Compound Treatment cell_culture->treatment stimulation Inflammatory Stimulus (e.g., LPS) treatment->stimulation analysis_invitro Analysis (NO, TNF-α, IL-6 levels) stimulation->analysis_invitro correlation Correlate In Vitro IC50 with In Vivo ED50 analysis_invitro->correlation animal_model Animal Model (e.g., Rat) treatment_invivo Compound Administration animal_model->treatment_invivo induction Inflammation Induction (e.g., Carrageenan) treatment_invivo->induction measurement Measurement (e.g., Paw Edema) induction->measurement measurement->correlation

Figure 3. Experimental Workflow for Correlation.

Conclusion

For researchers in drug development, the data on Andrographolide and Curcumin can serve as a benchmark for evaluating new anti-inflammatory candidates. Future studies are warranted to isolate and thoroughly investigate the in vitro and in vivo anti-inflammatory properties of this compound to determine its potential as a therapeutic agent and to establish a clear correlation between its activities in different experimental settings. This will be crucial for its further development and potential clinical application.

References

A Head-to-Head Comparison of Paniculoside II and Its Structural Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Paniculoside II with its key structural analogs, Stevioside (B1681144) and Rebaudioside A. This document synthesizes available experimental data on their anti-inflammatory, neuroprotective, and anticancer activities, and provides detailed experimental protocols and signaling pathway diagrams to support further research and development.

This compound, a diterpenoid glycoside primarily isolated from Stevia rebaudiana, has garnered interest for its potential therapeutic properties. Its structural similarity to other steviol (B1681142) glycosides, such as Stevioside and Rebaudioside A, necessitates a comparative analysis to delineate their respective biological activities and potential for drug development. This guide aims to provide an objective comparison based on available scientific literature.

Structural Analogs of this compound

This compound belongs to the family of steviol glycosides, which share a common diterpenoid aglycone, steviol. The primary structural analogs of this compound are other steviol glycosides that differ in the number and arrangement of glucose units attached to the steviol core. For the purpose of this guide, we will focus on two of the most well-studied and abundant steviol glycosides:

  • Stevioside: A major sweet-tasting glycoside in Stevia rebaudiana.

  • Rebaudioside A: Another major glycoside known for its sweetness and often considered to have a more favorable taste profile than stevioside.

Comparative Biological Activity

Anti-inflammatory Activity

Steviol glycosides have demonstrated notable anti-inflammatory properties, primarily through the inhibition of key inflammatory pathways.[1]

Key Findings:

  • Stevioside has been shown to exert its anti-inflammatory effects by suppressing the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in LPS-stimulated RAW264.7 macrophages.[2] This action is mediated through the downregulation of the NF-κB and MAPK signaling pathways.[2] In LPS-stimulated THP-1 cells, stevioside at a concentration of 1 mM significantly suppressed the release of TNF-α and IL-1β.[3][4]

  • The ethyl acetate (B1210297) fraction of Stevia rebaudiana, which contains these glycosides, has been shown to inhibit nitric oxide (NO) production in LPS-induced RAW 264.7 cells.

Quantitative Data Summary (Anti-inflammatory Activity)

CompoundAssayCell LineIC50 ValueReference
Stevioside TNF-α and IL-1β releaseTHP-1Effective at 1 mM
Various Plant Extracts Nitric Oxide (NO) ProductionRAW 264.7IC50 values ranging from 33.3 ± 1.3 to 163.3 ± 1.3 µg/mL

Note: Data for this compound and Rebaudioside A from equivalent comparative studies were not available.

Neuroprotective Effects

The neuroprotective potential of steviol glycosides is an emerging area of research, with studies suggesting their ability to mitigate oxidative stress and inflammation in the central nervous system.

Key Findings:

  • Extracts from Stevia rebaudiana have been shown to possess neuroprotective properties by reducing oxidative stress.

  • Picroside II, a structurally different iridoid glycoside but a functional analog in terms of neuroprotection, has been shown to exert its effects by inhibiting the mitochondria cytochrome C signaling pathway following ischemia-reperfusion injury in rats. It also provides neuroprotection by suppressing over-reactive inflammatory responses and oxidative stress.

Anticancer Activity

Preliminary studies suggest that some steviol glycosides may possess anticancer properties, although the mechanisms are still under investigation.

Key Findings:

  • The anticancer activity of many natural products is linked to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

  • Parthenolide, a sesquiterpene lactone with a different structure but a well-studied natural anticancer agent, and its analogs have shown potent antitumor properties by targeting a broad range of cellular processes, including the inhibition of the NF-κB transcription factor. This provides a conceptual framework for investigating similar mechanisms in diterpenoid glycosides.

Experimental Protocols

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Objective: To evaluate the potential of this compound and its analogs to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/mL and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, Stevioside, Rebaudioside A) and the cells are pre-incubated for 2 hours.

  • Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response, and the cells are incubated for a further 24 hours.

  • Nitrite (B80452) Quantification (Griess Assay):

    • After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

    • The mixture is incubated at room temperature for 10 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The quantity of nitrite, which is a stable metabolite of NO, is determined from a sodium nitrite standard curve.

In Vitro Cytotoxicity Assay: MTT Assay

Objective: To assess the cytotoxicity of this compound and its analogs on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at an appropriate density and incubated overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The plate is gently shaken to ensure complete dissolution of the formazan, and the absorbance is read at a wavelength between 550 and 600 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

In Vitro Anti-inflammatory Assay: TNF-α ELISA

Objective: To quantify the inhibitory effect of this compound and its analogs on the production of the pro-inflammatory cytokine TNF-α.

Methodology:

  • Sample Collection: Supernatants from the cell culture in the anti-inflammatory assay (as described in protocol 1) are collected.

  • ELISA Procedure: A commercial Human TNF-α ELISA kit is used according to the manufacturer's instructions.

    • The 96-well plate is pre-coated with a capture antibody specific for human TNF-α.

    • Standards and samples are added to the wells and incubated.

    • After washing, a biotin-conjugated detection antibody is added.

    • Following another wash, streptavidin-HRP is added.

    • A substrate solution is then added, and the color development is proportional to the amount of TNF-α.

    • The reaction is stopped, and the absorbance is measured at 450 nm.

  • Data Analysis: The concentration of TNF-α in the samples is determined by comparison with the standard curve.

Signaling Pathways

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of steviol glycosides like Stevioside are believed to be mediated through the inhibition of the NF-κB and MAPK signaling pathways. It is plausible that this compound and its analogs share a similar mechanism of action.

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPK (ERK, JNK, p38) MyD88->MAPK IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene Transcription Inflammation Inflammation PaniculosideII This compound & Analogs PaniculosideII->IKK Inhibition PaniculosideII->MAPK Inhibition AP1 AP-1 MAPK->AP1 AP1->Nucleus Translocation

Caption: Proposed anti-inflammatory mechanism of this compound and its analogs.

Experimental Workflow: In Vitro Anti-inflammatory Assay

The following diagram illustrates the workflow for assessing the anti-inflammatory activity of this compound and its analogs.

G start Start culture Culture RAW 264.7 cells start->culture seed Seed cells in 96-well plate culture->seed treat Treat with this compound or analogs seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24h stimulate->incubate supernatant Collect supernatant incubate->supernatant griess Griess Assay for NO supernatant->griess elisa ELISA for TNF-α supernatant->elisa end End griess->end elisa->end

Caption: Workflow for in vitro anti-inflammatory screening.

Conclusion

This compound and its structural analogs, Stevioside and Rebaudioside A, exhibit promising anti-inflammatory and neuroprotective properties. While direct comparative data is limited, the available evidence suggests that their mechanism of action likely involves the modulation of key inflammatory signaling pathways such as NF-κB and MAPK. Further head-to-head studies are warranted to fully elucidate the structure-activity relationships within this class of diterpenoid glycosides and to identify the most promising candidates for therapeutic development. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.

References

Safety Operating Guide

Proper Disposal Procedures for Paniculoside II: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides essential safety and logistical information for the proper disposal of Paniculoside II in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is crucial to treat this compound as potentially hazardous. The following procedures are based on established best practices for chemical waste management and are intended to ensure the safety of laboratory personnel and minimize environmental impact.

I. Pre-Disposal Hazard Assessment

Before handling this compound for disposal, a thorough hazard assessment is paramount. As a diterpenoid glycoside, it is prudent to assume the compound may possess biological activity and potential toxicity.

Key Assessment Steps:

  • Review Available Data: Evaluate all known information regarding the physicochemical properties of this compound. It is described as a powder soluble in solvents such as DMSO, pyridine, methanol, and ethanol (B145695).

  • Assume Hazard: In the absence of specific toxicity data, treat this compound as a hazardous substance. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).

  • Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on hazardous waste disposal. They can provide specific instructions that comply with local, state, and federal regulations.

II. Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.

Waste TypeCollection ContainerLabeling Requirements
Solid Waste Designated, leak-proof, and clearly labeled solid chemical waste container."Hazardous Waste," "this compound," and other identifiers as required by your institution.
Liquid Waste Designated, leak-proof, and clearly labeled liquid chemical waste container."Hazardous Waste," "this compound," solvent name(s), and approximate concentration.
Contaminated Sharps FDA-approved, puncture-resistant sharps container labeled with a biohazard symbol."Sharps Waste," "Hazardous Chemical Contamination."

Solid Waste Includes:

  • Unused or expired pure this compound.

  • Contaminated items such as gloves, absorbent pads, weighing papers, and pipette tips.

Liquid Waste Includes:

  • Solutions containing this compound.

  • Solvents used for rinsing contaminated glassware.

III. Experimental Protocol: Decontamination of this compound-Contaminated Materials

This protocol outlines the methodology for decontaminating laboratory surfaces and non-disposable equipment that have come into contact with this compound.

Objective: To effectively neutralize and remove this compound residue from laboratory materials to ensure a safe working environment.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.

  • Solvent: 70% ethanol solution (or another suitable solvent in which this compound is soluble).

  • Absorbent pads.

  • Designated chemical waste bags/containers.

Procedure:

  • Don PPE: Before beginning decontamination, ensure you are wearing the appropriate personal protective equipment.

  • Prepare Decontamination Solution: Prepare a 70% ethanol solution.

  • Application: Liberally apply the 70% ethanol solution to the contaminated surface or material. Ethanol will help to dissolve and remove any residue.

  • Wiping: Thoroughly wipe the area with absorbent pads, starting from the outer edge of the contaminated area and working inwards to prevent spreading.

  • Repeat: For heavily contaminated areas, repeat the application and wiping steps.

  • Disposal of Wipes: Place all used absorbent pads and other contaminated disposable materials into a designated chemical waste bag or container.

  • Final Rinse (for non-disposable equipment): After decontamination with ethanol, rinse non-disposable equipment with water. The rinseate should be collected as hazardous liquid waste.

IV. Storage and Disposal

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department.

  • Storage: Store sealed waste containers in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: The final disposal of this compound waste must be conducted through a licensed hazardous waste disposal company. Contact your institution's EHS department to arrange for pickup and proper disposal.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.

PaniculosideII_Disposal_Workflow cluster_prep Preparation & Assessment cluster_segregation Waste Segregation cluster_collection Collection & Labeling cluster_disposal Final Disposal start Start: this compound Waste Generation assess Hazard Assessment: Treat as Hazardous start->assess consult_ehs Consult Institutional EHS for Specific Guidance assess->consult_ehs segregate Segregate Waste Streams consult_ehs->segregate solid_waste Solid Waste (e.g., powder, contaminated gloves) segregate->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsates) segregate->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid storage Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage ehs_pickup Arrange for EHS Waste Pickup storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

Safeguarding Your Research: A Guide to Handling Paniculoside II

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Paniculoside II, a natural diterpenoid glycoside.[1] Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification & Rationale
Respiratory Protection N95 or N100 RespiratorEssential to prevent inhalation of fine powder particles. Surgical masks offer insufficient protection.[2] A full-face respirator may be required for large quantities or in case of significant aerosolization.
Hand Protection Double Nitrile GlovesPowder-free nitrile gloves are recommended to prevent dermal absorption and contamination. Double gloving provides an additional layer of protection. Gloves should be changed every 30-60 minutes or immediately upon contamination.
Eye Protection Chemical Safety GogglesMust be worn to protect eyes from dust particles. Standard eyeglasses do not offer adequate protection.
Face Protection Face ShieldTo be worn over safety goggles during procedures with a high risk of splashing or aerosol generation.
Body Protection Disposable Gown/Lab CoatA disposable, low-permeability gown or a dedicated lab coat should be worn to protect clothing and skin. Long cuffs should be tucked under the outer glove.
Foot Protection Closed-toe ShoesRequired to protect feet from potential spills.

Operational Plan: From Receipt to Disposal

A clear, step-by-step plan is crucial for the safe handling of this compound at every stage.

Experimental Workflow:

cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal a Receiving and Unpacking b Storage a->b Store Appropriately c Weighing and Aliquoting b->c Transfer to Fume Hood d Dissolution c->d Prepare Solution e Experimental Use d->e Conduct Experiment f Decontamination e->f Clean Work Area g Waste Segregation f->g Separate Waste Streams h Waste Disposal g->h Dispose via Approved Channels

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Guidance:

  • Receiving and Unpacking: Upon receipt, inspect the package for any damage. Unpack the container inside a chemical fume hood or a designated containment area.

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Weighing and Aliquoting: All handling of the powder, including weighing and aliquoting, must be conducted within a certified chemical fume hood to minimize inhalation exposure. Use dedicated spatulas and weighing boats.

  • Dissolution: this compound is soluble in DMSO, pyridine, methanol, and ethanol. When dissolving, add the solvent slowly to the powder to avoid splashing and aerosol generation.

  • Experimental Use: Handle solutions with the same level of precaution as the powder. Wear appropriate PPE at all times.

  • Decontamination: Following any procedure, thoroughly decontaminate all surfaces, glassware, and equipment with an appropriate solvent and then a cleaning agent.

  • Spill Management: In case of a spill, evacuate the area and prevent others from entering. For a small powder spill, gently cover with damp paper towels to avoid raising dust, then clean with appropriate equipment. For a large spill, a chemical cartridge-type respirator may be necessary. All spill cleanup materials must be disposed of as hazardous waste.

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Disposal:

Waste TypeContainerDisposal Procedure
Solid Waste Labeled, sealed plastic bag or containerIncludes contaminated gloves, gowns, weighing boats, and paper towels. Place in a designated hazardous waste container.
Liquid Waste Labeled, sealed, and compatible waste bottleIncludes unused solutions and solvent rinses. Do not mix with other waste streams. Dispose of through the institution's hazardous waste management program.
Sharps Puncture-resistant sharps containerIncludes contaminated pipette tips, needles, and syringes.
Empty Containers Original containerTriple rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, deface the label and dispose of the container according to institutional guidelines.

All waste must be clearly labeled with the words "Hazardous Waste," the chemical name, and the associated hazards. Waste should be stored in a designated satellite accumulation area until it is collected by the institution's environmental health and safety department. Never dispose of this compound or its solutions down the drain.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Paniculoside II
Reactant of Route 2
Paniculoside II

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.